Sodium phenyl phosphate dihydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
disodium;phenyl phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMYCGIOWIBSRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Sodium Phenyl Phosphate Dihydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of reagents is paramount. This guide provides an in-depth look at the chemical characteristics of sodium phenyl phosphate dihydrate, a compound frequently utilized in biochemical assays and various research applications.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] It is recognized for its stability under recommended storage conditions, though it is hygroscopic and should be protected from moisture.[3][4] The compound is stable in air but sensitive to moisture.[4]
Quantitative Data Summary
A compilation of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [2][5] |
| Molecular Weight | 254.09 g/mol | [2][5][6] |
| Melting Point | >300°C | [5][7][8] |
| Solubility in Water | Soluble | [5][7][9] |
| Other Solubilities | Soluble in ethanol and chloroform; insoluble in acetone and ether. | [5] |
| Assay (by HClO₄ titration) | ≥95% or ≥98% | [2][10] |
| Water Content (K.F.) | 11.0-17.1% | [1][7][10] |
| Free Phenol | <0.1% | [2][11] |
Reactivity and Stability
This compound is generally stable but exhibits reactivity under certain conditions. It is incompatible with strong oxidizing agents.[3][12] Upon decomposition under fire conditions, it may produce hazardous products including carbon oxides, oxides of phosphorus, and sodium oxides.[3][12] The material is hygroscopic and should be stored in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[3][6][11]
The primary mode of chemical reactivity relevant to its common applications is the enzymatic hydrolysis of the phosphate ester bond. This reaction is central to its use as a substrate for phosphatases.
Role in Biochemical Assays: Phosphatase Activity
This compound serves as a crucial substrate for the determination of phosphatase activity.[9][13] Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters, cleaving a phosphate group from the substrate. In the case of sodium phenyl phosphate, the enzyme cleaves the ester bond to release phenol and inorganic phosphate.[13] The production of phenol can be quantified, often spectrophotometrically, to measure the rate of the enzymatic reaction. This provides valuable data on enzyme kinetics and activity.[13]
This application is fundamental in various research areas, including the study of cellular signaling pathways where phosphatases play a regulatory role.[13] It is also used in diagnostic assays, for instance, in detecting alkaline phosphatase activity in milk products.
Enzymatic Hydrolysis Workflow
The general workflow for a phosphatase assay using this compound is outlined below. This process illustrates the logical steps from substrate preparation to data analysis.
Caption: General experimental workflow for a phosphatase activity assay.
Experimental Protocols
While detailed, step-by-step experimental protocols are highly dependent on the specific application and laboratory, the following outlines the general methodologies for key analyses cited for this compound.
Assay by Perchloric Acid (HClO₄) Titration
This method is a standard analytical procedure to determine the purity of the substance.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically glacial acetic acid.
-
Titration: Titrate the resulting solution with a standardized solution of perchloric acid.
-
Endpoint Determination: The endpoint of the titration is typically determined potentiometrically.
-
Calculation: The purity of the sample is calculated based on the volume of perchloric acid titrant consumed.
Karl Fischer (K.F.) Titration for Water Content
This is a classic titration method used to determine the amount of water in a sample.
-
Instrument Setup: A Karl Fischer titrator is used, which consists of a titration vessel, burette, and a detector.
-
Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel containing a solvent (e.g., methanol).
-
Titration: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint is detected electrochemically.
-
Calculation: The water content is calculated from the amount of Karl Fischer reagent consumed.
Purification Method
A common method for the purification of this compound involves recrystallization.[14][15]
-
Dissolution: Dissolve the compound in a minimum amount of methanol.[14][15]
-
Filtration: Filter the solution to remove any insoluble inorganic phosphate residues.[14][15]
-
Precipitation: Add an equal volume of diethyl ether (Et₂O) to precipitate the purified this compound.[14][15]
-
Washing and Drying: Wash the resulting solid with diethyl ether and dry it under a vacuum.[14][15]
The logical relationship for the purification process is visualized below.
Caption: Logical workflow for the purification of the compound.
References
- 1. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Phenyl phosphate, disodium salt dihydrate, 98% | Fisher Scientific [fishersci.ca]
- 6. Sodium phenyl phosphate dibasic dihydrate | Krackeler Scientific, Inc. [krackeler.com]
- 7. PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE AR | Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 8. 3279-54-7 CAS MSDS (PHENYL PHOSPHATE DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Phenyl phosphate disodium salt hydrate, 98% | Fisher Scientific [fishersci.ca]
- 10. Phenyl phosphate, disodium salt dihydrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. 苯基磷酸酯钠 二元 二水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Dithis compound - Safety Data Sheet [chemicalbook.com]
- 13. This compound | Benchchem [benchchem.com]
- 14. Dithis compound | 66778-08-3 [chemicalbook.com]
- 15. PHENYL PHOSPHATE DISODIUM SALT | 3279-54-7 [amp.chemicalbook.com]
Technical Guide: Synthesis and Purification of Sodium Phenyl Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium phenyl phosphate dihydrate, a crucial reagent in various biochemical assays, particularly for the determination of phosphatase activity. This document outlines detailed experimental protocols, presents quantitative data for the final product, and illustrates the overall workflow from starting materials to the purified dihydrate.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for handling, storage, and quality control of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [1][2] |
| Molecular Weight | 254.09 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (Assay) | ≥95% to ≥99% | [2][3] |
| Water Content | 11.0 - 17.1% | |
| Free Phenol Impurity | <0.1% | [1] |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification Workflow
The overall process for obtaining pure this compound involves a multi-step synthesis followed by a purification stage. The logical flow of this process is depicted in the diagram below.
References
An In-depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key applications of sodium phenyl phosphate dihydrate. It is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and visual representations of its core functionalities.
Core Molecular and Chemical Properties
This compound is a stable, water-soluble organophosphate compound. It is widely utilized in biochemical and clinical assays as a substrate for various phosphatases. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 66778-08-3 | [1][2][3][4] |
| Molecular Formula | C₆H₅Na₂O₄P · 2H₂O | [1][3][4][5] |
| Molecular Weight | 254.09 g/mol | [1][2][3][4] |
| Synonyms | Dithis compound, Phenyl phosphate disodium salt dihydrate | [1][3][6] |
| Appearance | White to off-white crystalline powder | [6][7][8] |
| Solubility | Soluble in water | [6][7][8] |
| Melting Point | >300 °C | [6][8] |
| Storage Conditions | 2-8°C | [1][6][8] |
| Purity (Assay) | ≥95% to ≥99% depending on grade | [1][9][5][7] |
| SMILES String | [Na+].[Na+].[H]O[H].[H]O[H].[O-]P([O-])(=O)Oc1ccccc1 | [1][10] |
| InChI Key | JAMYCGIOWIBSRT-UHFFFAOYSA-L | [1][10] |
Primary Application: Substrate for Phosphatase Activity Assays
The principal application of this compound in research and drug development is its role as a chromogenic substrate for the detection of phosphatase activity.[3][11] Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. The activity of these enzymes is crucial in a vast array of cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[12][13][14]
The enzymatic hydrolysis of sodium phenyl phosphate by a phosphatase yields phenol and inorganic phosphate. The liberated phenol can then be detected colorimetrically, providing a quantitative measure of enzyme activity.[6]
Logical Relationship: Enzymatic Hydrolysis
The core of the assay is the enzymatic reaction where phosphatase cleaves the phosphate group from the phenyl phosphate substrate. This straightforward relationship is the basis for its use in quantifying the activity of this important enzyme class.
Caption: Enzymatic hydrolysis of sodium phenyl phosphate.
Detailed Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a detailed methodology for the colorimetric determination of alkaline phosphatase activity in serum or cell lysate samples using this compound as a substrate. The method is based on the Kind-King method, where the liberated phenol reacts with 4-aminoantipyrine and an oxidizing agent to produce a colored complex.[6]
Required Reagents and Solutions
-
Buffer-Substrate Solution (pH 10.0):
-
4-Aminoantipyrine (4-AAP) Reagent (60 mmol/L):
-
4-Aminoantipyrine: 1.2 g
-
Sodium Arsenate (Na₂HAsO₄): 7.5 g
-
Dissolve in deionized water and make up to a final volume of 100 mL.[2]
-
-
Potassium Ferricyanide Solution (150 mmol/L):
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): 4.9 g
-
Dissolve in deionized water and make up to a final volume of 100 mL.[2]
-
-
Stock Phenol Standard (1 g/L):
-
Pure Crystalline Phenol: 1 g
-
Dissolve in 0.1N HCl and make up to a final volume of 1 L. Store at 4°C in a brown bottle.[6]
-
-
Working Phenol Standard (10 mg/L or 0.01 mg/mL):
-
Dilute the Stock Phenol Standard 1:100 with deionized water.[6]
-
-
Sample: Serum, plasma, or cell lysate.
Assay Procedure
-
Reaction Setup: Label test tubes for "Blank," "Standard," and "Test" samples.
-
Incubation:
-
Pipette 2 mL of the Buffer-Substrate Solution into each tube.
-
To the "Standard" tube, add 0.05 mL of the Working Phenol Standard.
-
To the "Test" tube, add 0.05 mL of the sample (e.g., serum).
-
To the "Blank" tube, add 0.05 mL of deionized water.
-
Incubate all tubes at 37°C for exactly 15 minutes.[2]
-
-
Stop Reaction and Color Development:
-
After 15 minutes, stop the enzymatic reaction by adding 0.5 mL of the 4-AAP reagent to all tubes, followed by 0.5 mL of the potassium ferricyanide solution. Mix well.[2]
-
-
Measurement:
Calculation of Results
The alkaline phosphatase activity is expressed in King-Armstrong units (KA units), where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes under the assay conditions.
Activity (KA units/100 mL) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard (mg/100 mL)
Since the standard contains 0.01 mg of phenol in the reaction volume and the sample volume is 0.05 mL, the calculation simplifies to:
Activity (KA units/100 mL) = (Absorbance of Test / Absorbance of Standard) * 20
Experimental Workflow Diagram
This diagram illustrates the step-by-step process of the alkaline phosphatase activity assay.
Caption: Workflow for ALP activity determination.
Relevance in Drug Development
-
Enzyme Inhibition Studies: This assay can be adapted to screen for inhibitors of phosphatases, which are potential therapeutic targets in various diseases, including cancer and metabolic disorders.
-
Hepatotoxicity Screening: Serum ALP levels are a key biomarker for liver function. In preclinical toxicology studies, this assay is used to assess potential drug-induced liver injury.
-
Biochemical Research: As a fundamental tool, it aids in the characterization of newly discovered enzymes and the study of signaling pathways where phosphorylation and dephosphorylation are critical.[7]
-
Pharmaceutical Formulations: this compound can also be used as a buffering agent in some pharmaceutical formulations.[3][11]
This guide provides the essential technical information for the effective use of this compound in a research and development setting. By understanding its properties and the detailed protocols for its application, scientists can reliably integrate this compound into their experimental workflows.
References
- 1. e-century.us [e-century.us]
- 2. karger.com [karger.com]
- 3. The Detection of Alkaline Phosphatase Using an Electrochemical Biosensor in a Single-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. biolabo.fr [biolabo.fr]
- 6. JaypeeDigital | Serum Alkaline and Acid Phosphatase [jaypeedigital.com]
- 7. Continuous assay for acid phosphatase using phenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Signal Transduction Pathways: Phosphatases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
A Comprehensive Technical Guide to the Solubility and Stability of Sodium Phenyl Phosphate Dihydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aqueous solubility and stability of sodium phenyl phosphate dihydrate (SPPD), a key substrate in various biochemical assays and a potential component in pharmaceutical formulations. Understanding these properties is critical for its effective use in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder. It is known to be soluble in water and hygroscopic in nature, necessitating storage in a cool, dry place.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₅Na₂O₄P·2H₂O | [1][2] |
| Molecular Weight | 254.09 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Storage Temperature | 2-8°C |
Aqueous Solubility
| Solvent | Concentration | Observation | Reference |
| Water | 50 mg/mL | Clear, colorless to faint yellow solution | [1][3] |
| Water | 100 mg/mL (for anhydrous form) | Soluble | |
| Ethanol | - | Soluble | [4] |
| Chloroform | - | Soluble | [4] |
| Acetone | - | Insoluble | [4] |
| Ether | - | Insoluble | [4] |
The solubility of SPPD in aqueous buffers is a critical parameter for its use in biological assays. A generalized experimental protocol for determining aqueous solubility is provided below.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines a method for determining the equilibrium (thermodynamic) solubility of this compound in a given aqueous buffer.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is primarily influenced by pH and temperature, with hydrolysis being the main degradation pathway. The hydrolysis of the phosphate ester bond leads to the formation of phenol and inorganic phosphate.
Effect of pH and Temperature on Hydrolysis
While specific kinetic data for the dihydrate salt is limited, studies on the hydrolysis of phenyl phosphate provide valuable insights into its stability. The rate of hydrolysis is significantly dependent on the pH of the solution and increases with temperature.
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of a related phenyl phosphate compound at different pH values and temperatures. This data can serve as a useful indicator of the stability of the phenyl phosphate moiety.
| pH | Temperature (°C) | Pseudo-first-order rate constant (k) (s⁻¹) |
| 4 | 25 | Data not available |
| 4 | 50 | Data not available |
| 4 | 80 | Data not available |
| 7 | 25 | Data not available |
| 7 | 50 | Data not available |
| 7 | 80 | Data not available |
| 10 | 25 | Data not available |
| 10 | 50 | Data not available |
| 10 | 80 | Data not available |
Note: The specific values from the cited study on a related compound are not directly transferable but illustrate the expected trends.
At highly alkaline conditions (1 M KOH) and elevated temperatures, the hydrolysis of the phenyl phosphate dianion has been studied. Extrapolation of this data suggests a very slow rate of spontaneous, uncatalyzed hydrolysis at room temperature.[5]
Enzymatic Degradation
Sodium phenyl phosphate is a common substrate for phosphatases, such as alkaline and acid phosphatases.[6][7] In the presence of these enzymes, the hydrolysis of the phosphate ester is significantly accelerated, forming the basis of many enzymatic assays.[6][7]
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the degradation of this compound over time. This protocol provides a general framework for developing such a method.
Procedure:
-
Method Development: Develop an HPLC method capable of separating the intact sodium phenyl phosphate from its potential degradation products (e.g., phenol).
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and sensitivity.
-
Stability Study: Prepare aqueous solutions of this compound at various pH values and store them at controlled temperatures. At predetermined time intervals, withdraw aliquots and quantify the remaining concentration of the intact compound using the validated HPLC method. The rate of degradation can then be calculated.
Conclusion
This compound is a water-soluble compound, with its stability in aqueous solutions being a critical consideration for its application. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature. While the uncatalyzed hydrolysis is slow under neutral conditions at ambient temperature, it is accelerated at pH extremes and higher temperatures. Furthermore, the presence of phosphatase enzymes will lead to rapid degradation. For applications requiring prolonged stability in solution, it is recommended to use buffered solutions at a neutral to slightly acidic pH and to store them at refrigerated temperatures. The use of a validated stability-indicating HPLC method is crucial for accurately assessing the stability of this compound in specific formulations.
References
- 1. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]
- 2. chemimpex.com [chemimpex.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. Phenyl phosphate, disodium salt dihydrate, 98% | Fisher Scientific [fishersci.ca]
- 5. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium phenyl phosphate dibasic dihydrate | Krackeler Scientific, Inc. [krackeler.com]
- 7. This compound | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Enzymatic Hydrolysis of Sodium Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the enzymatic hydrolysis of sodium phenyl phosphate. The focus is on the action of alkaline phosphatase, a widely studied enzyme that utilizes this substrate for activity assays. This document is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and diagnostics.
Introduction to Enzymatic Hydrolysis of Sodium Phenyl Phosphate
The enzymatic hydrolysis of sodium phenyl phosphate is a fundamental reaction in biochemistry, primarily used to assay the activity of various phosphatases. Alkaline phosphatase (ALP), in particular, efficiently catalyzes the cleavage of the phosphate group from sodium phenyl phosphate, yielding phenol and inorganic phosphate. This reaction is of significant interest due to its application in diagnostic assays and high-throughput screening for enzyme inhibitors. Understanding the intricacies of this enzymatic process is crucial for the development of novel therapeutics and diagnostic tools.
The Catalytic Mechanism of Alkaline Phosphatase
Alkaline phosphatase (EC 3.1.3.1) is a dimeric metalloenzyme that requires zinc and magnesium ions for its catalytic activity. The enzyme facilitates the hydrolysis of a wide range of phosphomonoesters, including sodium phenyl phosphate, through a "ping-pong" mechanism involving a covalent phosphoseryl intermediate.
The catalytic cycle can be summarized in the following steps:
-
Substrate Binding: Sodium phenyl phosphate binds to the active site of the alkaline phosphatase enzyme. The active site contains two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg), which play crucial roles in substrate binding and catalysis.
-
Nucleophilic Attack: A serine residue within the active site, activated by a zinc-coordinated hydroxide ion, acts as a nucleophile. It attacks the phosphorus atom of the phenyl phosphate substrate.
-
Formation of the Phosphoseryl Intermediate: This nucleophilic attack leads to the formation of a covalent phosphoseryl intermediate, with the release of the phenol molecule.
-
Hydrolysis of the Intermediate: A water molecule, activated by the second zinc ion, attacks the phosphorus atom of the phosphoseryl intermediate.
-
Release of Inorganic Phosphate: This hydrolysis step regenerates the free enzyme and releases inorganic phosphate.
-
Enzyme Regeneration: The active site is now ready to bind to another substrate molecule and initiate a new catalytic cycle.
Caption: The catalytic cycle of alkaline phosphatase in the hydrolysis of phenyl phosphate.
Quantitative Data Presentation
The kinetic parameters of enzymatic reactions, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are essential for characterizing enzyme performance. Below is a summary of reported kinetic data for the hydrolysis of phenyl phosphate and its derivatives by alkaline phosphatase from various sources. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source).
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Conditions | Reference |
| Calf Intestine | p-Nitrophenyl phosphate | 0.76 | 3.12 (units/mg) | pH 11, 37°C, Tris-HCl buffer | [1] |
| Calf Intestine | p-Nitrophenyl phosphate | 0.40 | 1.6 (units/mg) | pH 9.5, 37°C, Glycine-NaOH buffer | [1] |
| E. coli | p-Nitrophenyl phosphate | 0.029 | 0.0254 (mM/min) | pH 9, Carbonate-bicarbonate buffer | [2] |
| Rat Jejunum | Naphthol-AS-BI-phosphate | 0.81 - 0.87 | 3.99 - 4.02 (absorbance units) | pH 8.3, 37°C | [3] |
| Human Tissue Isoenzymes | p-Nitrophenyl phosphate | Varies | Varies | Dependent on buffer | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical colorimetric assay of alkaline phosphatase activity using sodium phenyl phosphate as the substrate. This protocol is a composite of several well-established methods.
Principle
Alkaline phosphatase catalyzes the hydrolysis of sodium phenyl phosphate to phenol and inorganic phosphate. The liberated phenol reacts with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored complex, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of phenol produced and thus to the enzyme activity.
Materials and Reagents
-
Enzyme: Alkaline phosphatase solution of unknown activity.
-
Substrate Solution: 10 mM Sodium Phenyl Phosphate in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 10.0).
-
Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 10.0.
-
Color Reagent A: 0.5% (w/v) 4-Aminoantipyrine solution.
-
Color Reagent B: 2% (w/v) Potassium Ferricyanide solution.
-
Phenol Standard Solution: 1 mg/mL Phenol stock solution.
-
Spectrophotometer capable of measuring absorbance at 510 nm.
-
Water bath or incubator set to 37°C.
-
Test tubes and pipettes.
Experimental Workflow
Caption: A generalized workflow for the colorimetric assay of alkaline phosphatase.
Detailed Procedure
-
Preparation of Phenol Standard Curve:
-
Prepare a series of phenol standards by diluting the 1 mg/mL stock solution to concentrations ranging from 0 to 100 µg/mL.
-
To 1.0 mL of each standard, add 1.0 mL of Color Reagent A and 1.0 mL of Color Reagent B.
-
Mix well and incubate at room temperature for 10 minutes.
-
Measure the absorbance of each standard at 510 nm against a blank containing buffer instead of the phenol standard.
-
Plot a standard curve of absorbance versus phenol concentration.
-
-
Enzyme Assay:
-
Label test tubes for blank, control, and test samples.
-
Add 1.0 mL of the Substrate Solution to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To the 'test' tubes, add 0.1 mL of the enzyme solution and mix gently. For the 'control' tubes, add 0.1 mL of buffer.
-
Incubate all tubes at 37°C for exactly 15 minutes.
-
Stop the reaction by adding 1.0 mL of Color Reagent A to all tubes.
-
Add 1.0 mL of Color Reagent B to all tubes and mix.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance of all samples at 510 nm against the blank.
-
-
Calculation of Enzyme Activity:
-
Using the phenol standard curve, determine the concentration of phenol produced in each test sample.
-
Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.
-
Calculate the enzyme activity using the following formula: Activity (U/mL) = (µg of phenol produced × Total reaction volume) / (Molar mass of phenol × Incubation time × Volume of enzyme used)
-
Conclusion
The enzymatic hydrolysis of sodium phenyl phosphate by alkaline phosphatase is a well-characterized and robust reaction that serves as a cornerstone for many biochemical assays. A thorough understanding of its mechanism, kinetics, and the associated experimental protocols is paramount for researchers in related fields. This guide provides the fundamental knowledge and practical steps required to effectively study and utilize this important enzymatic process. The provided data and methodologies should be adapted and optimized for specific experimental setups and research questions.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical development of phenyl phosphate as a phosphatase substrate.
An In-depth Technical Guide to the Historical Development of Phenyl Phosphate as a Phosphatase Substrate
For Researchers, Scientists, and Drug Development Professionals
The study of phosphatases, a ubiquitous class of enzymes that catalyze the hydrolysis of phosphate esters, is fundamental to understanding a vast array of cellular regulation and signaling processes. The ability to accurately measure the activity of these enzymes has been pivotal in both basic research and clinical diagnostics. The evolution of substrates used in these assays reflects a continuous drive towards greater sensitivity, specificity, and simplicity. This guide details the historical journey of phenyl phosphate and its derivatives, charting their development from early, cumbersome methods to the streamlined, high-throughput assays used today.
The Pre-Phenyl Phosphate Era: The Bodansky Method
In the early 1930s, the first widely adopted method for measuring alkaline phosphatase (ALP) in blood was developed by Aaron Bodansky.[1] This pioneering technique laid the groundwork for clinical enzymology but was laborious by modern standards.
-
Substrate: The assay utilized sodium β-glycerophosphate as the substrate.
-
Principle: The core of the Bodansky method was the quantification of inorganic phosphate liberated by the enzyme's action over a specific incubation period.[1] This required a subsequent chemical reaction to measure the phosphate, making it a multi-step, indirect assay.
-
Unit of Measurement: The "Bodansky unit" was defined as the amount of ALP that releases 1 mg of phosphate ion per 100 ml of serum during the first hour of incubation with the buffered substrate.[1]
While revolutionary for its time, the Bodansky method's reliance on quantifying inorganic phosphate presented several challenges, including potential interference from pre-existing phosphate in the sample and a relatively long incubation time.
A Paradigm Shift: Phenyl Phosphate and the King-Armstrong Method
A significant breakthrough occurred in 1934 when King and Armstrong introduced disodium phenyl phosphate as a substrate.[2][3] This marked a fundamental shift in strategy from measuring the liberated phosphate to measuring the other hydrolysis product—phenol.
-
Principle: The King-Armstrong method is based on the hydrolysis of disodium phenyl phosphate by phosphatase at an alkaline pH (typically pH 9-10) to produce phenol and phosphate.[4][5][6]
-
Detection: The liberated phenol is a reactive compound that can be measured using sensitive colorimetric methods.[6] King and Armstrong originally used the Folin-Ciocalteu reagent to quantify the phenol.[3]
-
Advantages: This approach offered considerable advantages over the Bodansky method. It was more convenient, required a much shorter incubation time (e.g., 15 minutes), and could be performed with smaller volumes of serum.[4][5][6]
-
Unit of Measurement: The King-Armstrong unit (K.A.U.) is defined as the amount of phosphatase that liberates 1 mg of phenol in 15 minutes at 37°C under the specified pH conditions.[4]
Subsequent modifications, such as the one by Kind and King in 1954, further refined the detection of phenol by using 4-aminoantipyrine, which reacts with phenol in the presence of an oxidizing agent (like potassium ferricyanide) to form a stable red-colored complex.[3][6][7] This improved the specificity and ease of the colorimetric measurement.
The Chromogenic Revolution: p-Nitrophenyl Phosphate (pNPP)
The logical evolution of phenyl phosphate was the development of substrates where the enzymatic cleavage directly produces a colored product, eliminating the need for a secondary color-forming reaction. This led to the introduction of p-nitrophenyl phosphate (pNPP).
Although first used by Ohmori in 1937, the widespread adoption of pNPP was initially hampered by difficulties in preparing a sufficiently pure substrate.[2][3] The method gained prominence after the work of Bessey, Lowry, and Brock in 1946, which established pNPP as a highly efficient and convenient substrate.[2][3][8]
-
Principle: pNPP is a colorless molecule. Phosphatases catalyze its hydrolysis, cleaving the phosphate group to release p-nitrophenol (pNP).[9] In an alkaline solution, the liberated pNP is converted to the p-nitrophenolate ion, which has an intense yellow color with a maximum absorbance at 405 nm.[2][9]
-
Advantages: The pNPP assay is a direct, continuous, and highly sensitive method. The rate of color formation is directly proportional to the phosphatase activity, allowing for simple "mix-and-measure" procedures.[10] This simplicity made it exceptionally well-suited for automation and high-throughput screening (HTS) in multiwell plates.[10]
The development of pNPP solidified the role of phenyl phosphate derivatives as the cornerstone of phosphatase research, offering a blend of simplicity, sensitivity, and versatility for measuring a wide range of phosphatases, including alkaline, acid, and protein tyrosine phosphatases.[9]
Data Presentation: Comparison of Historical Phosphatase Assays
| Feature | Bodansky Method | King-Armstrong Method | Bessey-Lowry-Brock (pNPP) Method |
| Year Introduced | c. 1932-1933[1] | 1934[2][3] | 1946[2][8] |
| Substrate | Sodium β-glycerophosphate[1] | Disodium Phenyl Phosphate[4][5] | p-Nitrophenyl Phosphate (pNPP)[2][9] |
| Product Measured | Inorganic Phosphate (Pi)[1] | Phenol[2][4] | p-Nitrophenol (pNP)[2][9] |
| Detection Principle | Indirect; chemical reaction to quantify Pi. | Indirect; colorimetric reaction to quantify phenol.[6] | Direct; pNP is intensely colored at alkaline pH.[9] |
| Assay Type | Endpoint | Endpoint | Endpoint or Kinetic |
Experimental Protocols
Key Experiment 1: The King-Armstrong Method (Modified)
This protocol describes a typical manual method for determining alkaline phosphatase activity using phenyl phosphate as the substrate and 4-aminoantipyrine for color development.
Reagents:
-
Buffer-Substrate (pH 10.0): Dissolve 636 mg anhydrous sodium carbonate, 336 mg sodium bicarbonate, and 254 mg disodium phenyl phosphate dihydrate in deionized water. Adjust pH to 10.0 and bring the final volume to 200 ml. Store frozen in aliquots.[7]
-
4-Aminoantipyrine (AAP) Reagent: Prepare a solution containing 4-aminoantipyrine for reaction with phenol.
-
Potassium Ferricyanide: An oxidizing agent required for the color reaction.
-
Phenol Standard (e.g., 10 K.A. Units): For generating a standard curve.[6]
-
Sample: Serum or other biological fluid.
Procedure:
-
Incubation: Pipette 2 ml of the buffer-substrate solution into a test tube and pre-warm to 37°C.
-
Add 0.05 ml of serum to the tube, mix, and start a timer.[7]
-
Incubate the mixture for exactly 15 minutes at 37°C.[7]
-
Color Development: Stop the enzymatic reaction by adding the AAP reagent followed by the potassium ferricyanide solution, mixing after each addition.[7] A red color will develop almost instantaneously.
-
Measurement: Measure the absorbance of the colored product at 510 nm against a reagent blank.
-
Calculation: Calculate the phosphatase activity by comparing the sample's absorbance to that of the phenol standard. The results are expressed in King-Armstrong Units (K.A.U.).
Key Experiment 2: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is a generalized method suitable for a 96-well plate reader, reflecting modern usage.
Reagents:
-
Assay Buffer: An alkaline buffer appropriate for the phosphatase being studied (e.g., for ALP: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
pNPP Substrate Solution: Prepare a solution of p-nitrophenyl phosphate disodium salt in the assay buffer. A typical concentration is 5 mM. This solution is light-sensitive and should be prepared fresh or stored protected from light.[9]
-
Stop Solution: 3 M Sodium Hydroxide (NaOH).
-
Sample: Purified enzyme, cell lysate, or serum.
-
p-Nitrophenol (pNP) Standard: For creating a standard curve to quantify product formation.
Procedure:
-
Standard Curve: Prepare serial dilutions of the pNP standard in assay buffer and add them to separate wells of a 96-well plate.
-
Sample Preparation: Add your samples (e.g., 10-20 µL) to other wells. Include a blank control containing only the assay buffer.
-
Reaction Initiation: Add the pNPP substrate solution to all wells (sample, standard, and blank) to start the reaction. A typical volume is 50-100 µL.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).[11] The plate should be protected from light.[9]
-
Reaction Termination: Add the stop solution (e.g., 20-50 µL) to all wells.[9] This will raise the pH, stopping the enzyme and maximizing the color of the pNP product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: After subtracting the blank reading, use the standard curve to determine the amount of pNP produced in each sample well. Calculate the enzyme activity, typically expressed as U/L or µmol/min/mg protein.
Mandatory Visualizations
References
- 1. Bodansky unit - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. [PDF] Estimation of Plasma Phosphatase by Determination of Hydrolysed Phenol with Amino-antipyrine | Semantic Scholar [semanticscholar.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. jcp.bmj.com [jcp.bmj.com]
- 6. exceldiag.com [exceldiag.com]
- 7. karger.com [karger.com]
- 8. Measurement of Alkaline Phosphatase Activity [ouci.dntb.gov.ua]
- 9. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
Sodium Phenyl Phosphate Dihydrate: A Technical Guide for Analytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium phenyl phosphate dihydrate (SPPD), also known as dithis compound, is a versatile and widely utilized substrate in analytical research, particularly in the field of enzymology. Its primary application lies in the sensitive detection and quantification of phosphatase activity, enzymes crucial to a myriad of cellular signaling and metabolic pathways. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with SPPD for analytical research purposes.
Core Properties and Applications
SPPD serves as a model compound for studying phosphatases, a class of enzymes that catalyze the hydrolysis of phosphate esters. The enzymatic cleavage of the ester bond in sodium phenyl phosphate releases phenol and an inorganic phosphate ion. The production of phenol can be readily detected and quantified using various analytical techniques, making it an excellent substrate for assaying the activity of enzymes like alkaline phosphatase (ALP) and acid phosphatase (ACP).[1]
Key applications in analytical research include:
-
Enzyme Activity Assays: Determining the activity of alkaline and acid phosphatases in various biological samples such as serum, tissues, and cell lysates.[1][2][3]
-
Enzyme Kinetics: Elucidating the kinetic parameters of phosphatases, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), to understand enzyme efficiency and substrate affinity.
-
Inhibitor Screening: Evaluating the efficacy of potential inhibitors of phosphatase activity, a critical step in drug discovery and development.
-
Diagnostic Assays: Development of diagnostic tests based on altered phosphatase levels, which can be indicative of various pathological conditions.[1]
-
Biochemical Research: Serving as a phosphate donor in various enzymatic reactions to study metabolic pathways.[4]
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling and application of this compound in a research setting.
| Property | Value | References |
| Chemical Formula | C₆H₅Na₂O₄P · 2H₂O | [2][5][6][7] |
| Molecular Weight | 254.09 g/mol | [2][5][6][7] |
| CAS Number | 66778-08-3 | [2][5][6][7][8] |
| Synonyms | Dithis compound, Phenyl phosphate disodium salt dihydrate, Sodium phenyl phosphate dibasic dihydrate | [2][6][9] |
| Appearance | White to off-white crystalline powder | [4][6][8] |
| Solubility | Soluble in water | [6][7] |
| Melting Point | >300 °C | [6][8] |
| Storage Temperature | 2-8°C | [5][7][9] |
| Purity (Assay) | ≥95% | [5][6] |
| Impurities | <0.1% phenol (by weight) | [5] |
Safety Information: While not classified as a dangerous substance, standard laboratory safety precautions should be followed.[9] This includes wearing appropriate personal protective equipment such as gloves and safety glasses.[9] Avoid dust formation and inhalation.[9] In case of contact with eyes or skin, flush with plenty of water.[8][9] For detailed safety information, refer to the material safety data sheet (MSDS).[8][9]
Enzymatic Hydrolysis of Sodium Phenyl Phosphate
The central application of this compound in analytical research revolves around its hydrolysis by phosphatase enzymes. This reaction forms the basis of numerous quantitative assays.
Figure 1: Enzymatic hydrolysis of sodium phenyl phosphate by a phosphatase enzyme.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the assay of alkaline and acid phosphatase activity using this compound.
Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol is based on the King-Armstrong method, which involves the measurement of phenol released from the enzymatic hydrolysis of sodium phenyl phosphate. The phenol is then reacted with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product that can be quantified spectrophotometrically.
Materials:
-
This compound
-
Alkaline Phosphatase (e.g., from bovine intestine or human placenta)
-
Carbonate-Bicarbonate Buffer (pH 10.0)
-
4-Aminoantipyrine (4-AAP) Reagent
-
Potassium Ferricyanide Solution
-
Phenol Standard Solution
-
Spectrophotometer or Microplate Reader
Procedure:
-
Preparation of Reagents:
-
Buffer-Substrate Solution (pH 10.0): Dissolve 636 mg of anhydrous sodium carbonate, 336 mg of sodium hydrogen carbonate, and 254 mg of dithis compound in deionized water. Adjust the pH to 10.0 and bring the final volume to 200 ml. This solution contains 30 mmol/L Na₂CO₃, 20 mmol/L NaHCO₃, and 5 mmol/L disodium phenyl phosphate.[2]
-
Aminoantipyrine-Arsenate Reagent: Dissolve 1.2 g of 4-aminoantipyrine and 7.5 g of sodium arsenate in deionized water and dilute to 100 ml. This solution is approximately 60 mmol/L with respect to 4-AAP and 240 mmol/L with respect to sodium arsenate.[2]
-
Potassium Ferricyanide Solution: Dissolve 4.9 g of potassium ferricyanide in deionized water and adjust the volume to 100 ml. This solution is approximately 150 mmol/L.[2]
-
Stock Phenol Standard (1 g/L): Use a commercially available standard or prepare by dissolving 1.0 g of phenol in deionized water and diluting to 1 L.
-
-
Assay Protocol:
-
Pipette 2.0 ml of the buffer-substrate solution into a test tube and pre-incubate at 37°C for 5 minutes.
-
Add 0.05 ml of the serum sample (or other sample containing ALP) to the test tube and mix.
-
Incubate the reaction mixture at 37°C for exactly 15 minutes.[5]
-
Stop the enzymatic reaction by adding 0.5 ml of the AAP-arsenate reagent, followed by 0.5 ml of potassium ferricyanide solution, and mix well.[2]
-
Measure the absorbance of the resulting colored product at 510 nm against a reagent blank. The color is stable for at least one hour.[2][5]
-
-
Standard Curve:
-
Prepare a series of phenol standards with concentrations ranging from 40 to 400 mg/L by diluting the stock phenol standard.
-
Follow the assay protocol, substituting the sample with the phenol standards.
-
Plot the absorbance at 510 nm versus the phenol concentration to generate a standard curve.
-
-
Calculation of ALP Activity:
-
Determine the concentration of phenol released in the sample from the standard curve.
-
ALP activity is typically expressed in King-Armstrong units (KA units), where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes at 37°C under the specified conditions.[5]
-
Figure 2: Workflow for the colorimetric assay of alkaline phosphatase activity.
Acid Phosphatase (ACP) Activity Assay (Continuous Spectrophotometric)
This protocol allows for the continuous monitoring of phenol production from the hydrolysis of phenyl phosphate in an acidic environment by measuring the increase in absorbance of phenol.
Materials:
-
This compound
-
Acid Phosphatase (e.g., from human prostate)
-
Citrate Buffer (pH 4.8)
-
Spectrophotometer with kinetic measurement capabilities
Procedure:
-
Preparation of Reagents:
-
Citrate Buffer (90 mM, pH 4.8): Prepare a solution of trisodium citrate dihydrate (26.5 mg/mL) in purified water. Adjust the pH to 4.8 at 37°C with 1 M HCl or 1 M NaOH.
-
Phenyl Phosphate Substrate Solution: Prepare a solution of this compound in the citrate buffer at the desired concentration (e.g., a range of concentrations for kinetic studies).
-
-
Assay Protocol:
-
Set the spectrophotometer to the appropriate wavelength for phenol detection (typically around 270-290 nm, the exact wavelength should be determined empirically for the specific buffer system).
-
Equilibrate the phenyl phosphate substrate solution in a cuvette to 37°C in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at regular intervals for a set period (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Calculation of ACP Activity:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of phenol production using the molar extinction coefficient of phenol under the assay conditions.
-
One unit of acid phosphatase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of phenyl phosphate per minute at pH 4.8 and 37°C.
-
Quantitative Data
The following tables summarize key quantitative data related to the use of sodium phenyl phosphate in phosphatase assays. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Table 1: Kinetic Parameters of Phosphatases with Phenyl Phosphate
| Enzyme | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Conditions | Reference |
| Acid Phosphatase (human prostatic) | Phenyl Phosphate | 3.5 mM | 1.2 x 10⁻² mM s⁻¹ | 8.1 s⁻¹ | 2.3 mM⁻¹ s⁻¹ | pH 5.0, 37°C | [8] |
| Alkaline Phosphatase (rat intestinal) | Phenylphosphate | 0.645 mM | Not Reported | Not Reported | Not Reported | pH 9.8 |
Table 2: Recommended Conditions for Phosphatase Assays
| Parameter | Alkaline Phosphatase Assay | Acid Phosphatase Assay |
| pH | 10.0 | 4.8 |
| Buffer | Carbonate-Bicarbonate | Citrate |
| Temperature | 37°C | 37°C |
| Substrate Concentration | 5 mmol/L | Varies (for kinetic studies) |
| Detection Wavelength | 510 nm (with 4-AAP) | ~270-290 nm (direct phenol detection) |
Signaling Pathway Context
While this compound is not a direct component of intracellular signaling pathways, its use as a substrate is fundamental to studying the activity of phosphatases, which are key regulators of numerous signaling cascades. Phosphatases counteract the activity of kinases, and the balance between phosphorylation and dephosphorylation events governs a vast array of cellular processes.
Figure 3: General role of phosphatases in regulating cellular signaling pathways.
By providing a reliable method to measure phosphatase activity, this compound serves as an essential tool for researchers investigating these critical regulatory networks in both normal physiological and disease states.
Conclusion
This compound remains a cornerstone substrate for the analytical investigation of phosphatase enzymes. Its well-characterized properties and the robust, sensitive assays developed around its enzymatic hydrolysis provide researchers, scientists, and drug development professionals with a powerful tool to explore the roles of phosphatases in health and disease. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this versatile compound in a variety of research settings.
References
- 1. Possible kinetic mechanism of human placental alkaline phosphatase in vivo as implemented in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on alkaline phosphatase. Inhibition of human-placental phosphoryl phosphatase by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Reactivity of the alkaline phosphatases of bovine milk and intestinal mucosa with the substrates phenyl phosphate and o-carboxyphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Understanding the role of the dihydrate form in compound stability.
For Researchers, Scientists, and Drug Development Professionals
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and ultimately, its therapeutic efficacy. Among the various solid-state forms, hydrates, and specifically dihydrates, play a pivotal role that necessitates a thorough understanding during drug development. This technical guide provides an in-depth exploration of the role of the dihydrate form in compound stability, offering insights into its characterization, the implications for drug development, and the experimental methodologies used in its analysis.
The Significance of Hydration in Compound Stability
Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. A dihydrate contains two water molecules per molecule of the compound. The presence of these water molecules can significantly alter the physicochemical properties of a compound compared to its anhydrous (water-free) counterpart.[1][2]
Generally, hydrated forms, including dihydrates, are considered more thermodynamically stable than their anhydrous counterparts under ambient conditions of temperature and humidity.[1] This increased stability is attributed to the hydrogen bonding network formed by the water molecules within the crystal lattice, which lowers the overall energy of the crystal. However, this stability comes at a cost, as hydrates often exhibit lower aqueous solubility and slower dissolution rates compared to the more energetic anhydrous forms.[2] This trade-off between stability and solubility is a central challenge in pharmaceutical formulation.[3]
The conversion between an anhydrous form and a hydrate is a critical factor to consider. An anhydrous form may convert to a more stable hydrate upon exposure to moisture, a process that can occur during manufacturing, storage, or even in the gastrointestinal tract.[4] Such a conversion can lead to a decrease in bioavailability and therapeutic effect. Conversely, a hydrate may lose its water of hydration under dry conditions, potentially converting to a less stable or even amorphous form.[5]
Quantitative Comparison of Dihydrate vs. Anhydrous Forms: Case Studies
To illustrate the impact of the dihydrate form on key pharmaceutical properties, this section presents quantitative data from published studies on well-characterized compounds.
Table 1: Solubility and Dissolution Rate Comparison
| Compound | Form | Solubility | Intrinsic Dissolution Rate | Reference(s) |
| Carbamazepine | Anhydrous | Higher | 39.6 ± 0.8 µ g/min/cm ² | [2] |
| Dihydrate | Lower | Lower than anhydrous | [2][4] | |
| Theophylline | Anhydrous | 8.75 mg/mL | Higher | [6] |
| Monohydrate | 2.99 mg/mL | Lower than anhydrous | [6] | |
| Diclofenac Sodium | Anhydrous | Higher | Faster than tetrahydrate | [3] |
| Tetrahydrate | Lower | Slower than anhydrous | [3] |
Table 2: Bioavailability Comparison
| Compound | Form | Bioavailability Finding | Reference(s) |
| Ampicillin | Anhydrous | Some studies suggest better bioavailability, while others show no significant difference compared to the trihydrate. | [7][8][9] |
| Trihydrate | Bioavailability can be comparable to the anhydrous form depending on the formulation. | [7][8][10] |
These tables highlight the general trend of lower solubility and dissolution rates for hydrated forms. However, the impact on bioavailability can be more complex and may be influenced by other formulation factors.
Experimental Protocols for Dihydrate Characterization
A comprehensive understanding of a compound's hydration behavior relies on a suite of analytical techniques. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content of a hydrate and to study its thermal stability.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a tared TGA pan.[11]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically involving a ramp from ambient temperature to a temperature above the dehydration point of the compound at a controlled heating rate (e.g., 10 °C/min).[11][12]
-
Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.[12]
-
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. A distinct weight loss step corresponding to the loss of water molecules is observed. The percentage weight loss is used to calculate the number of water molecules per molecule of the compound, confirming the hydration state (e.g., dihydrate). The temperature at which dehydration occurs provides information about the thermal stability of the hydrate.[13]
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystal structure of the dihydrate and to distinguish it from other solid-state forms.
Methodology:
-
Sample Preparation: A finely powdered sample of the compound is packed into a sample holder. The surface of the powder should be smooth and level.[14]
-
Instrument Setup: The PXRD instrument is configured with an X-ray source (commonly Cu Kα radiation) and a detector. The sample is irradiated with the X-ray beam at various angles (2θ).[15]
-
Data Acquisition: The detector measures the intensity of the diffracted X-rays at each angle, generating a diffraction pattern.[15]
-
Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline structure. The PXRD pattern of the dihydrate is compared to that of the anhydrous form and other known polymorphs to confirm its identity.[16]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events such as dehydration and melting.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. A temperature program is applied, similar to TGA, with a controlled heating rate.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. The dehydration of a dihydrate is typically observed as an endothermic peak. The temperature and enthalpy of this transition provide valuable information about the stability of the hydrate.
Visualizing Experimental Workflows and Logical Relationships
Understanding the processes involved in characterizing and managing dihydrate forms is crucial. The following diagrams, created using the DOT language, illustrate key workflows.
Caption: Experimental workflow for the screening and characterization of hydrate forms of an API.
Caption: Logical relationships and potential conversions between anhydrous, dihydrate, and amorphous forms.
Conclusion
The dihydrate form of a compound is a distinct solid-state entity with unique physicochemical properties that have profound implications for drug development. Its generally higher stability and lower solubility compared to the anhydrous form necessitate a comprehensive characterization and control strategy. By employing a suite of analytical techniques and understanding the potential for phase transformations, researchers and drug development professionals can effectively manage the challenges and leverage the potential benefits associated with the dihydrate form, ultimately ensuring the development of safe, stable, and effective pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: comparison with anhydrous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation | MDPI [mdpi.com]
- 7. ijpp.com [ijpp.com]
- 8. Dissolution and bioavailability of the anhydrate and trihydrate forms of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of ampicillin (anhydrous) and ampicillin trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Bioavailability of ampicillin preparations for internal use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. veeprho.com [veeprho.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by powder x-ray diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Mono-, Di-, and Trisodium Phenyl Phosphate: Key Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key differences between monosodium, disodium, and trisodium phenyl phosphate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the chemical properties, synthesis, and analytical characterization of these important organophosphate compounds.
Core Chemical and Physical Properties
Phenylphosphoric acid is a diprotic acid, meaning it can donate two protons. The successive deprotonation of phenylphosphoric acid by sodium hydroxide results in the formation of monosodium, disodium, and ultimately trisodium phenyl phosphate. The degree of sodium substitution profoundly influences the chemical and physical properties of these salts, most notably their pH in aqueous solution and their solubility.
Monosodium phenyl phosphate (C₆H₆NaO₄P), with one acidic proton remaining, will form an acidic solution. Disodium phenyl phosphate (C₆H₅Na₂O₄P), the most commonly encountered of the three, is a versatile and stable salt that forms a slightly alkaline solution. Trisodium phenyl phosphate (C₆H₅Na₃O₄P), with all acidic protons replaced, is the most basic of the three and is expected to be highly soluble in water, similar to its inorganic counterpart, trisodium phosphate.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the three sodium phenyl phosphate salts.
| Property | Monosodium Phenyl Phosphate | Disodium Phenyl Phosphate | Trisodium Phenyl Phosphate |
| Molecular Formula | C₆H₆NaO₄P | C₆H₅Na₂O₄P | C₆H₅Na₃O₄P |
| Molecular Weight (anhydrous) | 196.07 g/mol | 218.05 g/mol [2] | 240.03 g/mol |
| pKa of Parent Acid (Phenylphosphoric Acid) | pKa₁ ≈ 1.25 - 1.79[3][4] | pKa₂ ≈ 6.7 - 7.2[3] | N/A |
| pH of Aqueous Solution | Acidic | Slightly Alkaline (pH 6.5 - 9.5 for a 50g/L solution)[5] | Strongly Alkaline |
| Solubility in Water | Highly soluble[6] | Soluble (0.1 g/mL)[5] | Expected to be highly soluble |
| Melting Point | Decomposes | >300 °C[7] | Decomposes |
Experimental Protocols
Synthesis of Sodium Phenyl Phosphates
The synthesis of sodium phenyl phosphates typically involves the phosphorylation of phenol followed by neutralization with a sodium base. A common route for the preparation of disodium phenyl phosphate is outlined below.[5] Monosodium and trisodium phenyl phosphate can be synthesized by adjusting the stoichiometry of the sodium base in the final neutralization step.
2.1.1. Synthesis of Disodium Phenyl Phosphate
This two-step process involves the initial formation of monophenyl phosphoryl chloride, followed by hydrolysis and neutralization.
Step 1: Synthesis of Monophenyl Phosphoryl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol and phosphorus oxychloride in a 1:1 molar ratio.
-
Reaction: Heat the mixture to a gentle boil and maintain reflux for several hours.
-
Purification: After the reaction is complete, fractionally distill the mixture under reduced pressure to isolate the monophenyl phosphoryl chloride.
Step 2: Hydrolysis and Neutralization
-
Hydrolysis: Carefully add the purified monophenyl phosphoryl chloride to water to hydrolyze it to phenylphosphoric acid. This reaction is exothermic and should be performed with cooling.
-
Neutralization: Dissolve the resulting phenylphosphoric acid in an appropriate solvent, such as methanol.[5] Add a stoichiometric amount of sodium hydroxide or sodium carbonate in solution to neutralize the acid to the disodium salt. The use of sodium carbonate is often preferred to avoid the formation of sodium phenolate.[5]
-
Isolation: The disodium phenyl phosphate can be precipitated from the solution, for example, by the addition of a less polar solvent like diethyl ether.[5]
-
Purification: The crude product can be further purified by recrystallization.
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of sodium phenyl phosphates.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group. The chemical shifts and splitting patterns of these signals can confirm the presence of the phenyl moiety.
-
³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing organophosphorus compounds.[8] Each of the sodium phenyl phosphates will exhibit a distinct singlet in the ³¹P NMR spectrum, with the chemical shift being sensitive to the degree of protonation of the phosphate group.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of the sodium phenyl phosphate sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a suitable NMR spectrometer. For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used for referencing.[8]
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals to confirm the structure and assess the purity of the compound.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions: The IR spectrum of a sodium phenyl phosphate will show characteristic absorption bands for the P-O-C (aryl) linkage, the P=O bond of the phosphate group, and the aromatic C-H and C=C vibrations of the phenyl ring.[9] The presence of water of hydration in a sample can be identified by a broad absorption band in the O-H stretching region.[9]
Experimental Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands to confirm the functional groups present in the molecule.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for sodium phenyl phosphates.
Analytical Workflow
Caption: Analytical workflow for the characterization of sodium phenyl phosphates.
Acid-Base Relationship
Caption: Acid-base relationship of sodium phenyl phosphates.
Applications and Significance
Disodium phenyl phosphate is widely used as a substrate for the determination of phosphatase activity, such as alkaline and acid phosphatases. The enzymatic hydrolysis of phenyl phosphate releases phenol, which can be quantified colorimetrically. Monosodium phenyl phosphate, being acidic, can be utilized in buffering systems requiring a pH below 7. Trisodium phenyl phosphate, due to its basicity, could find applications as a cleaning agent or in alkaline buffering systems, although it is less common than its inorganic counterpart.
Conclusion
The key differences between mono-, di-, and trisodium phenyl phosphate lie in the degree of neutralization of the parent phenylphosphoric acid. This progressive substitution of protons with sodium ions results in a predictable trend of increasing basicity and influences their solubility and potential applications. A thorough understanding of these differences, supported by appropriate analytical characterization, is crucial for their effective use in research and development.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. Disodium phenyl phosphate | C6H5Na2O4P | CID 76771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Phenylphosphoric acid | 701-64-4 [smolecule.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PHENYL PHOSPHATE DISODIUM SALT | 3279-54-7 [amp.chemicalbook.com]
- 6. getwsu.com [getwsu.com]
- 7. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium phenyl phosphate dihydrate | Benchchem [benchchem.com]
In-Depth Technical Guide to Sodium Phenyl Phosphate Dihydrate for Researchers and Drug Development Professionals
An essential guide for scientists and researchers, this document provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for sodium phenyl phosphate dihydrate. It further delves into its application in studying enzyme kinetics and cellular signaling pathways, offering detailed experimental protocols and visual representations of key processes.
Commercial Availability and Purity Specifications
This compound (C₆H₅Na₂O₄P·2H₂O), a key substrate in various biochemical assays, is readily available from a range of commercial suppliers. The purity of this reagent is critical for reproducible and accurate experimental results. Major suppliers include Thermo Fisher Scientific, Sigma-Aldrich (MilliporeSigma), Otto Chemie, Krackeler Scientific, and Oxford Fine Chem Lab.
The compound is typically offered in several purity grades, with the most common being ≥95%, 98%, and ≥99%. The table below summarizes the typical specifications from various suppliers, providing a comparative overview for procurement decisions.
| Supplier/Brand | Purity Grade | Assay Method | Key Specifications |
| Thermo Fisher Scientific | 98% | Aqueous acid-base Titration, HPLC | Assay: ≥97.5%, Water (Karl Fischer): 11 - 17% |
| Sigma-Aldrich | ≥95% | Not specified | Impurities: <0.1% free phenol |
| Otto Chemie Pvt. Ltd. | GR 99%+ | Not specified | Grade: AR / GR |
| Oxford Fine Chem Lab | 95% AR | HClO₄ titration | Assay: Min. 95.0%, Free phenol: Max. 0.1% |
| Alpha Chemika | AR | Not specified | Purity: 95%, Water: 11.0-17.1% |
Analytical Methodologies for Quality Control
Ensuring the purity of this compound is paramount for its effective use in sensitive assays. The primary methods for assessing its quality are potentiometric titration and High-Performance Liquid Chromatography (HPLC).
Potentiometric Titration for Assay of Purity
Potentiometric titration is a robust method to determine the overall purity of this compound by quantifying its acidic phosphate content.
Principle: The assay involves the neutralization of the acidic proton of the phenyl phosphate moiety with a standardized strong base, such as sodium hydroxide. The equivalence point, where all the acidic protons have been neutralized, is detected by a sharp change in the potential of a pH electrode immersed in the solution.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the this compound sample into a 150 mL beaker. Dissolve the sample in 50 mL of a 1:1 (v/v) mixture of isopropanol and deionized water. Stir the mixture until the sample is completely dissolved.
-
Titrator Setup: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Immerse the calibrated pH electrode and a reference electrode into the sample solution.
-
Titration: Titrate the sample solution with a standardized 0.1 M sodium hydroxide (NaOH) solution. The titrant should be added in small increments, particularly near the expected equivalence point.
-
Endpoint Determination: Record the pH of the solution as a function of the titrant volume. The equivalence point is identified as the inflection point of the titration curve, which can be accurately determined by plotting the first or second derivative of the curve.
-
Calculation: The purity of the this compound is calculated based on the volume of titrant consumed to reach the equivalence point, the concentration of the titrant, and the initial weight of the sample.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture, making it ideal for assessing the purity of this compound and detecting any impurities, such as free phenol.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used to detect the separated components as they elute from the column.
Illustrative HPLC Method (Adaptable for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak corresponding to sodium phenyl phosphate is used for identification, and the peak area is used for quantification. Impurities, such as phenol, will have different retention times and can be quantified using a standard curve.
Application in Phosphatase Assays
This compound is a widely used substrate for the determination of phosphatase activity, particularly alkaline and acid phosphatases. The enzymatic hydrolysis of phenyl phosphate yields phenol and inorganic phosphate. The rate of phenol production is directly proportional to the phosphatase activity.
Detailed Protocol for Alkaline Phosphatase (ALP) Activity Assay
This protocol is based on the colorimetric detection of phenol using 4-aminoantipyrine.
Reagents:
-
Buffer-Substrate Solution (pH 10.0): Dissolve 636 mg of anhydrous sodium carbonate, 336 mg of sodium bicarbonate, and 254 mg of this compound in deionized water. Adjust the pH to 10.0 and bring the final volume to 200 mL.
-
4-Aminoantipyrine (AAP) Reagent: Prepare a solution containing 4-aminoantipyrine.
-
Potassium Ferricyanide Solution: Prepare a solution of potassium ferricyanide.
-
Phenol Standard Solution: A stock solution of phenol (1 mg/mL) for creating a standard curve.
Procedure:
-
Reaction Setup: In a microplate well or a test tube, add 200 µL of the Buffer-Substrate Solution.
-
Enzyme Addition: Add 20 µL of the sample containing alkaline phosphatase (e.g., serum, cell lysate) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Color Development: Stop the reaction and develop the color by adding 50 µL of the AAP reagent followed by 50 µL of the potassium ferricyanide solution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored complex at 510 nm using a spectrophotometer or a microplate reader.
-
Quantification: Determine the concentration of phenol produced by comparing the absorbance to a standard curve prepared using the phenol standard solution. The ALP activity is then calculated based on the amount of phenol produced per unit time.
Visualization of Concepts
To aid in the understanding of the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.
Experimental Workflow for Alkaline Phosphatase Assay
Caption: Workflow for the colorimetric assay of alkaline phosphatase activity.
Signaling Pathway Context: Investigating SHP-1 Phosphatase Activity
This compound can be used as a generic substrate to study the activity of various phosphatases involved in cellular signaling. For instance, SHP-1 (Src homology region 2 domain-containing phosphatase-1) is a critical negative regulator in several signaling pathways. Its activity can be modulated by various stimuli, and measuring this activity is key to understanding its regulatory role.
Caption: Role of SHP-1 in a signaling pathway and its activity measurement.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. By carefully selecting the appropriate purity grade and employing robust analytical methods, researchers can ensure the integrity of their experimental data and gain valuable insights into enzymatic processes and cellular signaling.
Methodological & Application
Application Notes: Alkaline Phosphatase Assay Using Sodium Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a hydrolase enzyme ubiquitously present in various organisms, from bacteria to mammals.[1] It plays a crucial role in dephosphorylating a wide range of molecules.[1] The measurement of ALP activity is a routine diagnostic marker for various conditions, including hepatobiliary and bone diseases.[2] In drug development, ALP assays are employed for high-throughput screening of potential inhibitors or activators of the enzyme. This document provides a detailed protocol for a colorimetric assay of alkaline phosphatase activity using sodium phenyl phosphate as a substrate.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of sodium phenyl phosphate by alkaline phosphatase at an alkaline pH. This reaction liberates phenol and inorganic phosphate.[2] The phenol produced then reacts with 4-aminoantipyrine (also known as 4-aminophenazone) in the presence of an oxidizing agent, such as potassium ferricyanide, to form a red-colored quinoneimine dye.[2][3][4] The intensity of the color, measured spectrophotometrically at 510 nm, is directly proportional to the alkaline phosphatase activity in the sample.[3]
Signaling Pathway
Caption: Enzymatic hydrolysis of sodium phenyl phosphate and subsequent colorimetric detection.
Data Presentation
| Parameter | Value | Source |
| Optimal pH | 10.0 | [2] |
| Incubation Temperature | 37°C | [4] |
| Wavelength for Measurement | 510 nm | [3] |
| Substrate | Disodium Phenyl Phosphate | [2][3] |
| Inhibitors | EDTA, oxalate, fluoride, citrate | [5] |
| Sample Type | Preparation |
| Serum/Plasma | Can be assayed directly. Avoid anticoagulants like EDTA, citrate, and oxalate. Heparinized plasma is acceptable.[5][6] |
| Tissue | Homogenize in a suitable buffer (e.g., 0.9% NaCl or PBS), centrifuge to remove debris, and use the supernatant.[4][7] |
| Cells | Lyse the cells using a detergent-based buffer (e.g., 0.2% Triton X-100) or sonication and use the cell lysate.[4][5] |
Experimental Protocols
Reagent Preparation
-
Buffered Substrate (pH 10.0): Prepare a solution containing sodium phenyl phosphate in a suitable buffer (e.g., sodium carbonate-bicarbonate buffer). The final concentration of the substrate may need optimization but is typically in the millimolar range.
-
4-Aminoantipyrine Solution: Prepare a fresh solution of 4-aminoantipyrine in distilled water.
-
Potassium Ferricyanide Solution: Prepare a fresh solution of potassium ferricyanide in distilled water.
-
Phenol Standard Solution (e.g., 0.1 mg/mL): Prepare a stock solution of phenol in distilled water. This will be used to generate a standard curve.[4]
-
Stop Solution: A suitable stop solution, such as a strong alkaline solution, can be used to terminate the enzymatic reaction.
Assay Procedure
The following protocol is a general guideline and may require optimization based on the specific enzyme source and activity.
Caption: General workflow for the alkaline phosphatase assay.
-
Pipetting: Pipette the reagents into appropriately labeled test tubes as described in the table below.
| Reagent | Blank (B) | Standard (S) | Test (T) |
| Distilled Water | As required | - | - |
| Buffered Substrate | As required | As required | As required |
| Phenol Standard | - | Known volume | - |
| Sample | - | - | Known volume |
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 15 minutes).[4]
-
Color Development: Add the 4-aminoantipyrine and potassium ferricyanide solutions to all tubes to initiate the color reaction.
-
Absorbance Measurement: Measure the absorbance of the blank, standard, and test samples at 510 nm using a spectrophotometer. The color is generally stable for a reasonable period, but it is good practice to read the absorbance within a specified timeframe.
Calculation of Alkaline Phosphatase Activity
The alkaline phosphatase activity is calculated using the absorbance values obtained and is typically expressed in units that define the amount of substrate converted per unit of time under the specified conditions. One common unit is the King-Armstrong unit, where one unit is defined as the amount of enzyme that liberates 1 mg of phenol in a specific time (e.g., 15 minutes) at 37°C.[4]
The activity can be calculated using the following formula:
ALP Activity (King Units/100 mL) = (Absorbance of Test - Absorbance of Blank) / (Absorbance of Standard - Absorbance of Blank) x Concentration of Standard
Conclusion
This protocol provides a robust and reliable method for the determination of alkaline phosphatase activity. The use of sodium phenyl phosphate as a substrate offers a sensitive and cost-effective approach for various research and diagnostic applications. Proper optimization of reaction conditions and careful adherence to the protocol are essential for obtaining accurate and reproducible results. For high-throughput screening applications, the assay can be adapted to a microplate format.
References
Application Notes and Protocols: Preparation of Sodium Phenyl Phosphate Substrate Solution for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium phenyl phosphate is a widely utilized non-specific substrate for the determination of phosphatase activity. Phosphatases, a broad class of enzymes that catalyze the hydrolysis of phosphomonoesters, are crucial in numerous signal transduction pathways. The enzymatic activity is typically quantified by measuring the release of phenol or inorganic phosphate. This document provides detailed protocols for the preparation of a sodium phenyl phosphate substrate solution and its application in enzyme kinetic assays for both alkaline and acid phosphatases.
Data Presentation: Substrate Solution and Buffer Composition
The optimal composition of the substrate solution is dependent on the specific phosphatase being assayed. The following tables summarize the recommended components for preparing substrate solutions for alkaline and acid phosphatase activity assays.
Table 1: Alkaline Phosphatase Substrate Solution
| Component | Concentration | Purpose |
| Disodium Phenyl Phosphate Dihydrate | 5 mmol/L | Substrate |
| Sodium Carbonate (anhydrous) | 30 mmol/L | Buffer Component |
| Sodium Bicarbonate | 20 mmol/L | Buffer Component |
| Final pH | 10.0 | Optimal for alkaline phosphatase activity |
This formulation is based on the method described by Belfield and Goldberg for serum phenyl phosphatase activity.[1]
Table 2: Acid Phosphatase Substrate Solution
| Component | Concentration | Purpose |
| Disodium Phenyl Phosphate | 10 mmol/L | Substrate |
| Citrate Buffer | 0.2 mol/L | Buffer |
| Final pH | 4.9 | Optimal for acid phosphatase activity |
This formulation is a common alternative to p-nitrophenyl phosphate for the assay of acid phosphatase.[1]
Experimental Protocols
Protocol 1: Preparation of 5 mM Disodium Phenyl Phosphate Substrate Solution for Alkaline Phosphatase
This protocol details the preparation of a ready-to-use buffer-substrate solution for the kinetic analysis of alkaline phosphatase.[1]
Materials:
-
Dithis compound (MW: 254.09 g/mol )
-
Sodium carbonate (anhydrous) (MW: 105.99 g/mol )
-
Sodium bicarbonate (MW: 84.01 g/mol )
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 200 mL of buffer-substrate solution:
-
Weigh 254 mg of dithis compound.
-
Weigh 636 mg of anhydrous sodium carbonate.
-
Weigh 336 mg of sodium hydrogen carbonate.
-
-
Dissolution:
-
Add the weighed components to a beaker containing approximately 150 mL of deionized water.
-
Dissolve the components completely using a magnetic stirrer.
-
-
pH Adjustment:
-
Calibrate the pH meter.
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl as needed.
-
-
Final Volume:
-
Transfer the solution to a 200 mL volumetric flask.
-
Bring the final volume to 200 mL with deionized water.
-
-
Storage:
-
Store the solution in suitable aliquots at -20°C.
-
Protocol 2: Alkaline Phosphatase Kinetic Assay using Disodium Phenyl Phosphate and 4-Aminoantipyrine
This protocol describes an endpoint colorimetric assay to determine alkaline phosphatase activity. The liberated phenol reacts with 4-aminoantipyrine (AAP) in the presence of an oxidizing agent to form a colored product.[1]
Materials:
-
Buffer-substrate solution (from Protocol 1)
-
Enzyme sample (e.g., serum)
-
Aminoantipyrine-arsenate reagent (60 mmol/L 4-aminoantipyrine and 240 mmol/L sodium arsenate)
-
Potassium ferricyanide solution (150 mmol/L)
-
Spectrophotometer
-
Water bath or incubator at 37°C
-
Test tubes
-
Pipettes
Procedure:
-
Incubation:
-
Pipette 2 mL of the buffer-substrate solution into a test tube.
-
Add 0.05 mL of the enzyme sample (serum) to the test tube.
-
Incubate the mixture at 37°C for exactly 15 minutes.
-
-
Reaction Termination and Color Development:
-
After 15 minutes, terminate the enzymatic reaction by adding 0.5 mL of the aminoantipyrine-arsenate reagent and mix.
-
Immediately add 0.5 mL of the potassium ferricyanide solution and mix.
-
-
Measurement:
-
Measure the absorbance of the resulting colored product at 510 nm. The color is stable for at least one hour.
-
Protocol 3: Continuous Spectrophotometric Assay for Acid Phosphatase using Phenyl Phosphate
This protocol allows for the continuous monitoring of acid phosphatase activity by directly measuring the absorbance of the liberated phenol.[2]
Materials:
-
Disodium phenyl phosphate
-
Appropriate buffer (e.g., citrate buffer, pH 3.8-5.7)
-
Acid phosphatase enzyme solution
-
UV-Vis spectrophotometer with kinetic measurement capabilities
-
Cuvettes
Procedure:
-
Prepare Substrate Stock Solution:
-
Prepare a concentrated stock solution of disodium phenyl phosphate in the desired buffer. The final concentration in the assay will depend on the Km of the enzyme.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing the buffer and the desired final concentration of the phenyl phosphate substrate.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at a wavelength corresponding to the maximum absorbance of phenol under the specific pH conditions of the assay.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Visualizations
Caption: Experimental workflow for preparing and using sodium phenyl phosphate substrate.
Caption: Enzymatic hydrolysis of disodium phenyl phosphate by phosphatase.
References
Measuring Soil Health: A Detailed Protocol for Determining Phosphatase Activity Using Sodium Phenyl Phosphate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Soil phosphatases are a crucial group of enzymes that catalyze the hydrolysis of organic phosphorus compounds, making inorganic phosphate available for uptake by plants and microorganisms. The activity of these enzymes is widely regarded as a key indicator of soil fertility and overall biological health. One established method for quantifying phosphatase activity is through the use of an artificial substrate, sodium phenyl phosphate. This application note provides a detailed protocol for measuring soil phosphatase activity using this substrate, including data presentation and visualization of the experimental workflow and enzymatic reaction.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of sodium phenyl phosphate by soil phosphatases. The reaction releases phenol, which can be colorimetrically quantified after reaction with a suitable colorimetric reagent, such as 2,6-dibromoquinone-4-chloroimide, under alkaline conditions. The intensity of the resulting color is directly proportional to the amount of phenol released and, consequently, to the phosphatase activity in the soil sample. The reaction can be performed at different pH values to distinguish between acid and alkaline phosphatase activity.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for determining soil phosphatase activity.
Reagents and Equipment
-
Reagents:
-
Disodium phenyl phosphate solution (substrate)
-
Modified Universal Buffer (MUB) solutions of desired pH (e.g., pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase)
-
Toluene
-
Calcium chloride (CaCl₂) solution (0.5 M)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
2,6-dibromoquinone-4-chloroimide solution
-
Phenol standard solutions
-
-
Equipment:
-
Incubator or water bath set to 37°C
-
Spectrophotometer
-
Centrifuge and centrifuge tubes (50 mL)
-
Volumetric flasks and pipettes
-
Filter paper
-
Analytical balance
-
Detailed Methodology
-
Sample Preparation:
-
Air-dry soil samples and pass them through a 2 mm sieve to ensure homogeneity.
-
Determine the moisture content of a sub-sample to express results on an oven-dry soil basis.
-
-
Assay Procedure:
-
Weigh 1.0 g of the prepared soil into a 50 mL flask or centrifuge tube.
-
Add 0.25 mL of toluene to inhibit microbial growth that could interfere with the enzyme assay.
-
Add 4 mL of the appropriate MUB solution (pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase).
-
Add 1 mL of the disodium phenyl phosphate solution.
-
Stopper the flasks and incubate at 37°C for 1 to 2 hours.[1]
-
Prepare a control for each soil sample by following the same procedure but adding the substrate solution after the incubation and immediately before the extraction step.
-
-
Extraction and Color Development:
-
After incubation, stop the enzymatic reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.[2]
-
Filter the suspension immediately through a suitable filter paper.
-
To a known volume of the filtrate, add the 2,6-dibromoquinone-4-chloroimide solution to develop the color.
-
Allow the color to develop for a specified time as recommended by the reagent manufacturer.
-
-
Quantification:
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (e.g., 614 nm).[1]
-
Prepare a calibration curve using standard phenol solutions of known concentrations.
-
Calculate the amount of phenol released in the soil samples based on the standard curve.
-
-
Calculation of Phosphatase Activity:
-
Express the phosphatase activity as mg of phenol released per gram of oven-dry soil per hour of incubation.
-
Data Presentation
Quantitative data from soil phosphatase assays are typically presented in tabular format to facilitate comparison between different soil treatments, depths, or locations.
| Soil Sample/Treatment | pH | Incubation Time (hours) | Phenol Released (mg/g soil) | Phosphatase Activity (mg phenol/g soil/hr) |
| Control Soil - 0-20 cm | 6.5 | 2 | 0.15 | 0.075 |
| No-Till - 0-20 cm | 6.5 | 2 | 0.22 | 0.110 |
| Conventional Till - 0-20 cm | 6.5 | 2 | 0.18 | 0.090 |
| Control Soil - 20-40 cm | 6.5 | 2 | 0.10 | 0.050 |
| No-Till - 20-40 cm | 6.5 | 2 | 0.12 | 0.060 |
| Conventional Till - 20-40 cm | 6.5 | 2 | 0.09 | 0.045 |
Table 1: Example of comparative data for acid phosphatase activity in soil under different tillage practices at two different depths. Data is hypothetical for illustrative purposes.
| Parameter | Value | Reference |
| Optimal pH for Acid Phosphatase | 4.0 - 6.5 | [3] |
| Optimal pH for Alkaline Phosphatase | 8.5 - 11.0 | [3] |
| Incubation Temperature | 37°C | [2] |
| Substrate | Disodium phenyl phosphate | [4] |
Table 2: General parameters for soil phosphatase assays.
Visualization of Workflow and Reaction
Visual diagrams are essential for understanding the experimental process and the underlying biochemical reaction.
Caption: Experimental workflow for soil phosphatase activity measurement.
Caption: Enzymatic hydrolysis of sodium phenyl phosphate by soil phosphatase.
References
Application Note: Colorimetric Determination of Phenol from Sodium Phenyl Phosphate Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative colorimetric determination of phenol produced from the enzymatic hydrolysis of sodium phenyl phosphate. This method is particularly relevant for assaying the activity of enzymes such as alkaline phosphatase, which catalyzes this hydrolysis. The protocol is based on the well-established 4-aminoantipyrine (4-AAP) method, where phenol reacts with 4-AAP in the presence of an alkaline oxidizing agent to form a stable, colored antipyrine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of phenol liberated. This document offers comprehensive experimental procedures, data presentation guidelines, and visual aids to ensure accurate and reproducible results.
Introduction
The enzymatic hydrolysis of sodium phenyl phosphate is a common reaction used to assess the activity of various phosphatases. Alkaline phosphatase (ALP), for instance, is a hydrolase enzyme that removes phosphate groups from various substrates, including sodium phenyl phosphate, liberating phenol and phosphate ions.[1][2] The quantification of the released phenol serves as a direct measure of the enzyme's activity.
The 4-aminoantipyrine (4-AAP) method, first proposed by Emerson in 1943, is a widely used and robust technique for the colorimetric determination of phenols.[3] In this reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline medium in the presence of an oxidizing agent, typically potassium ferricyanide, to form a reddish-brown antipyrine dye.[2][4] The resulting colored complex can be quantified by measuring its absorbance at a specific wavelength, typically around 510 nm.[1][4] This method is sensitive and applicable over a wide range of phenol concentrations.[3]
This application note details the necessary reagents, step-by-step protocols for both the enzymatic hydrolysis and the subsequent colorimetric phenol detection, and methods for data analysis.
Principle of the Method
The overall process involves two main stages:
-
Enzymatic Hydrolysis: Alkaline phosphatase catalyzes the hydrolysis of sodium phenyl phosphate to produce phenol and disodium hydrogen phosphate at an optimal alkaline pH (around 10.0).[2]
-
Colorimetric Detection: The liberated phenol then reacts with 4-aminoantipyrine in the presence of potassium ferricyanide under alkaline conditions to form a colored product. The absorbance of this product is measured to determine the phenol concentration.[2]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Specification | Storage |
| Sodium Phenyl Phosphate Dibasic | Substrate | 2-8°C |
| Alkaline Phosphatase | Enzyme | -20°C |
| 4-Aminoantipyrine (4-AAP) | Chromogenic Agent | Room Temperature |
| Potassium Ferricyanide | Oxidizing Agent | Room Temperature |
| Sodium Carbonate | Alkaline Buffer Component | Room Temperature |
| Sodium Bicarbonate | Alkaline Buffer Component | Room Temperature |
| Phenol | Standard | 2-8°C |
| Spectrophotometer | Capable of measuring at 510 nm | N/A |
| 96-well microplates | Clear, flat-bottom | N/A |
Table 2: Typical Phenol Standard Curve Data
| Phenol Concentration (µg/mL) | Absorbance at 510 nm (AU) |
| 0 | 0.005 |
| 5 | 0.125 |
| 10 | 0.250 |
| 20 | 0.500 |
| 40 | 1.000 |
| 50 | 1.250 |
Experimental Protocols
Reagent Preparation
-
Alkaline Buffer (pH 10.0): Prepare a solution containing 0.1 M sodium carbonate and 0.1 M sodium bicarbonate. Adjust the pH to 10.0 if necessary.
-
Substrate Solution (Sodium Phenyl Phosphate): Dissolve sodium phenyl phosphate in the alkaline buffer to a final concentration of 10 mM. Prepare this solution fresh before use.
-
4-Aminoantipyrine (4-AAP) Solution: Dissolve 4-aminoantipyrine in distilled water to a final concentration of 20 mM.
-
Potassium Ferricyanide Solution: Dissolve potassium ferricyanide in distilled water to a final concentration of 80 mM.
-
Phenol Standard Stock Solution (1000 µg/mL): Dissolve 100 mg of phenol in 100 mL of distilled water. Store at 4°C.
-
Phenol Working Standards: Prepare a series of dilutions from the phenol stock solution in distilled water to obtain concentrations ranging from 5 to 50 µg/mL.
Enzymatic Hydrolysis Protocol
-
Pipette 50 µL of the sample containing alkaline phosphatase into a 96-well microplate.
-
For the blank, use 50 µL of the sample buffer without the enzyme.
-
Add 50 µL of the pre-warmed (37°C) Substrate Solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes). The incubation time can be optimized based on the enzyme activity.
-
Stop the enzymatic reaction by proceeding immediately to the colorimetric detection step.
Colorimetric Determination of Phenol Protocol
-
To each well from the enzymatic hydrolysis step, add 50 µL of the 4-AAP Solution and mix well by gentle tapping.
-
Add 50 µL of the Potassium Ferricyanide Solution to each well and mix.
-
Incubate the plate at room temperature for 15 minutes to allow for color development.[4]
-
Measure the absorbance of each well at 510 nm using a microplate reader.[1]
Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Plot a standard curve of absorbance versus the concentration of the phenol standards.
-
Determine the concentration of phenol in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the enzyme activity based on the amount of phenol produced per unit time per amount of enzyme.
Visualizations
Caption: Experimental workflow for phenol determination.
Caption: Chemical reaction pathway.
References
Application of sodium phenyl phosphate in clinical biochemistry assays.
Application Notes: Sodium Phenyl Phosphate in Clinical Biochemistry
Introduction
Sodium phenyl phosphate, specifically disodium phenyl phosphate, is a key substrate used in clinical biochemistry for the determination of alkaline phosphatase (ALP) activity.[1][2] Alkaline phosphatase is a hydrolase enzyme that removes phosphate groups from various molecules, including nucleotides and proteins.[3] It is present in high concentrations in the liver, bones, intestine, kidney, and placenta.[2] Consequently, measuring serum ALP activity is a valuable diagnostic tool, particularly for hepatobiliary and bone disorders.[2][4][5]
Principle of the Assay
The most common method utilizing sodium phenyl phosphate is a modification of the King and King's method.[2] The assay is based on the following principle:
-
Enzymatic Hydrolysis: In an alkaline buffer (typically pH 10.0), alkaline phosphatase in the sample (e.g., serum) catalyzes the hydrolysis of disodium phenyl phosphate. This reaction liberates phenol and sodium phosphate.[2][3][5]
-
Colorimetric Reaction: The phenol produced in the first step reacts with a chromogenic agent, 4-aminoantipyrine (4-AAP), in the presence of an oxidizing agent like potassium ferricyanide.[1][3][6]
-
Quantification: This reaction forms a red-colored quinone complex.[1][3][6] The intensity of the color, measured spectrophotometrically at a wavelength of approximately 510-520 nm, is directly proportional to the amount of phenol liberated and thus to the ALP activity in the sample.[1][5]
The use of disodium phenyl phosphate is advantageous because it is hydrolyzed more rapidly than other substrates like β-glycerophosphate, and the resulting phenol can be measured with sensitive colorimetric methods, allowing for shorter incubation times.[2]
Clinical Significance
Measuring ALP levels is a routine part of blood testing, often included in a comprehensive metabolic panel or a liver panel.[4]
-
High ALP Levels: Elevated ALP activity in the blood is most commonly associated with liver diseases (such as hepatitis, cirrhosis, or blockage of the bile duct) and bone disorders characterized by increased bone cell activity (like Paget's disease or certain cancers).[4][7] Children and adolescents typically have higher ALP levels due to active bone growth.[4][8]
-
Low ALP Levels: Lower than normal ALP levels can indicate conditions such as zinc deficiency, malnutrition, hypothyroidism, or a rare genetic disorder called hypophosphatasia.[1][7]
It is important to note that reference ranges can vary significantly between laboratories and are dependent on factors like age and sex.[4][7]
Quantitative Data
Table 1: General Adult Reference Ranges for Serum Alkaline Phosphatase (ALP)
| Laboratory/Source | Normal Range (IU/L) |
| Common Reference Range 1 | 44 to 147 |
| Common Reference Range 2 | 30 to 120 |
| National Health Service (UK) | 30 to 130 |
| American College of Clinical Pharmacy | 30 to 120 |
Note: IU/L stands for International Units per Liter. These ranges are for adults and can vary. Always consult the reference range provided by the specific testing laboratory.[4][7][9][10]
Table 2: Age and Sex-Specific Reference Ranges for Serum ALP (Mayo Clinic)
| Group | Healthy Range (U/L) |
| Males (19 and older) | 40 to 129 |
| Females (17 and older) | 35 to 104 |
| Children & Younger Teens | Often higher due to bone growth |
Source: Mayo Clinic.[8]
Experimental Protocols
Detailed Protocol: Colorimetric Determination of ALP Activity
This protocol is based on the modified King and King's method for determining ALP activity in serum.
1. Reagents and Preparation
-
Buffered Substrate (R1):
-
Disodium Phenyl Phosphate: 5 mmol/L
-
Carbonate-Bicarbonate Buffer: 50 mmol/L, pH 10.0
-
Stabilizers
-
-
Color Reagent (R3/R4 or combined):
-
4-Aminoantipyrine (4-AAP): ~60 mmol/L
-
Potassium Ferricyanide: Oxidizing agent
-
-
Phenol Standard (Calibrator): A solution of phenol with a known concentration, often corresponding to a specific activity unit (e.g., 10 King-Armstrong Units).[2][5]
-
Sample: Non-hemolyzed serum or heparinized plasma. Other anticoagulants like EDTA, citrate, or oxalate should be avoided as they inhibit ALP activity.[11][12]
2. Assay Procedure (Manual Spectrophotometric Method)
-
Temperature Equilibration: Bring the buffered substrate and color reagents to the assay temperature (typically 37°C).[11]
-
Reaction Setup: Prepare three sets of tubes: Blank, Standard, and Test (for each sample).
-
Blank Tube: Add 1.0 mL of Buffered Substrate (R1).
-
Standard Tube: Add 1.0 mL of Buffered Substrate (R1) and 0.1 mL of Phenol Standard.
-
Test Tube: Add 1.0 mL of Buffered Substrate (R1) and 0.1 mL of the patient's serum sample.
-
-
Incubation: Mix the contents of all tubes thoroughly and incubate them in a 37°C water bath for exactly 15 minutes. This allows the ALP in the sample and standard to hydrolyze the substrate.
-
Stop Reaction & Color Development: After incubation, add the color development reagents according to the specific kit instructions. This typically involves adding 4-aminoantipyrine followed by potassium ferricyanide. This step stops the enzymatic reaction and initiates the color-forming reaction.
-
Absorbance Measurement: Mix well and measure the absorbance (Optical Density, OD) of the Test and Standard tubes against the Blank tube at a wavelength of 510 nm.[1][5]
3. Calculation of ALP Activity
The ALP activity is calculated using the following formula:
ALP Activity (King Units/dL) = (OD of Test / OD of Standard) × Concentration of Standard
Note: One King Unit is defined as the amount of enzyme that liberates 1 mg of phenol from disodium phenyl phosphate in 15 minutes at 37°C and pH 10.0 in 100 mL of serum.
Visualizations
Caption: Biochemical pathway for the ALP assay using sodium phenyl phosphate.
Caption: General experimental workflow for the determination of ALP activity.
References
- 1. scribd.com [scribd.com]
- 2. exceldiag.com [exceldiag.com]
- 3. PPT - Assay the Activity of Alkaline Phosphatase (ALP) in Serum (Disodium phenyl phosphate Method) PowerPoint Presentation - ID:5520512 [slideserve.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. biolabo.fr [biolabo.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Alkaline phosphatase (ALP) level test: High and low levels [medicalnewstoday.com]
- 8. Alkaline phosphatase (ALP) blood test - Mayo Clinic [mayoclinic.org]
- 9. accp.com [accp.com]
- 10. Alkaline Phosphatase (ALP): Tests and Results [webmd.com]
- 11. medichem-me.com [medichem-me.com]
- 12. resources.amsbio.com [resources.amsbio.com]
Application Notes: Sodium Phytate as a Substrate for Phytase Activity Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytases are a class of phosphatases that catalyze the hydrolysis of phytate (myo-inositol hexakisphosphate or IP6), releasing inorganic phosphate and less phosphorylated myo-inositol derivatives. The determination of phytase activity is crucial in various fields, including animal nutrition, food science, and environmental management, due to its role in improving mineral bioavailability and reducing phosphorus pollution. This document provides detailed application notes and protocols for the determination of phytase activity using sodium phytate as a substrate. The most common method involves the quantification of inorganic phosphate released from the enzymatic hydrolysis of sodium phytate.
A noteworthy clarification is the distinction between sodium phytate and sodium phenyl phosphate. While sodium phenyl phosphate is a substrate for general phosphatases (acid and alkaline), it is not the specific substrate for phytase. Assays using sodium phenyl phosphate typically measure the release of phenol. In contrast, the standard and specific substrate for phytase is sodium phytate, and the assay quantifies the liberated inorganic phosphate.
Principle of the Assay
The enzymatic activity of phytase is determined by incubating the enzyme with a known concentration of sodium phytate substrate under controlled conditions of temperature and pH. The phytase hydrolyzes the phytic acid, releasing inorganic phosphate (Pi). The reaction is stopped, and the amount of liberated Pi is quantified spectrophotometrically. The most common method for phosphate determination is the molybdate-vanadate method, where the inorganic phosphate reacts with molybdate and vanadate to form a yellow-colored phosphomolybdovanadate complex. The intensity of the color, measured at a specific wavelength (typically around 415 nm), is directly proportional to the amount of inorganic phosphate released, and thus to the phytase activity.[1][2]
Data Presentation
Table 1: Typical Reagent Concentrations for Phytase Activity Assay
| Reagent | Concentration | Role |
| Sodium Acetate Buffer | 0.25 M, pH 5.5 | Provides optimal pH for enzyme activity |
| Sodium Phytate | 5.0 mM - 7.5 mM | Substrate for the phytase enzyme |
| Tween-20 | 0.01% (v/v) | Surfactant to improve enzyme extraction and stability |
| Ammonium Heptamolybdate | 10% (w/v) | Forms a complex with inorganic phosphate |
| Ammonium Vanadate | 0.235% (w/v) | Part of the colorimetric reagent |
| Nitric Acid | 21.66% (v/v) | Provides acidic conditions for the color reaction and stops the enzymatic reaction |
Table 2: Standard Reaction Conditions for Phytase Activity Assay
| Parameter | Value |
| Incubation Temperature | 37 °C |
| Incubation Time | 30 - 60 minutes |
| pH | 5.5 |
| Wavelength for Absorbance Reading | 415 nm or 700 nm (depending on the method) |
Experimental Protocols
Protocol 1: Standard Phytase Activity Assay
This protocol is a widely used method for determining phytase activity in various samples.
1. Reagent Preparation:
-
Acetate Buffer (0.25 M, pH 5.5): Dissolve an appropriate amount of sodium acetate in deionized water, adjust the pH to 5.5 with acetic acid, and bring to the final volume.
-
Substrate Solution (7.5 mM Sodium Phytate): Dissolve the required amount of sodium phytate in acetate buffer. This solution should be prepared fresh.
-
Stop Reagent (Molybdate-Vanadate): Prepare a solution containing ammonium heptamolybdate (10% w/v), ammonium vanadate (0.235% w/v), and nitric acid (21.66% v/v) in a 1:1:2 ratio. This reagent should be prepared fresh daily.[3]
-
Enzyme Extraction Buffer: Use the acetate buffer with the addition of 0.01% Tween-20.
2. Enzyme Sample Preparation:
-
Extract the phytase from the sample (e.g., feed, microbial culture) by homogenizing or stirring in the enzyme extraction buffer.
-
Centrifuge the extract to remove solid particles and collect the supernatant containing the enzyme.
-
Dilute the supernatant with the extraction buffer to obtain an enzyme concentration that falls within the linear range of the assay.
3. Enzymatic Reaction:
-
Pre-incubate the substrate solution at 37 °C for 5 minutes.
-
Add a specific volume of the diluted enzyme sample to the pre-incubated substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 37 °C for a precise duration (e.g., 30 or 60 minutes).
-
Prepare a blank for each sample by adding the stop reagent before adding the enzyme solution.
4. Termination and Color Development:
-
Stop the enzymatic reaction by adding a defined volume of the stop reagent.
-
Allow the color to develop at room temperature for a specific time (e.g., 10 minutes).
5. Measurement and Calculation:
-
Measure the absorbance of the sample and the blank at 415 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of inorganic phosphate released in the sample by subtracting the blank absorbance and comparing it to the standard curve.
-
One unit of phytase activity (FTU) is typically defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate per minute under the assay conditions.[4]
Protocol 2: Alternative Phosphate Detection Method
This protocol utilizes a different colorimetric method for the quantification of inorganic phosphate.
1. Reagent Preparation:
-
Buffer and Substrate: Prepare as described in Protocol 1.
-
Color Developing Reagent: Prepare a solution containing acetone, 5 N H2SO4, and 2.5% ammonium molybdate in a 2:1:1 ratio.[5]
-
Stopping Reagent: 10% Trichloroacetic acid (TCA).
2. Enzymatic Reaction and Termination:
-
Follow the enzymatic reaction steps as in Protocol 1.
-
Stop the reaction by adding an equal volume of 10% TCA.[5]
-
Centrifuge the mixture to pellet any precipitate.
3. Color Development and Measurement:
-
Take an aliquot of the supernatant and add the color developing reagent.
-
Add 0.1 M citric acid and incubate for 15-20 minutes.[5]
-
Measure the absorbance at 355 nm.[5]
-
Calculate phytase activity as described in Protocol 1.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of sodium phytate by phytase.
Caption: Experimental workflow for phytase activity determination.
References
- 1. scribd.com [scribd.com]
- 2. A New Rapid and Quantitative Assay to Determine the Phytase Activity of Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytase Assay Kit - Elabscience® [elabscience.com]
- 4. Lab-scale preparation and QC of phytase assay substrate from rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosciencejournals.com [biosciencejournals.com]
Application Notes and Protocols for In Situ Histochemical Staining of Phosphatases Using Sodium Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, playing a fundamental role in a vast array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. The in situ localization of phosphatase activity within tissues provides invaluable insights into the physiological and pathological states of cells and organs. Histochemical staining is a powerful technique to visualize the spatial distribution of enzyme activity directly within the cellular landscape.
This document provides detailed application notes and protocols for the in situ histochemical staining of alkaline and acid phosphatases using sodium phenyl phosphate as a substrate. Two primary methods are described: the Gomori metal salt precipitation method and the simultaneous coupling azo dye method.
Principle of the Methods
The fundamental principle of phosphatase histochemistry involves the enzymatic cleavage of a phosphate group from a substrate molecule at the site of enzyme activity. The liberated product then undergoes a reaction to form a visible, insoluble precipitate.
-
Gomori (Metal Salt) Method: In this method, the tissue section is incubated in a solution containing sodium phenyl phosphate and a metal salt (calcium for alkaline phosphatase, lead for acid phosphatase). The phosphatase enzyme hydrolyzes the sodium phenyl phosphate, releasing phosphate ions. These ions are trapped by the metal ions in the solution, forming an insoluble precipitate of calcium phosphate or lead phosphate at the site of enzyme activity. This initial precipitate is colorless and is subsequently visualized by converting it into a colored compound, typically a black precipitate of cobalt sulfide or lead sulfide.
-
Simultaneous Coupling Azo Dye Method: This technique involves incubating the tissue section in a solution containing sodium phenyl phosphate and a diazonium salt. The phosphatase enzyme liberates phenol from the substrate. The phenol then immediately couples with the diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity. The color of the final precipitate depends on the specific diazonium salt used.
Data Presentation: Recommended Reaction Conditions for Optimization
The optimal conditions for phosphatase histochemical staining can vary depending on the tissue type, fixation method, and the specific phosphatase isoenzyme being targeted. The following tables provide recommended ranges for key parameters when using sodium phenyl phosphate as a substrate. It is crucial to perform optimization experiments to determine the ideal conditions for your specific application.
Table 1: Alkaline Phosphatase Staining - Recommended Parameters for Optimization
| Parameter | Recommended Range | Notes |
| Sodium Phenyl Phosphate Concentration | 5 mM - 30 mM | Higher concentrations may increase staining intensity but can also lead to higher background. |
| pH | 9.0 - 10.5 | The optimal pH for alkaline phosphatase is in the alkaline range. |
| Incubation Temperature | Room Temperature (RT) - 37°C | Higher temperatures can increase the reaction rate but may also lead to diffusion artifacts. |
| Incubation Time | 15 - 120 minutes | Shorter times are suitable for tissues with high enzyme activity. |
Table 2: Acid Phosphatase Staining - Recommended Parameters for Optimization
| Parameter | Recommended Range | Notes |
| Sodium Phenyl Phosphate Concentration | 5 mM - 20 mM | Similar to alkaline phosphatase, concentration should be optimized for signal-to-noise ratio. |
| pH | 4.5 - 6.0 | The optimal pH for most acid phosphatases is in the acidic range. |
| Incubation Temperature | 37°C | Acid phosphatases are generally less stable, so controlled temperature is important. |
| Incubation Time | 30 - 180 minutes | Longer incubation times may be necessary for tissues with low acid phosphatase activity. |
Experimental Protocols
I. General Tissue Preparation
-
Tissue Fixation:
-
For cryostat sections (recommended for preserving enzyme activity): Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen. Store at -80°C. Prior to sectioning, equilibrate the tissue block to the cryostat temperature (-20°C).
-
Alternatively, fix tissues in cold (4°C) 4% paraformaldehyde or cold acetone for 4-18 hours.
-
For paraffin-embedded sections: After fixation, dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin. Note that paraffin embedding may reduce enzyme activity.
-
-
Sectioning:
-
Cut cryostat sections at 5-10 µm thickness and mount on charged microscope slides. Air-dry the sections for 30-60 minutes at room temperature before staining.
-
Cut paraffin sections at 4-6 µm, mount on slides, deparaffinize in xylene, and rehydrate through a graded series of ethanol to distilled water.
-
II. Protocol for Alkaline Phosphatase Staining (Gomori Method)
Reagents:
-
Incubation Medium (prepare fresh):
-
3% Sodium β-glycerophosphate (can be substituted with Sodium Phenyl Phosphate, see note below)
-
2% Sodium barbital
-
2% Calcium chloride (CaCl₂)
-
1% Magnesium sulfate (MgSO₄)
-
Distilled water
-
Note on substrate: While the classic Gomori protocol uses sodium β-glycerophosphate, sodium phenyl phosphate can be used as a substitute. Prepare a stock solution of sodium phenyl phosphate and add it to the incubation medium to achieve a final concentration within the recommended optimization range (Table 1).
-
-
2% Cobalt nitrate (Co(NO₃)₂) or Cobalt chloride (CoCl₂) solution
-
1% Ammonium sulfide ((NH₄)₂S) solution (prepare in a fume hood)
Procedure:
-
Prepare the incubation medium just before use.
-
Immerse the rehydrated/air-dried tissue sections in the incubation medium.
-
Incubate at 37°C for 30-120 minutes (optimize as needed).
-
Rinse the slides thoroughly in several changes of distilled water.
-
Immerse the slides in the 2% cobalt nitrate/chloride solution for 3-5 minutes.
-
Rinse thoroughly in several changes of distilled water.
-
Immerse the slides in the 1% ammonium sulfide solution for 1-2 minutes in a fume hood.
-
Wash the slides in running tap water for 5-10 minutes.
-
Counterstain, if desired, with a nuclear stain like Mayer's hematoxylin or Nuclear Fast Red.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Expected Results: Sites of alkaline phosphatase activity will appear as black-brown precipitates.
III. Protocol for Acid Phosphatase Staining (Simultaneous Coupling Azo Dye Method)
Reagents:
-
Acetate Buffer (0.1 M, pH 5.0):
-
Solution A: 0.1 M Acetic acid (5.7 mL glacial acetic acid in 1 L distilled water)
-
Solution B: 0.1 M Sodium acetate (13.6 g sodium acetate trihydrate in 1 L distilled water)
-
Mix Solution A and Solution B in appropriate ratios to achieve a pH of 5.0.
-
-
Substrate Solution (prepare fresh):
-
Sodium phenyl phosphate: dissolve in acetate buffer to a final concentration within the recommended optimization range (Table 2).
-
-
Diazonium Salt: Fast Garnet GBC or other suitable diazonium salt.
-
Incubation Medium (prepare fresh and filter before use):
-
Add the diazonium salt to the substrate solution (typically 1 mg/mL, but follow manufacturer's instructions).
-
Procedure:
-
Prepare the incubation medium immediately before use and filter it.
-
Immerse the rehydrated/air-dried tissue sections in the incubation medium.
-
Incubate at 37°C for 30-90 minutes in the dark (diazonium salts are light-sensitive).
-
Rinse the slides in several changes of distilled water.
-
Counterstain, if desired, with a light green or methyl green solution.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium (azo dyes are often soluble in alcohols and xylene).
Expected Results: Sites of acid phosphatase activity will appear as a brightly colored precipitate (e.g., red-brown with Fast Garnet GBC).
Visualizations
Workflow for In Situ Phosphatase Histochemical Staining
Caption: General workflow for in situ histochemical staining of phosphatases.
Signaling Pathway: Alkaline Phosphatase in Osteoblast Differentiation
Caption: Role of ALP in Wnt/BMP signaling for osteoblast bone mineralization.
Measuring Acid Phosphatase Activity in Plant Extracts with Phenyl Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid phosphatases (APases, EC 3.1.3.2) are a ubiquitous group of enzymes in plants that catalyze the hydrolysis of phosphate monoesters at an acidic pH. These enzymes play a critical role in phosphate (Pi) acquisition, remobilization, and metabolism, particularly under phosphate-deficient conditions. The measurement of APase activity is a key biochemical marker for assessing a plant's nutritional Pi status and its response to environmental stress. Phenyl phosphate serves as a simple and effective artificial substrate for assaying APase activity. This document provides detailed protocols and application notes for the reliable measurement of acid phosphatase activity in plant extracts.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of phenyl phosphate by acid phosphatase to yield phenol and inorganic phosphate. The reaction is typically stopped by the addition of an alkaline solution, which also serves to develop a colorimetric signal from the liberated phenol, often in the presence of a colorimetric reagent. Alternatively, the rate of phenol production can be monitored continuously using a spectrophotometer. The intensity of the color produced is directly proportional to the acid phosphatase activity in the sample.
A variation of this assay, and the one more commonly documented, uses p-nitrophenyl phosphate (pNPP) as the substrate. The product, p-nitrophenol (pNP), is yellow under alkaline conditions and can be quantified by measuring the absorbance at 405 nm.[1][2] The principles and procedures are largely transferable between phenyl phosphate and pNPP.
Data Presentation
Table 1: Optimal pH and Temperature for Acid Phosphatase Activity in Various Plant Species
| Plant Species | Tissue/Organ | Optimal pH | Optimal Temperature (°C) | Reference |
| Cicer arietinum (Chickpea) | Seedlings | 5.5 | 50 | [2] |
| Vigna radiata (Mung Bean) | - | 5.5 | 50 | [3] |
| Vigna mungo (Black Gram) | Seedlings | - | 55 | [3] |
| Psoralea corylifolia | Cotyledons | 5.5 - 5.7 | 50 | [3] |
| Cucurbitaceae family | Seeds | 5.6 | 55 - 60 | [3] |
| Nicotiana tabacum (Tobacco) | Leaves | 5.5 | 50 | [4] |
| Ziziphus | - | 5.2 | - | [5] |
| Myrtus | - | 3.4 | - | [5] |
| Glycyrrhiza glabra (Liquorice) | - | 5.2 | - | [5] |
| Opuntia megacantha | Cladodes | 5.5 | 60 | [6] |
Table 2: Kinetic Parameters of Acid Phosphatases from Different Plant Sources using pNPP as a Substrate
| Plant Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Nicotiana tabacum (Tobacco) | 0.24 (with PLP) | 2.76 | [4] |
| Cicer arietinum (Chickpea) | 0.25 | 9 (units not specified as µmol/min/mg) | [2] |
| Opuntia megacantha | 0.5 | 0.06 | [6] |
| Melon Seedlings | 0.175 | 0.042 | [6] |
Table 3: Acid Phosphatase Activity in Soybean Cultivars
| Soybean Cultivar Maturation Group | Cultivar | Acid Phosphatase Activity (µmol p-NPP h⁻¹ g⁻¹) |
| Semi-early | DM 247 | 11.80 |
| Semi-early | IAC-18 | 11.65 |
| Semi-early | BRS Carla | 11.52 |
| Semi-early | M-Soy 8400 | 8.76 |
| Semi-late | BRSMG 790A | 12.74 |
| Semi-late | M-SOY 9052 | 12.55 |
| Semi-late | BRSMG 820 | 8.83 |
| Late | BRS 133 | 11.78 |
| Late | BRS 184 | 11.55 |
| Late | FT-Cristalina | 9.12 |
Data adapted from Raposo et al.[7]
Experimental Protocols
Preparation of Plant Extract
This protocol is a general guideline and may require optimization depending on the plant species and tissue type.
Materials:
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer (see recipe below)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Extraction Buffer Recipe (50 mM Acetate Buffer, pH 5.6):
-
50 mM Sodium Acetate
-
1 mM EDTA
-
1 mM Dithiothreitol (DTT)
-
1% (w/v) Polyvinylpolypyrrolidone (PVPP) - optional, to remove phenolics
-
1 mM Phenylmethylsulfonyl fluoride (PMSF) - add fresh just before use
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add the Extraction Buffer to the powdered tissue (a general ratio is 1:4, w/v, e.g., 0.5 g of tissue to 2.0 mL of buffer).
-
Vortex the mixture thoroughly and keep on ice for 30 minutes.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Store on ice for immediate use or at -80°C for long-term storage.
Acid Phosphatase Activity Assay (Stopped-Time Method)
This method is based on the quantification of the product (phenol or p-nitrophenol) after stopping the reaction.
Materials:
-
Plant extract (supernatant from Protocol 1)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.6)
-
Substrate Solution (10 mM Phenyl Phosphate or p-Nitrophenyl Phosphate in Assay Buffer)
-
Stop Solution (e.g., 0.5 M NaOH or 3 M KOH)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or microplate well by adding:
-
80 µL of Assay Buffer
-
10 µL of plant extract
-
-
To initiate the reaction, add 10 µL of the Substrate Solution to the reaction mixture. Mix gently.
-
Incubate the reaction at the optimal temperature (e.g., 37°C or 50°C, see Table 1) for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
If using p-nitrophenyl phosphate, measure the absorbance at 405 nm. If using phenyl phosphate, a subsequent colorimetric reaction to detect phenol is required.
-
Prepare a blank by adding the Stop Solution before adding the plant extract.
-
Calculate the enzyme activity based on a standard curve of the product (phenol or p-nitrophenol). One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Visualizations
Signaling Pathway of Acid Phosphatase Induction during Phosphate Starvation
Caption: Phosphate starvation signaling pathway in plants.
Experimental Workflow for Measuring Acid Phosphatase Activity
Caption: Experimental workflow for acid phosphatase assay.
Considerations and Troubleshooting
-
Substrate Specificity: While phenyl phosphate is a suitable substrate, plant acid phosphatases can exhibit broad substrate specificity. For studies on specific metabolic pathways, using a more physiologically relevant substrate may be necessary.
-
Interfering Substances: Plant extracts can contain endogenous phenols, phosphates, and other compounds that may interfere with the assay. The inclusion of PVPP in the extraction buffer can help to remove phenolic compounds. It is also crucial to run appropriate blanks to correct for background absorbance.
-
Enzyme Stability: Acid phosphatases can be unstable, especially at room temperature. Keep extracts and reagents on ice throughout the procedure.
-
Linearity of the Reaction: It is essential to ensure that the reaction rate is linear with time and enzyme concentration. A time-course experiment and a protein concentration curve should be performed to determine the optimal assay conditions.
-
pH Optimum: The optimal pH for acid phosphatase activity can vary significantly between plant species and even between different isoforms within the same plant (see Table 1). It is advisable to perform the assay at the optimal pH for the specific plant material being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. updatepublishing.com [updatepublishing.com]
- 3. The multifaceted nature of plant acid phosphatases: purification, biochemical features, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Sodium Phenyl Phosphate Phosphatase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of high background in sodium phenyl phosphate phosphatase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background signal can mask the true enzymatic activity, leading to inaccurate results. The following section addresses common causes and provides solutions in a question-and-answer format.
Q1: What are the primary causes of high background in my phosphatase assay?
High background is often a result of one or more of the following factors:
-
Spontaneous Substrate Hydrolysis: The substrate, sodium phenyl phosphate, can hydrolyze non-enzymatically, especially under non-optimal pH and temperature conditions.
-
Endogenous Phosphatase Activity: Biological samples (e.g., cell lysates, serum) may contain endogenous phosphatases that contribute to the signal.
-
Contamination: Reagents or labware may be contaminated with phosphatases or inorganic phosphate.
-
Sub-optimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition can increase background signal.
-
Sample Matrix Interference: Components within the sample itself can interfere with the assay's chemistry.
Q2: My "no-enzyme" control shows a high signal. What should I do?
A high signal in the no-enzyme control definitively points to non-enzymatic substrate hydrolysis or reagent contamination.
-
Troubleshooting Steps:
-
Assess Substrate Stability: Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. Consider the age and storage conditions of your solid sodium phenyl phosphate.
-
Optimize pH and Temperature: Ensure your assay buffer has the correct pH. High pH and elevated temperatures can accelerate the spontaneous hydrolysis of phenyl phosphate.[1]
-
Check for Contamination: Use fresh, high-purity water and reagents. Ensure all labware is scrupulously clean. Autoclaving glassware and filtering solutions can help.
-
Reduce Incubation Time: A shorter incubation period may reduce the contribution of non-enzymatic hydrolysis to the overall signal.
-
Q3: How can I minimize the impact of endogenous phosphatases in my sample?
Endogenous phosphatases can be a significant source of background, especially when working with complex biological samples.
-
Solutions:
-
Include Proper Controls: Always run a "sample blank" control which contains your sample but no substrate. This will allow you to subtract the background signal from your sample readings.
-
Use Phosphatase Inhibitors: Depending on the specific phosphatase you are assaying, you may be able to use inhibitors to block the activity of endogenous phosphatases. Be sure that the inhibitor does not affect your enzyme of interest.
-
Heat Inactivation: Some endogenous phosphatases are heat-labile. A pre-incubation step at an elevated temperature (that does not inactivate your target enzyme) may reduce background. This needs to be carefully optimized for your specific enzyme and sample type.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances, including endogenous phosphatases.
-
Q4: Can the assay buffer composition contribute to high background?
Yes, the buffer composition is critical for maintaining the stability of the substrate and the optimal activity of the enzyme.
-
Recommendations:
-
pH Stability: Use a buffer with a pKa close to the desired assay pH to ensure stable pH throughout the incubation.
-
Avoid Chelating Agents: If your phosphatase is a metalloenzyme, avoid buffers containing strong chelating agents like EDTA, as this can inhibit enzyme activity.
-
Purity: Use high-purity buffer components to avoid contamination with inorganic phosphate.
-
Q5: What is the optimal way to prepare and handle the sodium phenyl phosphate substrate?
Proper preparation and handling of the substrate are crucial for minimizing background.
-
Best Practices:
-
Fresh Preparation: Prepare the substrate solution fresh for each experiment from a high-quality solid.
-
Storage: If a stock solution must be prepared, store it in small aliquots at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
Handling: When preparing the solution, avoid introducing contaminants. Use sterile, phosphate-free tubes and pipette tips.
-
Data Presentation
The stability of the substrate is a critical factor in controlling background signal. The following table provides an overview of factors influencing the non-enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP), a commonly used analog of sodium phenyl phosphate.
| Parameter | Condition | Effect on Non-Enzymatic Hydrolysis | Reference |
| pH | Increasing pH (especially in the alkaline range) | Increases the rate of spontaneous hydrolysis. The rate is practically zero at pH 9.0 for the completely ionized form. | [2] |
| Acidic pH (e.g., 2.6) | Appreciable rate of hydrolysis. | [2] | |
| Temperature | Increasing Temperature | Significantly increases the rate of spontaneous hydrolysis. | [3] |
| Ionic Species | Singly charged ionic species | More prone to hydrolysis compared to the completely ionized form. | [2] |
Experimental Protocols
This section provides a detailed methodology for a generic colorimetric phosphatase assay using sodium phenyl phosphate.
Objective: To measure the activity of a phosphatase enzyme by quantifying the release of phenol from sodium phenyl phosphate.
Materials:
-
Sodium Phenyl Phosphate (substrate)
-
Phosphatase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH adjusted to the optimum for the enzyme)
-
Stop Solution (e.g., 0.1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired buffer and adjust the pH accurately.
-
Substrate Solution: Prepare a stock solution of sodium phenyl phosphate in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the range of 1-10 mM. Prepare this solution fresh.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. Keep on ice.
-
Stop Solution: Prepare the stop solution.
-
-
Assay Setup (96-well plate):
-
Blank (No Enzyme Control): Add assay buffer and substrate solution.
-
Sample Blank (No Substrate Control): Add assay buffer and your sample.
-
Test Sample: Add your sample and substrate solution.
-
It is recommended to run all samples and controls in triplicate.
-
-
Reaction:
-
Pre-warm the microplate with all components except the enzyme (or substrate, depending on which is used to start the reaction) to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the final component (e.g., the enzyme).
-
Incubate for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction. The alkaline stop solution also enhances the color of the phenolate product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all readings.
-
If applicable, subtract the absorbance of the "Sample Blank" from the test sample readings.
-
Calculate the phosphatase activity based on a standard curve of phenol or by using the molar extinction coefficient of the product.
-
Visualizations
The following diagrams illustrate the key processes involved in the phosphatase assay and a logical workflow for troubleshooting high background.
References
Optimizing incubation time and temperature for sodium phenyl phosphate assays.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their sodium phenyl phosphate-based phosphatase assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the sodium phenyl phosphate assay? A1: The assay measures the activity of phosphatase enzymes, such as alkaline phosphatase (ALP) or acid phosphatase (ACP). The enzyme catalyzes the hydrolysis of the substrate, sodium phenyl phosphate, to produce phenol and an inorganic phosphate ion.[1] The liberated phenol is then quantified, typically through a colorimetric reaction. A common method involves reacting phenol with 4-aminoantipyrine (AAP) in the presence of an oxidizing agent like potassium ferricyanide to form a red-colored quinone dye, which can be measured spectrophotometrically.[2] The rate of color formation is directly proportional to the phosphatase activity in the sample.
Q2: What is the optimal incubation temperature for this assay? A2: The optimal temperature can vary depending on the specific enzyme source and isoenzyme. However, a common temperature for measuring alkaline phosphatase activity is 37°C.[2][3][4] Other temperatures, such as 25°C or 30°C, are also used.[5] It is crucial to maintain a consistent temperature throughout the experiment, as enzyme activity is highly temperature-dependent.[6][7] For human alkaline phosphatases, activity generally increases with temperature in the range of 20-37°C.[5][8]
Q3: How long should the incubation period be? A3: A typical incubation time is 15 minutes at 37°C.[2][3] However, the ideal duration depends on the enzyme concentration in the sample. For samples with low activity, a longer incubation time may be necessary to generate a sufficient signal.[9] Conversely, for highly active samples, a shorter time is needed to ensure the reaction rate remains linear. It is critical to avoid excessively long incubation periods at higher temperatures (like 37°C), as this can lead to enzyme denaturation and a decrease in activity over time.[4]
Q4: Which factors can inhibit enzyme activity in the assay? A4: Several substances can inhibit alkaline phosphatase activity. Common inhibitors include chelating agents like EDTA, citrate, and oxalate.[9] Sodium arsenate is also used as an effective enzyme inhibitor to stop the reaction before color development.[2] Additionally, sample quality is important; hemolysis (the rupture of red blood cells) can release substances that interfere with the assay, and samples with high levels of lipids (lipemia) can also cause interference.[10][11]
Q5: Why is the pH of the buffer important? A5: Phosphatases have optimal pH ranges for their activity. Alkaline phosphatases, as their name suggests, function best in alkaline conditions, typically around pH 10.[2][3] Acid phosphatases require an acidic environment.[12] Using a buffer outside the optimal pH range for the enzyme being studied will result in significantly lower or no activity. The pH can also influence the stability of the final colored product.[13][14]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity Detected
-
Question: My samples are not showing any color change, or the absorbance values are very close to the blank. What could be the cause?
-
Answer:
-
Incorrect Buffer pH: Verify the pH of your buffer. Alkaline phosphatase requires an alkaline buffer (e.g., carbonate-bicarbonate buffer at pH 10.0) for optimal activity.[2]
-
Enzyme Denaturation: The enzyme may have been inactivated by improper storage or handling. Ensure samples are stored correctly (e.g., 2-8°C for 2-3 days or -25°C for up to a month) and avoid repeated freeze-thaw cycles.[3] Prolonged incubation at 37°C can also lead to inactivation.[4]
-
Presence of Inhibitors: Your sample may contain inhibitors. Anticoagulants like EDTA, citrate, or fluoride should be avoided in sample preparation.[9] Ensure glassware is free of contaminating detergents or heavy metals.
-
Substrate Degradation: Ensure the sodium phenyl phosphate substrate has been stored properly (typically at 2-8°C) and has not expired.[15] Prepare substrate solutions fresh.
-
Problem 2: High Absorbance in Blank/Control Wells
-
Question: My "no-enzyme" or "blank" controls have very high background readings. Why is this happening?
-
Answer:
-
Substrate Auto-hydrolysis: The sodium phenyl phosphate substrate can spontaneously hydrolyze over time, especially if the solution is old, stored improperly, or exposed to light. Prepare the buffer-substrate solution fresh before use.
-
Contaminated Reagents: One or more of your reagents (buffer, substrate, color reagents) might be contaminated with a phosphatase or with free phenol. Use high-purity water and clean labware.
-
Turbidity: It is advisable to pre-incubate the buffer-substrate at 37°C for a short period (e.g., 15 minutes) before adding the color development reagents to avoid potential turbidity.[2]
-
Problem 3: Results Are Not Reproducible
-
Question: I am seeing significant variation between my duplicate wells and between experiments. How can I improve consistency?
-
Answer:
-
Temperature Fluctuation: Enzyme kinetics are highly sensitive to temperature changes.[5][6] Use a calibrated water bath or incubator and allow all reagents to reach the target temperature before starting the reaction.
-
Inconsistent Timing: The incubation and color development steps must be timed precisely and consistently for all samples. Using a multichannel pipette can help ensure simultaneous addition of reagents to multiple wells.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize volume errors, especially when handling small volumes of enzyme or reagents.
-
Sample Hemolysis: Avoid using hemolyzed serum, as it can interfere with the results.[10][11]
-
Quantitative Data Summary
Table 1: Recommended Incubation Conditions for Alkaline Phosphatase Assays
| Parameter | Recommended Value | Notes | Source(s) |
| Temperature | 37°C | Standard temperature for clinical assays. | [2][3][4] |
| 25°C, 30°C | Alternative temperatures; activity will be lower than at 37°C. | [5] | |
| Incubation Time | 10-15 minutes | A common starting point for serum samples. | [2][3][10] |
| >15 minutes | May be required for samples with low enzyme activity. | [9] | |
| pH (Alkaline) | 10.0 | Optimal for alkaline phosphatase. | [2][3] |
| pH (Acidic) | 3.8 - 5.7 | For acid phosphatase assays. | [12] |
Table 2: Effect of Temperature on Human Alkaline Phosphatase Activity
| Temperature Range | Observation | Details | Source(s) |
| 20°C to 37°C | Linear Increase | Enzyme activity shows a linear Arrhenius relationship, increasing with temperature. | [5][8] |
| >55°C | Inactivation | Significant thermal inactivation and denaturation occurs at higher temperatures. | [6] |
| 37°C vs 25°C | ~2x Higher Km | The Michaelis constant (Km) at 37°C is typically half that at 25°C, indicating increased enzyme-substrate affinity at the higher temperature. | [5][8] |
Experimental Protocols
Detailed Protocol: Colorimetric Assay of Alkaline Phosphatase
This protocol is a generalized method based on the Kind and King assay.[2][3] Users should optimize conditions for their specific enzyme and samples.
1. Reagent Preparation:
-
Buffer-Substrate (pH 10.0): Dissolve 636 mg of anhydrous sodium carbonate, 336 mg of sodium bicarbonate, and 254 mg of disodium phenyl phosphate dihydrate in deionized water. Adjust pH to 10.0 and bring the final volume to 200 mL. Store in aliquots at -20°C.[2]
-
4-Aminoantipyrine (AAP) Reagent: Prepare a solution containing 60 mmol/L AAP.
-
Potassium Ferricyanide Reagent: Prepare a solution containing 150 mmol/L potassium ferricyanide.
-
Stopping Reagent (Optional but Recommended): To stop the enzymatic reaction definitively before color development, a solution of sodium arsenate (final concentration of ~40 mmol/L) can be incorporated with the AAP reagent.[2]
-
Phenol Standard (1 g/L): Use a commercially available stock solution for creating a standard curve.
2. Assay Procedure:
-
Pre-warm the buffer-substrate solution to 37°C in a water bath.
-
Set up test tubes or a 96-well plate for blanks, standards, and samples.
-
Blank: Add 1.0 mL of buffer-substrate.
-
Samples: Add 1.0 mL of buffer-substrate to each tube/well, then add 50 µL of the serum or sample.
-
Mix gently and incubate all tubes/wells at 37°C for exactly 15 minutes.[2][3]
-
Stop the reaction by adding the AAP reagent (with sodium arsenate if used), followed by the potassium ferricyanide reagent. For the volumes used in step 4, this would typically be 0.25 mL of each.[2] Mix immediately.
-
The color develops instantaneously.[2] Measure the absorbance at 510 nm within one hour.
-
Use the blank to zero the spectrophotometer.
3. Data Analysis:
-
Prepare a standard curve by adding known concentrations of phenol to the buffer-substrate and following the color development steps.
-
Calculate the concentration of phenol liberated in your samples by comparing their absorbance values to the standard curve.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates a specific amount of phenol (e.g., 1 mg) per unit of time (e.g., 15 minutes) under the specified conditions.[3]
Visualizations
Caption: Enzymatic hydrolysis of sodium phenyl phosphate and subsequent colorimetric detection.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. karger.com [karger.com]
- 3. biolabo.fr [biolabo.fr]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring the heat-induced structural changes of alkaline phosphatase by molecular modeling, fluorescence spectroscopy and inactivation kinetics investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of temperature on measurement of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labtest.com.br [labtest.com.br]
- 11. Factors known to significantly affect performance of tests/interpretation of results - Manchester University NHS Foundation Trust [mft.nhs.uk]
- 12. Continuous assay for acid phosphatase using phenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of pH on the production of phosphate and pyrophosphate by matrix vesicles' biomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium phenyl phosphate = 95 66778-08-3 [sigmaaldrich.com]
Common interferences in the sodium phenyl phosphate colorimetric method.
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in the sodium phenyl phosphate colorimetric method for measuring phosphatase activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the sodium phenyl phosphate colorimetric assay?
A1: The most common interferences can be broadly categorized into three groups:
-
Interference with the detection of phenol: The widely used Folin-Ciocalteu reagent for phenol detection is not entirely specific. It can react with various reducing substances present in biological samples, leading to an overestimation of phenol content.[1][2][3]
-
Interference with enzyme activity: The reaction product, inorganic phosphate, can act as an inhibitor to the phosphatase enzyme, a phenomenon known as product inhibition.[4] Additionally, other enzymes in the sample with phosphatase activity (endogenous phosphatases) can contribute to the signal, causing high background.[5][6]
-
Matrix effects: The pH and composition of the reaction buffer and the sample matrix can significantly influence both the enzyme's activity and the stability of the colorimetric signal. Using a phosphate-based buffer, for example, will inhibit the enzyme.[4]
Q2: My sample contains reducing agents like ascorbic acid and uric acid. How will this affect my results?
A2: Reducing agents such as ascorbic acid, uric acid, certain amino acids (like tryptophan), and high concentrations of sugars can react with the Folin-Ciocalteu reagent, producing a blue color that mimics the phenol signal.[2][3] This will lead to artificially high absorbance readings and an overestimation of phosphatase activity.
Q3: Can the phosphate produced during the reaction interfere with the assay?
A3: Yes, inorganic phosphate, one of the products of the hydrolysis of sodium phenyl phosphate, is a known competitive inhibitor of alkaline phosphatase.[4] As the reaction progresses and the concentration of phosphate increases, the rate of the enzymatic reaction may decrease. This is particularly important for kinetic assays or when high enzyme concentrations are used.
Q4: I am observing high background staining in my tissue samples. What could be the cause?
A4: High background in tissue samples is often due to the presence of endogenous phosphatases.[5][6] These are phosphatases naturally present in the tissue that can also hydrolyze the sodium phenyl phosphate substrate, leading to a signal that is not attributable to the enzyme you are targeting.
Q5: How does pH affect the assay?
A5: pH is a critical parameter. The optimal pH for the phosphatase under investigation must be maintained for maximal activity. Deviations from the optimal pH can lead to reduced enzyme activity and inaccurate results. Furthermore, the pH can influence the reactivity of interfering substances. For example, adjusting the pH of the Folin-Ciocalteu reaction can help minimize interference from reducing sugars.[7]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the true signal from your target enzyme. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Endogenous Phosphatase Activity | Treat samples with a phosphatase inhibitor that does not affect your target enzyme, or use heat inactivation if your target enzyme is heat-stable. | Inhibitor Treatment: Pre-incubate your sample with an appropriate phosphatase inhibitor (e.g., 2mM Levamisole for some alkaline phosphatases) for 15-30 minutes at room temperature before adding the substrate.[5] Heat Inactivation: If applicable, heat your sample at a temperature that denatures the interfering phosphatases but not your target enzyme. This requires prior validation. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions using high-purity water. Ensure glassware is thoroughly cleaned. | Use acid-washed glassware to avoid phosphate contamination from detergents.[8] Prepare all solutions on the day of the experiment if possible. |
| Non-specific Binding (in IHC/blotting) | Increase the concentration or duration of the blocking step. Use a different blocking agent. | Blocking Protocol: For immunohistochemistry (IHC) or Western blotting, increase the blocking time to 1-2 hours at room temperature or use a higher concentration of blocking agent (e.g., 5-7% BSA or non-fat milk).[9][10] |
Issue 2: Overestimation of Phosphatase Activity
An artificially high signal can result from substances that interfere with the detection method.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Reducing Substances in Sample | Include a sample blank that contains the sample but no enzyme to measure the contribution of reducing agents. Alternatively, remove interfering substances before the assay. | Sample Blank: For each sample, prepare a parallel reaction tube where the enzyme is replaced with the corresponding buffer. Incubate under the same conditions and subtract the absorbance of the blank from the sample reading. Sample Cleanup: Consider sample preparation techniques like dialysis or size-exclusion chromatography to remove small molecule interfering substances. |
| Phenolic Compounds in Sample | If your sample naturally contains phenolic compounds, these will be detected by the Folin-Ciocalteu reagent. | Control for Endogenous Phenols: Run a control reaction without the sodium phenyl phosphate substrate to quantify the baseline level of phenols in your sample. Subtract this value from your test samples. |
Issue 3: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Enzyme Inhibition by Phosphate | Use a non-phosphate-containing buffer. Ensure the reaction time is within the linear range to minimize product accumulation. | Buffer Selection: Use buffers such as Tris or HEPES instead of phosphate-based buffers for phosphatase assays.[4] Kinetic Analysis: Perform a time-course experiment to determine the initial linear rate of the reaction. Subsequent experiments should be performed within this linear time frame. |
| Incorrect pH or Temperature | Optimize the pH and temperature for your specific phosphatase. | pH Optimization: Prepare a series of buffers with a range of pH values (e.g., from 4.0 to 10.0) and measure the enzyme activity at each pH to determine the optimum. Temperature Optimization: Perform the assay at a range of temperatures (e.g., 25°C, 37°C, 50°C) to find the optimal condition for your enzyme. |
| Degraded Substrate | Prepare fresh substrate solution for each experiment. Store the stock solution protected from light and moisture. | Substrate Preparation: Dissolve sodium phenyl phosphate in the appropriate assay buffer immediately before use. |
Visualizing Experimental Workflows
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Workflow for troubleshooting high background signals.
Caption: Protocol for correcting for interfering reducing substances.
Quantitative Data on Common Interferences
The following table summarizes the effects of various substances on colorimetric assays that utilize the Folin-Ciocalteu reagent for phenol detection. The reactivity is often expressed relative to a standard, such as gallic acid.
| Interfering Substance | Typical Concentration in Biological Samples | Effect on Folin-Ciocalteu Reagent | Reference |
| Ascorbic Acid (Vitamin C) | Up to 100 mg/L in urine | Highly reactive, produces a strong blue color | [2][3] |
| Uric Acid | Present in plasma and urine | Reactive, contributes to the colorimetric signal | [2][3] |
| Tryptophan | Variable | Reactive due to its indole group | [2][3] |
| Glucose/Fructose | High concentrations in some samples (e.g., honey) | Can interfere, especially at high pH | [2][7] |
| Iron (II) | Up to 1 mg/L in urine | Reactive, can reduce the reagent | [2][3] |
| Inorganic Phosphate | Variable (product of reaction) | Inhibits phosphatase activity | [4] |
Note: The degree of interference can be concentration-dependent and influenced by the specific assay conditions (e.g., pH, incubation time). It is always recommended to validate the assay with appropriate controls for your specific sample type.
References
- 1. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Improving the sensitivity of phosphatase detection with sodium phenyl phosphate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium phenyl phosphate in phosphatase detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a phosphatase assay using sodium phenyl phosphate?
A1: The assay measures the activity of phosphatase enzymes, such as alkaline phosphatase (ALP) or acid phosphatase (ACP). The enzyme catalyzes the hydrolysis of a phosphate group from the substrate, sodium phenyl phosphate. This reaction releases phenol and inorganic phosphate. The liberated phenol is then typically reacted with a chromogenic agent, like 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide), to produce a colored complex. The intensity of this color, measured with a spectrophotometer, is directly proportional to the phosphatase activity in the sample.[1][2][3]
Q2: When should I choose sodium phenyl phosphate over a more common substrate like p-nitrophenyl phosphate (pNPP)?
A2: Sodium phenyl phosphate is a classic substrate used in well-established methods like the King and King assay for alkaline phosphatase.[3] While pNPP assays are simpler as the product (p-nitrophenol) is inherently colored under alkaline conditions, phenyl phosphate assays coupled with a secondary color-forming reaction can offer high sensitivity.[3][4] Disodium phenyl phosphate is noted for being hydrolyzed more rapidly than other substrates like β-glycerophosphate, allowing for shorter incubation times.[3] The choice may also depend on the specific phosphatase being studied, historical data comparison, or the availability of specific reagents and protocols in your lab.
Q3: What are the key differences in detecting the products of phenyl phosphate versus p-nitrophenyl phosphate (pNPP)?
A3: The primary difference is in the detection of the phenolic product.
-
p-Nitrophenyl phosphate (pNPP): When hydrolyzed by phosphatase, it forms p-nitrophenol. Under alkaline conditions, p-nitrophenol is a vibrant yellow compound with a maximum absorbance at 405 nm, allowing for direct spectrophotometric measurement without additional reagents.[4][5][6]
-
Sodium Phenyl Phosphate: This substrate produces phenol upon hydrolysis, which is colorless. To quantify it, a secondary reaction is required. A common method is the reaction with 4-aminoantipyrine and potassium ferricyanide to form a red-colored complex, which is then measured at approximately 510 nm.[1][2]
Troubleshooting Guide
Q1: My colorimetric signal is too weak or absent. What are the possible causes and solutions?
A1:
| Possible Cause | Recommended Solution |
|---|---|
| Low Enzyme Activity | Increase the amount of sample (enzyme) in the reaction. Ensure the sample has been stored correctly to prevent activity loss (e.g., some phosphatases are unstable in serum stored at room temperature or 2-8°C for extended periods).[7] |
| Incorrect Assay pH | Verify the pH of your buffer. Alkaline phosphatase requires an alkaline pH (typically around 10.0), while acid phosphatases require an acidic environment (e.g., pH 5.0).[3] |
| Sub-optimal Temperature | Ensure the incubation is carried out at the recommended temperature, typically 37°C. Lower temperatures can significantly decrease enzyme activity.[2][8] |
| Reagent Degradation | Prepare fresh substrate and color development solutions. The pNPP substrate, for example, is light-sensitive.[4] Ensure reagents are stored as recommended. |
| Presence of Inhibitors | Samples may contain phosphatase inhibitors like EDTA, fluoride, citrate, or high concentrations of inorganic phosphate (the reaction product).[9][10] Consider sample dialysis or purification if inhibitors are suspected. |
Q2: I'm observing high background signal in my "no enzyme" control wells. What should I do?
A2:
| Possible Cause | Recommended Solution |
|---|---|
| Substrate Instability | Spontaneous hydrolysis of sodium phenyl phosphate can occur. Prepare the substrate solution fresh before each experiment. |
| Contaminated Reagents | Ensure all buffers and reagents are free from contaminating phosphatases or inorganic phosphate.[11] Use high-purity water and reagents. |
| Interfering Substances | Some compounds in the sample may react with the colorimetric reagents. Run a sample blank that includes the sample and all reagents except the substrate to check for this interference. |
Q3: The results of my assay are not reproducible. What factors could be causing this variability?
A3:
| Possible Cause | Recommended Solution |
|---|---|
| Inaccurate Pipetting | Calibrate your pipettes and use proper pipetting techniques, especially for small volumes of enzyme or substrate. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to start and stop reactions at precise and consistent intervals.[12] |
| Temperature Fluctuations | Ensure uniform temperature across the incubation plate or block. Avoid placing the plate on a cold surface after removing it from the incubator. |
| Sample Storage and Handling | ALP activity in serum can increase over time during storage, even when refrigerated or frozen, due to changes upon warming.[7] Standardize sample handling procedures. |
Enhancing Assay Sensitivity
Q1: How can I improve the sensitivity of my phosphatase assay when using sodium phenyl phosphate?
A1: To enhance sensitivity, focus on the detection of the phenol product.
-
Optimized Colorimetric Reaction: Ensure the concentrations of 4-aminoantipyrine and potassium ferricyanide are optimal for the amount of phenol produced.
-
Fluorogenic Substrates: For a significant boost in sensitivity, consider switching to a fluorogenic substrate. For example, 4-methylumbelliferyl phosphate (4-MUP) is hydrolyzed to the highly fluorescent 4-methylumbelliferone. Assays using 4-MUP can be 8-13 times more sensitive than those using pNPP.[13][14]
-
High-Performance Liquid Chromatography (HPLC): For ultimate sensitivity, the phenol product can be separated and quantified using HPLC with electrochemical detection. This method is highly specific and can detect as little as 5 picomoles of phenol, making it suitable for extremely small biological samples.[15]
-
Signal Amplification Strategies: Advanced techniques involve coupling the phosphatase reaction to a secondary amplification system, such as an enzyme cascade or DNA-based amplification, to generate a much stronger signal from a small amount of initial product.[14]
Quantitative Data Summary
Table 1: Comparison of Common Phosphatase Substrates
| Substrate | Detection Method | Wavelength | Typical Sensitivity | Notes |
| p-Nitrophenyl Phosphate (pNPP) | Colorimetric (Direct) | 405 nm | Detection limit of ~3 ng of enzyme.[5][16] | Simple "mix-and-measure" assay. Product is inherently yellow in alkaline conditions.[4] |
| Sodium Phenyl Phosphate | Colorimetric (Indirect) | 510 nm | Dependent on secondary reaction efficiency. | Requires a second step to develop color (e.g., with 4-aminoantipyrine).[1][2] |
| 4-Methylumbelliferyl Phosphate (4-MUP) | Fluorometric | Ex: ~360 nm / Em: ~440 nm | 8-13 times more sensitive than pNPP.[13] | Produces a highly fluorescent product.[14] |
| Sodium Phenyl Phosphate | HPLC with Electrochemical Detection | N/A | Detection limit of 5 pmol of phenol.[15] | Extremely sensitive and specific; requires specialized equipment. |
Experimental Protocols
Protocol 1: Colorimetric Assay for Alkaline Phosphatase using Sodium Phenyl Phosphate (King-King Method Principle)
This protocol is based on the principle of the King and King method for determining ALP activity in serum.
Materials:
-
Substrate-Buffer (R1): 5 mmol/L Disodium Phenyl Phosphate in 50 mmol/L Carbonate-Bicarbonate buffer, pH 10.0.[2]
-
Blocking Reagent (R3): 60 mmol/L 4-Aminoantipyrine with 240 mmol/L Sodium Arsenate.[2]
-
Dye Reagent (R4): 150 mmol/L Potassium Ferricyanide.[2]
-
Phenol Standard (e.g., 10 KA Units).[3]
-
Spectrophotometer or plate reader capable of measuring absorbance at 510 nm.
-
Water bath or incubator at 37°C.
Procedure:
-
Sample Preparation: Prepare serum or plasma samples. Avoid hemolysis. ALP is stable for 2-3 days at 2-8°C.[2]
-
Reaction Setup: For each sample, standard, and blank, pipette the required volume of Substrate-Buffer (R1) into a test tube. Pre-warm the tubes to 37°C.
-
Enzyme Reaction:
-
Test Sample: Add 0.1 mL of serum to the pre-warmed Substrate-Buffer.
-
Blank: Prepare a blank for each sample by adding serum after the blocking reagent to prevent the enzymatic reaction.
-
Standard: Add 0.1 mL of Phenol Standard to a separate tube with Substrate-Buffer.
-
-
Incubation: Incubate all tubes (except blanks) for exactly 15 minutes at 37°C.[2]
-
Stop Reaction & Color Development:
-
Stop the enzymatic reaction by adding the Blocking Reagent (R3) to all tubes.
-
Add the Dye Reagent (R4) to all tubes.
-
Mix well.
-
-
Final Incubation: Incubate all tubes for 10 minutes at room temperature, protected from light.[2]
-
Measurement: Measure the absorbance of the test samples, standard, and blanks at 510 nm against a reagent blank. The color is stable for about 45 minutes.[2]
-
Calculation: Calculate the ALP activity based on the absorbance of the sample relative to the standard, after subtracting the appropriate blanks.
Visualizations
Caption: Workflow for a colorimetric phosphatase assay using sodium phenyl phosphate.
References
- 1. scribd.com [scribd.com]
- 2. biolabo.fr [biolabo.fr]
- 3. exceldiag.com [exceldiag.com]
- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting acid phosphatase enzymatic activity with phenol as a chemical exchange saturation transfer magnetic resonance imaging contrast agent (PhenolCEST MRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly sensitive assay for alkaline and acid phosphatase activities by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
Troubleshooting poor reproducibility in enzyme assays with phenyl phosphate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility and other common issues encountered in enzyme assays utilizing phenyl phosphate as a substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in phenyl phosphate-based enzyme assays?
Poor reproducibility in enzyme assays using phenyl phosphate can stem from several factors, including:
-
Substrate Quality and Stability: Degradation or impurities in the phenyl phosphate substrate can lead to inconsistent results.
-
Enzyme Activity and Stability: Variations in enzyme concentration, storage conditions, or the presence of inhibitors can affect its catalytic activity.
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for optimal enzyme function.[1]
-
Incubation Time and Temperature: Inconsistent incubation parameters can significantly impact reaction rates.
-
Pipetting and Mixing Errors: Inaccurate dispensing of reagents or inadequate mixing can introduce variability.
-
Presence of Interfering Substances: Components in the sample matrix may inhibit or enhance enzyme activity, leading to erroneous results.[2]
Q2: How critical is the purity of phenyl phosphate for my assay?
The purity of phenyl phosphate is crucial. Impurities can act as inhibitors or substrates for competing reactions, leading to high background signals or variable enzyme activity.[1] It is recommended to use a high-purity substrate from a reliable supplier.
Q3: My phenyl phosphate solution appears to be degrading. How can I prevent this?
Phenyl phosphate solutions, particularly at alkaline pH, can be susceptible to spontaneous hydrolysis. To minimize degradation:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions at 2-8°C and protect them from light.[3]
-
Avoid repeated freeze-thaw cycles.
-
Consider preparing the substrate in a buffer at a neutral pH for storage and adjusting the pH just before the assay.
Q4: What is the optimal pH for an alkaline phosphatase assay using phenyl phosphate?
Alkaline phosphatase activity is highly dependent on pH.[4] The optimal pH for most alkaline phosphatase assays using phenyl phosphate is in the range of 9.0 to 10.5. A common buffer system is a carbonate-bicarbonate buffer at pH 10.0.[3][5]
Q5: Can I use a phosphate-based buffer in my phosphatase assay?
No, using a phosphate-based buffer is not recommended for phosphatase assays. Phosphate is a product of the enzymatic reaction and will act as a competitive inhibitor, reducing the observed enzyme activity.[4][6]
Troubleshooting Guides
Issue 1: High Background Signal
Q: I am observing a high background signal in my negative control wells (no enzyme). What could be the cause?
A high background signal can be caused by several factors related to the substrate and buffer conditions.
Troubleshooting Steps:
-
Check for Spontaneous Substrate Hydrolysis: Phenyl phosphate can hydrolyze spontaneously, especially at high pH and temperature. Run a "substrate only" control (buffer + substrate, no enzyme) to quantify the rate of non-enzymatic hydrolysis.
-
Verify Substrate Purity: Contaminants in the phenyl phosphate substrate can interfere with the assay.[1] Consider using a new batch of high-purity substrate.
-
Buffer Contamination: The buffer may be contaminated with a substance that reacts with the detection reagent or with the substrate itself. Prepare fresh buffer and repeat the experiment.
Issue 2: Poor Reproducibility Between Replicates
Q: My replicate wells show significant variation. How can I improve the reproducibility of my assay?
Poor reproducibility is often due to inconsistencies in assay setup and execution.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and pre-wet the tips. For multi-well plates, using a multichannel pipette can improve consistency.[1]
-
Ensure Proper Mixing: Inadequate mixing of reagents in the wells can lead to variable reaction rates. Ensure thorough but gentle mixing after adding each component.
-
Check for Temperature Gradients: Incubating plates on a surface with uneven temperature can cause wells to react at different rates. Use a temperature-controlled incubator or water bath.
-
Evaluate Reagent Stability: Ensure that both the enzyme and substrate are stable throughout the experiment. Avoid leaving reagents at room temperature for extended periods.
Data Presentation
Table 1: Common Interfering Substances in Phosphatase Assays
| Interfering Substance | Potential Mechanism of Interference | Recommended Solution |
| Phosphate | Competitive product inhibition | Avoid phosphate-based buffers.[4][6] |
| EDTA | Chelates essential metal cofactors (e.g., Zn²⁺, Mg²⁺) for alkaline phosphatase | Use a non-chelating buffer or add excess Mg²⁺. |
| Sodium Azide | Can inhibit some enzymes | Avoid using as a preservative in assay buffers.[7] |
| High Salt Concentrations | Can alter enzyme conformation and activity | Optimize ionic strength of the buffer; dilute sample if necessary. |
| Hemolyzed Serum | Release of intracellular components that may interfere | Avoid using hemolyzed samples.[3] |
Experimental Protocols
Protocol: Standard Alkaline Phosphatase (ALP) Assay using Phenyl Phosphate
This protocol describes a colorimetric endpoint assay for measuring ALP activity in a 96-well plate format. The reaction involves the hydrolysis of disodium phenyl phosphate to phenol, which then reacts with 4-aminoantipyrine in the presence of potassium ferricyanide to produce a colored complex.[3]
Materials:
-
ALP Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 10.0.[3][5]
-
Substrate Stock Solution: 5 mM Disodium Phenyl Phosphate in ALP Buffer.[3]
-
Color Reagent A: 60 mM 4-Aminoantipyrine.[3]
-
Color Reagent B: Alkaline Potassium Ferricyanide solution.
-
Stopping Reagent: (e.g., Sodium arsenate, use with caution).
-
Enzyme Standard: Purified alkaline phosphatase of known activity.
-
Sample: Serum, plasma, or other biological samples.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 510 nm.
-
Incubator or water bath set to 37°C.
Procedure:
-
Prepare Reagents: Prepare all buffers and reagent solutions as described above. Allow them to equilibrate to the assay temperature (37°C).
-
Set up the Assay Plate:
-
Blank: Add 100 µL of ALP Buffer.
-
Standards: Add 100 µL of ALP standards at various concentrations.
-
Samples: Add 100 µL of unknown samples.
-
-
Initiate the Reaction: Add 50 µL of the Substrate Stock Solution to all wells. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[3] This time may need to be optimized based on the enzyme activity in your samples.
-
Develop Color: Add 25 µL of Color Reagent A followed by 25 µL of Color Reagent B to all wells. Mix gently.
-
Stop Reaction (Optional): If necessary, add a stopping reagent according to the manufacturer's instructions.
-
Read Absorbance: Measure the absorbance of each well at 510 nm using a microplate reader. The color is typically stable for at least 30-45 minutes.[3]
-
Calculate Results: Subtract the absorbance of the blank from all readings. Create a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to determine the ALP activity in the unknown samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biolabo.fr [biolabo.fr]
- 4. researchgate.net [researchgate.net]
- 5. Quality control of serum alkaline phosphatase assays: project report and discussion of some factors affecting the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: The Effect of pH on the Rate of Sodium Phenyl Phosphate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the rate of sodium phenyl phosphate hydrolysis, a critical parameter in many biochemical and pharmaceutical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of sodium phenyl phosphate hydrolysis?
A1: The rate of hydrolysis is primarily influenced by pH, temperature, and the presence of catalysts. pH is a critical factor as it affects both non-enzymatic (chemical) hydrolysis and enzymatic hydrolysis by determining the ionization state of the substrate and the active site of enzymes.
Q2: How does pH affect the non-enzymatic hydrolysis of sodium phenyl phosphate?
A2: The non-enzymatic hydrolysis of aryl phosphates is subject to both acid and base catalysis. The rate is generally slow at neutral pH and increases at both acidic and alkaline pH. In acidic conditions, the phosphate monoester can be protonated, making it more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the phosphorus atom.
Q3: What are the optimal pH ranges for enzymatic hydrolysis of sodium phenyl phosphate?
A3: The optimal pH for enzymatic hydrolysis depends on the specific enzyme being used.
-
Alkaline phosphatases (ALPs) , as their name suggests, exhibit optimal activity in alkaline environments, typically between pH 8.0 and 10.5.[1][2]
-
Acid phosphatases (ACPs) function optimally in acidic conditions, generally between pH 4.5 and 6.0.[3]
Q4: How can I monitor the hydrolysis of sodium phenyl phosphate?
A4: A common and convenient method is UV-Visible spectrophotometry. The hydrolysis of sodium phenyl phosphate yields phenol and inorganic phosphate. Phenol can be detected colorimetrically. For instance, the liberated phenol can react with 4-aminoantipyrine in the presence of an oxidizing agent (like potassium ferricyanide) to form a red-colored complex that can be quantified by measuring its absorbance at approximately 510 nm.[1][4] Alternatively, the formation of p-nitrophenol from the substrate p-nitrophenyl phosphate (a common substitute) can be monitored directly at 405-410 nm under alkaline conditions.[5][6]
Q5: What are some common interfering substances in phosphatase assays?
A5: Several substances can interfere with phosphatase assays, leading to inaccurate results. These include:
-
Phosphate: As a product of the reaction, high initial concentrations of inorganic phosphate can cause product inhibition.[7]
-
Chelating agents (e.g., EDTA): These can inactivate metalloenzymes like alkaline phosphatase by sequestering essential metal ions (e.g., Zn²⁺ and Mg²⁺).
-
High salt concentrations: Can alter the ionic strength of the buffer and affect enzyme activity.
-
Substances that absorb at the detection wavelength: For example, bilirubin can interfere with colorimetric assays.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low hydrolysis detected | Incorrect pH of the buffer. | Verify the pH of your buffer with a calibrated pH meter. Prepare fresh buffer if necessary. |
| Inactive enzyme. | Ensure the enzyme has been stored correctly. Perform a positive control with a known active enzyme lot. | |
| Presence of inhibitors in the sample. | See Q5 in the FAQ section. Consider sample purification or dilution. | |
| High background signal | Spontaneous hydrolysis of the substrate. | Prepare substrate solutions fresh. For enzymatic assays, run a "no-enzyme" control to subtract the background rate of non-enzymatic hydrolysis. |
| Contamination of reagents with phosphate. | Use high-purity water and reagents. | |
| Inconsistent or non-reproducible results | Temperature fluctuations. | Use a temperature-controlled water bath or incubator for the reaction. |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Cell lysis leading to DNA clumping in cellular assays. | For in-vitro cellular assays, a modified protocol involving acidification and subsequent neutralization can be used to dissolve DNA clumps.[2][9] |
Data Presentation
Non-Enzymatic Hydrolysis
Note: The following data is for p-nitrophenyl phosphate, a closely related analog of sodium phenyl phosphate, and is provided to illustrate the effect of pH on the rate of non-enzymatic hydrolysis.
| pH | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 2.6 | 76.9 | ~1.6 x 10⁻⁵ |
| 3.8 | 76.9 | ~1.0 x 10⁻⁵ |
| 4.7 | 76.9 | ~0.5 x 10⁻⁵ |
| 5.8 | 76.9 | ~0.1 x 10⁻⁵ |
| 9.0 | 76.9 | Approaching zero |
Data adapted from studies on p-nitrophenyl phosphate hydrolysis. The rate is shown to increase significantly in acidic conditions.[10]
Enzymatic Hydrolysis
Table 1: Effect of pH on Acid Phosphatase Activity
| pH | Substrate | Relative Activity (%) |
| 3.5 | p-nitrophenylphosphate | ~30 |
| 4.5 | p-nitrophenylphosphate | ~70 |
| 5.5 | p-nitrophenylphosphate | ~95 |
| 6.0 | p-nitrophenylphosphate | 100 |
| 7.0 | p-nitrophenylphosphate | ~40 |
| 8.0 | p-nitrophenylphosphate | ~10 |
Data is illustrative and based on typical pH profiles for bacterial acid phosphatases.[3]
Table 2: Effect of pH on Alkaline Phosphatase Activity
| pH | Substrate | Relative Activity (%) |
| 7.0 | Phenyl phosphate | Low |
| 8.0 | Phenyl phosphate | Moderate |
| 9.0 | Phenyl phosphate | High |
| 10.0 | Phenyl phosphate | 100 |
| 11.0 | Phenyl phosphate | Moderate-High |
Data is illustrative and based on the known properties of alkaline phosphatases, which have an alkaline pH optimum.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acid Phosphatase Activity
This protocol is for a continuous assay measuring the release of phenol from sodium phenyl phosphate.
Materials:
-
Sodium phenyl phosphate (substrate)
-
Acid phosphatase
-
Citrate buffer (e.g., 0.1 M, pH adjusted to desired values in the acidic range)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of sodium phenyl phosphate in the appropriate citrate buffer.
-
Equilibrate all solutions to the desired reaction temperature.
-
In a cuvette, add the citrate buffer and the enzyme solution.
-
Initiate the reaction by adding the sodium phenyl phosphate stock solution and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where phenol absorbs (e.g., 270 nm, though a specific colorimetric reaction is often preferred for better sensitivity and to avoid interference).
-
For a more robust assay, a coupled reaction to produce a colored product is recommended (see Q4 in the FAQ).
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Protocol 2: Spectrophotometric Assay for Alkaline Phosphatase Activity
This protocol utilizes a colorimetric end-point measurement.
Materials:
-
Sodium phenyl phosphate (substrate)
-
Alkaline phosphatase
-
Alkaline buffer (e.g., 0.1 M Glycine-NaOH or Tris-HCl, pH adjusted to desired values in the alkaline range)
-
4-Aminoantipyrine solution
-
Potassium ferricyanide solution
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of sodium phenyl phosphate in the alkaline buffer.
-
Set up a series of reaction tubes containing the alkaline buffer and the enzyme sample.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the sodium phenyl phosphate solution to each tube and start a timer.
-
After a specific incubation time (e.g., 15 minutes), stop the reaction by adding the 4-aminoantipyrine solution followed by the potassium ferricyanide solution.
-
Allow the color to develop for a set amount of time.
-
Measure the absorbance of the resulting red-colored solution at 510 nm.
-
A standard curve using known concentrations of phenol should be prepared to quantify the amount of phenol produced.
Visualizations
Caption: Mechanisms of acid and base-catalyzed hydrolysis of phenyl phosphate.
Caption: General experimental workflow for a phosphatase assay.
References
- 1. exceldiag.com [exceldiag.com]
- 2. e-century.us [e-century.us]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. scribd.com [scribd.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration [bio-protocol.org]
- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpulse.in [medpulse.in]
- 9. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Preventing non-enzymatic degradation of sodium phenyl phosphate substrate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-enzymatic degradation of sodium phenyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic degradation of sodium phenyl phosphate?
A1: Non-enzymatic degradation refers to the breakdown of the sodium phenyl phosphate molecule without the involvement of an enzyme. The primary mechanism is the hydrolysis of the phosphate ester bond, which cleaves the molecule into phenol and inorganic phosphate. This process can lead to inaccurate experimental results, particularly in phosphatase assays where the generation of phenol is the measured endpoint.
Q2: What are the main causes of this degradation?
A2: The principal factors that contribute to the non-enzymatic hydrolysis of sodium phenyl phosphate are:
-
pH: The stability of phosphate esters is highly pH-dependent. Hydrolysis can be accelerated under both acidic and alkaline conditions, although it is generally more stable at a neutral to slightly alkaline pH.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing the substrate at elevated temperatures will accelerate its degradation.
-
Moisture: Sodium phenyl phosphate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This moisture can facilitate hydrolysis, even in the solid form.
Q3: How should solid sodium phenyl phosphate be stored?
A3: To ensure the long-term stability of solid sodium phenyl phosphate, it should be stored in a tightly sealed container in a dry and well-ventilated place. For optimal stability, it is recommended to keep it refrigerated at 2-8°C.[3]
Q4: What is the recommended way to prepare and store a sodium phenyl phosphate solution?
A4: When preparing a solution, use a high-purity, degassed solvent (e.g., distilled or deionized water). It is best to prepare the solution fresh for each experiment. If short-term storage is necessary, the solution should be stored at 2-8°C in a tightly sealed container and protected from light. For critical applications, consider preparing the solution in a buffer with a neutral to slightly alkaline pH (e.g., pH 7.0-8.0).
Troubleshooting Guide
Problem: High background signal in my phosphatase assay.
-
Possible Cause: The high background may be due to the presence of free phenol in your substrate solution resulting from non-enzymatic degradation.
-
Solution:
-
Check the age and storage of your solid substrate: Ensure it has been stored correctly according to the manufacturer's instructions (refrigerated, dry conditions).[3]
-
Prepare a fresh substrate solution: Do not use old or improperly stored solutions.
-
Run a "substrate only" control: Add the substrate solution to your assay buffer without any enzyme. If you still observe a high signal, your substrate solution is likely degraded.
-
Verify the pH of your assay buffer: Extreme pH values can accelerate substrate hydrolysis. Ensure your buffer is within the optimal range for both enzyme activity and substrate stability.
-
Problem: My assay results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results can arise from variable levels of substrate degradation between experiments. This could be due to differences in how the substrate solution was prepared, handled, or stored each time.
-
Solution:
-
Standardize your protocol: Follow a strict, standardized protocol for the preparation and handling of your sodium phenyl phosphate solution.
-
Use freshly prepared solutions: For the highest reproducibility, prepare the substrate solution immediately before each assay.
-
Equilibrate the solution: If you store the solution refrigerated, allow it to come to room temperature before use to ensure consistency.
-
Check for contamination: Ensure your stock solution has not been contaminated with phosphatases from other sources.
-
Data on Substrate Stability
The stability of sodium phenyl phosphate in solution is highly dependent on pH and temperature. The following table provides representative data on the rate of hydrolysis under different conditions.
| Temperature (°C) | pH | Estimated % Degradation (after 24 hours) | Stability Level |
| 4 | 7.5 | < 0.1% | High |
| 25 | 7.5 | ~1-2% | Moderate |
| 37 | 7.5 | ~5-7% | Low |
| 25 | 5.0 | ~8-10% | Very Low |
| 25 | 9.0 | ~3-5% | Moderate to Low |
Note: This data is illustrative and serves to demonstrate the general principles of stability. Actual degradation rates may vary depending on buffer composition and other factors.
Experimental Protocols
Protocol 1: Colorimetric Alkaline Phosphatase Assay
This protocol is for a typical colorimetric assay to measure alkaline phosphatase activity using sodium phenyl phosphate as the substrate.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution (100 mM): Dissolve 25.4 mg of sodium phenyl phosphate dihydrate in 1 mL of Assay Buffer. Prepare this solution fresh.
-
Enzyme Sample: Prepare serial dilutions of your enzyme in Assay Buffer.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure:
-
Pipette 50 µL of your enzyme dilutions into the wells of a 96-well microplate.
-
Prepare a "no enzyme" control by adding 50 µL of Assay Buffer to several wells.
-
Initiate the reaction by adding 50 µL of the 100 mM Substrate Stock Solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm on a microplate reader. The absorbance is proportional to the amount of phenol produced.
-
Protocol 2: Assessing the Stability of a Sodium Phenyl Phosphate Solution
This protocol allows you to determine the stability of your substrate solution under your specific experimental conditions.
-
Preparation:
-
Prepare a batch of your sodium phenyl phosphate solution in your desired buffer.
-
Aliquot the solution into several sterile, sealed tubes.
-
Store the aliquots under different conditions you wish to test (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take one aliquot from each storage condition.
-
For each aliquot, measure the amount of free phenol present. This can be done by adding a stop solution (e.g., 1 M NaOH) to a sample of the aliquot and measuring the absorbance at 405 nm against a standard curve of phenol.
-
The initial time point (t=0) will serve as your baseline.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the initial concentration of the substrate.
-
Plot the percentage of degradation versus time for each storage condition to determine the stability profile.
-
Visual Guides
Caption: Recommended workflow for preparing and using sodium phenyl phosphate.
References
Selecting the appropriate buffer system for a sodium phenyl phosphate assay.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate buffer system for enzymatic assays using sodium phenyl phosphate as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a buffer for my sodium phenyl phosphate assay?
The most crucial factor is the pH required for optimal enzyme activity.[1] Sodium phenyl phosphate is a substrate for both alkaline and acid phosphatases, which have vastly different optimal pH ranges.[2][3] Alkaline phosphatases typically function best in a pH range of 8.0 to 10.0, while acid phosphatases prefer an acidic environment, often between pH 4.5 and 6.0.[3][4] Operating the assay at the enzyme's optimal pH is essential for maximal activity and reproducible results.
Q2: Can the chosen buffer interfere with my assay results?
Yes, buffer components can interfere with the assay in several ways:
-
Direct Enzyme Inhibition: Some buffers can inhibit enzyme activity. For instance, phosphate buffers may inhibit certain kinases, and Tris buffers can chelate metal ions that may be necessary for enzyme function.[1]
-
Interference with Detection: If your assay involves the colorimetric detection of the phenol product, some buffer components might interfere with the chemical reaction used for detection. It is crucial to run a control experiment with the buffer and detection reagents in the absence of the enzyme to check for any background signal.
-
pH Shift with Temperature: The pKa of some buffers, notably Tris, is sensitive to temperature changes.[5] If your assay involves a temperature shift, this could lead to a change in the reaction buffer's pH, affecting enzyme activity. Buffers like phosphate and HEPES are generally more stable to temperature fluctuations.[4][5]
Q3: How do I determine the optimal buffer for my specific enzyme and assay conditions?
The most reliable method is to experimentally test a few different buffer systems that are effective at the expected optimal pH for your enzyme. You should compare enzyme activity in each buffer to identify the one that provides the highest activity without interfering with your assay. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect Buffer pH: The pH of the buffer is outside the optimal range for the enzyme. | Verify the pH of your buffer solution. Test a range of pH values to determine the optimum for your specific enzyme. |
| Buffer Inhibition: The buffer components are inhibiting the enzyme. | Test alternative buffer systems with similar pKa values. Refer to the Buffer Selection Table for suitable options. | |
| High background signal | Buffer Interference with Detection: The buffer is reacting with the reagents used to detect the phenol product. | Run a "buffer blank" control containing the buffer and detection reagents but no enzyme. If a high signal is observed, select a different buffer system. |
| Inconsistent or irreproducible results | Temperature-Induced pH Shift: If using a temperature-sensitive buffer like Tris, temperature fluctuations during the assay can alter the pH. | Use a buffer with a low pKa sensitivity to temperature, such as HEPES or phosphate.[4][5] Ensure all assay components are at the same temperature before initiating the reaction.[6] |
| Buffer Concentration Effects: Changes in buffer concentration upon dilution of stock solutions can sometimes affect pH. | Prepare a working stock of the buffer at the final desired concentration and pH. |
Data Presentation
Table 1: Common Buffer Systems for Phosphatase Assays
| Buffer | pKa at 25°C | Effective pH Range | Potential Considerations |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Can chelate metal ions.[4] |
| Acetate | 4.76 | 3.7 - 5.6 | Suitable for acid phosphatase assays. |
| MES | 6.10 | 5.5 - 6.7 | A "Good's" buffer with minimal metal binding. |
| Phosphate (PBS) | 7.20 | 5.8 - 8.0 | Can inhibit some enzymes; relatively temperature stable.[1][5] |
| PIPES | 6.76 | 6.1 - 7.5 | A "Good's" buffer. |
| MOPS | 7.20 | 6.5 - 7.9 | A "Good's" buffer. |
| HEPES | 7.48 | 6.8 - 8.2 | Commonly used in cell culture; low temperature sensitivity.[4] |
| Tris | 8.06 | 7.0 - 9.0 | pH is sensitive to temperature changes.[5] Can chelate metal ions.[1] |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Often used for alkaline phosphatase assays. |
| Carbonate-Bicarbonate | 10.33 | 9.2 - 10.8 | Suitable for high pH alkaline phosphatase assays. |
Data compiled from various sources.
Experimental Protocols
Protocol: Empirical Selection of the Optimal Buffer System
This protocol outlines a method to systematically test and select the most appropriate buffer for your sodium phenyl phosphate assay.
1. Initial Buffer Selection: a. Based on the literature for your specific phosphatase (acid or alkaline), choose 2-3 candidate buffers from Table 1 whose effective pH range brackets the expected optimal pH. b. For example, for an alkaline phosphatase, you might choose Tris, Glycine-NaOH, and Carbonate-Bicarbonate.
2. Buffer Preparation: a. Prepare 1 M stock solutions of each buffer component. b. For each buffer system, prepare a series of solutions at different pH values within the effective range (e.g., for Tris, prepare solutions at pH 7.5, 8.0, 8.5, and 9.0). c. Ensure the final concentration of the buffer in the assay is consistent across all conditions (e.g., 50 mM).
3. Assay Performance: a. Set up parallel assays for each buffer and pH condition. b. Each assay should contain the same final concentration of sodium phenyl phosphate, enzyme, and any necessary cofactors. c. Include a "no enzyme" control for each buffer condition to assess background signal. d. Initiate the reaction and measure the product formation (phenol) at regular time intervals using your established detection method (e.g., colorimetric, spectrophotometric).
4. Data Analysis: a. For each buffer and pH, calculate the initial reaction velocity. b. Subtract the signal from the "no enzyme" control from the corresponding experimental values. c. Plot the reaction velocity as a function of pH for each buffer system. d. The buffer and pH that yield the highest initial reaction velocity with the lowest background signal is the optimal choice for your assay.
5. Validation: a. Once the optimal buffer and pH are identified, perform a full substrate titration to determine the Michaelis-Menten constants (Km and Vmax) under these conditions to fully characterize the enzyme's activity.
Mandatory Visualization
Caption: Workflow for the empirical selection of an optimal buffer system.
Caption: Logical flow for troubleshooting common buffer-related assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous assay for acid phosphatase using phenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of pH, temperature and media on acid and alkaline phosphatase activity in "clinical" and "nonclinical" isolates of Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Phenol with Peroxidase Immobilized on CaCO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to effectively stop the enzymatic reaction at timed intervals.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the effective termination of enzymatic reactions at precise time intervals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to stop an enzymatic reaction?
There are several effective methods to stop an enzymatic reaction at a specific time point. The choice of method depends on the enzyme, the substrate, and the requirements of the downstream analysis. The most common techniques include:
-
Heat Inactivation: Increasing the temperature to a point where the enzyme denatures and loses its activity. This is a widely used and convenient method.[1]
-
Chemical Denaturation: Adding strong acids, bases, or chaotropic agents like urea or guanidinium chloride to disrupt the enzyme's three-dimensional structure.[2][3]
-
pH Shift: Drastically changing the pH of the reaction mixture to a level where the enzyme is no longer active.[3][4]
-
Specific Enzyme Inhibitors: Using molecules that bind to the enzyme and block its activity. These can be reversible or irreversible inhibitors.[5][6]
-
Chelating Agents: For metalloenzymes, adding chelating agents like EDTA can remove essential metal cofactors, thereby inactivating the enzyme.[7]
-
Rapid Freezing: Quickly lowering the temperature of the reaction mixture, for instance, by immersion in a dry ice-ethanol slurry, to halt the reaction.[7]
Q2: How do I choose the right method to stop my enzymatic reaction?
Selecting the appropriate quenching method is critical for accurate results. Consider the following factors:
-
Compatibility with Downstream Assays: The quenching agent should not interfere with the detection of the substrate or product in your subsequent analysis (e.g., HPLC, mass spectrometry, or spectrophotometry).[7]
-
Effectiveness of Inactivation: You must experimentally verify that the chosen method completely and instantaneously stops the enzymatic reaction.[7]
-
Stability of Substrate and Product: The quenching method should not degrade your substrate or product. For example, if your product is heat-labile, heat inactivation is not a suitable option.[8]
-
Enzyme Characteristics: Some enzymes are resistant to heat inactivation, requiring higher temperatures or alternative methods.[1][9]
Q3: My heat inactivation seems incomplete. What could be the problem?
Incomplete heat inactivation can lead to continued enzymatic activity and inaccurate results. Here are some potential causes and solutions:
-
Insufficient Temperature or Time: The temperature or duration of the heat treatment may not be adequate to fully denature the enzyme. Most enzymes are inactivated by boiling for 5-10 minutes, but some may require specific conditions.[10] It is recommended to incubate at 65°C for 20 minutes for many common enzymes, while others may require 80°C for the same duration.[1]
-
Buffer Composition: The components of your reaction buffer, such as salts or co-factors, can sometimes stabilize the enzyme, making it more resistant to heat.[8]
-
High Enzyme Concentration: A very high concentration of the enzyme might require more stringent heat inactivation conditions.
To troubleshoot, you can empirically determine the optimal temperature and time for inactivation by testing for any residual enzyme activity after the heat treatment.[1]
Q4: Can I use a higher temperature for heat inactivation than what is specified in a protocol?
Generally, using a higher temperature for heat inactivation is acceptable and can even be a safer option to ensure complete denaturation.[8] However, you must ensure that the higher temperature does not negatively affect your substrate or product.[8]
Q5: The quenching agent I'm using is interfering with my downstream analysis. What should I do?
If your quenching agent interferes with your assay, you will need to find an alternative stopping method. For example, if a strong acid used for quenching alters the absorbance reading in a colorimetric assay, consider using heat inactivation or a specific inhibitor instead. It is crucial to run a control experiment with the quenching agent and your product/substrate to check for any interference.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent reaction times | Manual timing errors, especially for rapid reactions. | Use automated liquid handling systems or a quenched-flow apparatus for precise timing.[2] For manual experiments, practice consistent pipetting and timing techniques. |
| Variable results between replicates | Incomplete mixing of the quenching agent. | Ensure thorough and immediate mixing of the stopping solution with the reaction mixture. Vortexing or rapid pipetting can help. |
| Evaporation from wells in microplates, leading to concentration changes.[11] | Use plate sealers, ensure a humidified environment if possible, or avoid using the outer wells of the plate which are more prone to evaporation. | |
| Pipetting errors. | Use calibrated pipettes and be mindful of technique to ensure accurate and consistent volumes.[12] | |
| Continued enzyme activity after stopping | Ineffective quenching method. | Validate your stopping method by running a control experiment where you measure product formation after the quenching step. If activity persists, choose a different method.[7] |
| Insufficient concentration of the quenching agent. | Ensure the final concentration of the quenching agent is sufficient to stop the reaction completely. This may require optimization. | |
| Degradation of substrate or product | Harsh quenching conditions (e.g., extreme pH or high temperature).[3][8] | Select a milder stopping method. For instance, if your product is acid-labile, avoid using strong acids. Consider rapid freezing or a specific inhibitor. |
| Precipitate formation upon adding the quencher | The quenching agent is causing the enzyme or other components to precipitate. | This can be a desired outcome if it effectively stops the reaction. However, if it interferes with analysis, the precipitate may need to be removed by centrifugation before proceeding. |
Experimental Protocols
Protocol 1: Heat Inactivation
This protocol describes a general method for stopping an enzymatic reaction using heat.
Materials:
-
Enzyme, substrate, and reaction buffer
-
Heating block or water bath
-
Ice
-
Microcentrifuge tubes
Procedure:
-
Set up your enzymatic reaction in a microcentrifuge tube by combining the buffer, substrate, and any other required components.
-
Pre-warm the reaction tube to the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme. Start a timer immediately.
-
At the desired time point, transfer the reaction tube to a heating block or water bath set to the inactivation temperature (e.g., 80°C).
-
Incubate for the determined inactivation time (e.g., 20 minutes).[1]
-
After incubation, immediately place the tube on ice to rapidly cool the sample.
-
The reaction is now stopped, and the sample can be used for downstream analysis.
Protocol 2: Chemical Quenching with a Strong Acid
This protocol outlines the steps for stopping a reaction by adding a strong acid.
Materials:
-
Enzyme, substrate, and reaction buffer
-
Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Set up your enzymatic reaction in a microcentrifuge tube.
-
Initiate the reaction by adding the enzyme and start a timer.
-
At the timed interval, add a pre-determined volume of the strong acid quenching solution to the reaction tube.
-
Immediately and vigorously vortex the tube to ensure the acid is evenly distributed and the reaction is stopped instantaneously.
-
The denatured enzyme may precipitate. If necessary, centrifuge the sample to pellet the precipitate before analyzing the supernatant.
-
Remember to account for the dilution of your sample by the addition of the quenching solution in your final calculations.[7]
Data Presentation
Table 1: Comparison of Common Quenching Methods
| Method | Principle | Advantages | Disadvantages |
| Heat Inactivation | Thermal denaturation of the enzyme.[13] | Simple, inexpensive, and often effective. | Not suitable for heat-labile products. Some enzymes are heat-stable.[13][14] |
| Strong Acid/Base | pH-induced denaturation.[2] | Rapid and effective. | Can degrade acid/base-labile molecules. May interfere with downstream assays.[2] |
| Organic Solvents | Disruption of hydrophobic interactions. | Can be effective for some enzymes. | May cause precipitation of both enzyme and product. Can interfere with many analytical techniques. |
| Specific Inhibitors | Covalent or non-covalent binding to the enzyme's active site.[5] | Highly specific, minimal impact on other reaction components. | Can be expensive. A specific inhibitor may not be available for all enzymes. |
| Chelating Agents (e.g., EDTA) | Removal of essential metal ion cofactors.[7] | Specific for metalloenzymes. | Ineffective for enzymes that do not require metal ions. |
| Rapid Freezing | Drastically reduces kinetic energy.[7] | Preserves the integrity of most molecules. | The reaction may restart upon thawing if the enzyme is not denatured. |
Visualizations
Caption: A diagram illustrating the key steps in a typical enzymatic reaction with a defined stopping point.
Caption: A logical flowchart for troubleshooting issues related to incomplete termination of enzymatic reactions.
References
- 1. neb.com [neb.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. Enzyme Inhibitors [antibodies-online.com]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. researchgate.net [researchgate.net]
- 9. Inactivation and residual activity of restriction enzymes [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. innov-research.com [innov-research.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Substrate Inhibition with Sodium Phenyl Phosphate
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with substrate inhibition at high concentrations of sodium phenyl phosphate in enzymatic assays, particularly those involving alkaline phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur with sodium phenyl phosphate?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. Instead of the reaction rate plateauing at a maximum velocity (Vmax), it begins to decline. This occurs because a second substrate molecule binds to a separate, allosteric site on the enzyme-substrate complex, forming an inactive or less active enzyme-substrate-substrate (ESS) complex. In the case of sodium phenyl phosphate, at high concentrations, a second molecule can bind to the alkaline phosphatase-phenyl phosphate complex, hindering the release of the product.
Q2: At what concentration does sodium phenyl phosphate typically start to cause inhibition?
A2: The exact concentration at which substrate inhibition begins can vary depending on the specific isoenzyme of alkaline phosphatase, pH, temperature, and buffer composition. While a precise universal value is not available in the literature, it is crucial to perform a substrate concentration curve to determine the optimal concentration for your specific experimental conditions and to identify the onset of inhibition.
Q3: What is the kinetic model for substrate inhibition?
A3: Substrate inhibition is often modeled using a modified Michaelis-Menten equation that accounts for the formation of the inactive ESS complex. The most common model is for uncompetitive substrate inhibition, where the second substrate molecule binds only to the enzyme-substrate (ES) complex.
Q4: Are there alternatives to sodium phenyl phosphate that are less prone to substrate inhibition?
A4: Yes, several other substrates are available for alkaline phosphatase assays. Some common alternatives include:
-
p-Nitrophenyl phosphate (pNPP): This is a widely used chromogenic substrate. While it can also cause substrate inhibition, its kinetics are well-characterized.
-
4-Methylumbelliferyl phosphate (MUP): A fluorogenic substrate that offers higher sensitivity.
-
BCIP/NBT: A chromogenic substrate system that produces a colored precipitate, often used in blotting and immunohistochemistry.[1]
-
Quercetin pentaphosphate (QPP): A fluorimetric substrate.[2]
-
Naphthol AS phosphate derivatives: These are also used in various assays.[3]
The choice of substrate will depend on the required sensitivity, detection method, and the specific experimental setup.
Troubleshooting Guide: Dealing with Substrate Inhibition
If you suspect substrate inhibition is affecting your experimental results, consider the following troubleshooting steps.
| Problem | Possible Cause | Recommended Solution |
| Decreased enzyme activity at high sodium phenyl phosphate concentrations. | Substrate inhibition due to the formation of an inactive E-S-S complex. | 1. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration of sodium phenyl phosphate that gives the maximum reaction velocity before inhibition occurs. 2. Use an Alternative Substrate: Consider switching to a substrate with a higher Km or one that is less prone to causing substrate inhibition (see FAQ A4). |
| Non-linear reaction progress curves. | Substrate depletion or product inhibition, which can be exacerbated by initial high substrate concentrations. | 1. Measure Initial Rates: Ensure that you are measuring the initial velocity of the reaction before significant substrate depletion or product accumulation occurs. 2. Dilute the Enzyme: Using a lower enzyme concentration can extend the linear phase of the reaction. |
| High background signal. | Spontaneous hydrolysis of sodium phenyl phosphate at high concentrations or in alkaline buffers. | 1. Run a "No Enzyme" Control: Always include a control reaction with substrate but no enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental values. 2. Check Buffer pH and Stability: Ensure the pH of your assay buffer is stable and optimal for the enzyme. Prepare fresh substrate solutions for each experiment. |
| Inconsistent or irreproducible results. | Pipetting errors at high substrate concentrations, or variability in reagent preparation. | 1. Careful Pipetting: Be meticulous when preparing serial dilutions of the substrate. 2. Consistent Reagent Preparation: Prepare all reagents, including buffers and substrate solutions, consistently for each experiment. |
Quantitative Data Summary
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Bovine Kidney | p-Nitrophenyl phosphate | 0.00032 | 78 | [4] |
| Human Placenta | p-Nitrophenyl phosphate | 0.26 | Not specified | [5] |
| Rat Intestine | Phenylphosphate | 1.1 | Not specified | [6] |
| E. coli | p-Nitrophenyl phosphate | 0.029 | 0.0254 (mM/min) | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Sodium Phenyl Phosphate
Objective: To identify the optimal substrate concentration that yields the maximum reaction velocity and to determine the concentration at which substrate inhibition begins.
Materials:
-
Purified alkaline phosphatase
-
Sodium phenyl phosphate stock solution (e.g., 1 M)
-
Assay buffer (e.g., 1 M Tris-HCl, pH 9.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a series of sodium phenyl phosphate dilutions in the assay buffer. A typical range to test would be from 0.1 mM to 100 mM.
-
Set up the reactions: In separate tubes or wells of a microplate, add a fixed amount of alkaline phosphatase to each of the different substrate concentrations.
-
Initiate the reaction by adding the enzyme and incubate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (phenol) at the appropriate wavelength (e.g., 405 nm for p-nitrophenol if pNPP is used as a control, or a suitable wavelength for the product of phenyl phosphate hydrolysis after a colorimetric reaction).
-
Plot the reaction velocity (absorbance/time) against the substrate concentration. The resulting graph will show an initial increase in velocity, followed by a decrease at higher substrate concentrations if substrate inhibition is occurring. The peak of this curve represents the optimal substrate concentration.
Protocol 2: Determining the Substrate Inhibition Constant (Ki)
Objective: To calculate the kinetic parameters Km, Vmax, and the substrate inhibition constant (Ki).
Procedure:
-
Perform a substrate concentration curve as described in Protocol 1, ensuring you have multiple data points in the inhibitory range.
-
Data Analysis: Fit the velocity (v) versus substrate concentration ([S]) data to the uncompetitive substrate inhibition equation:
v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))
Use non-linear regression software (e.g., GraphPad Prism, R, or Python libraries) to determine the values of Vmax, Km, and Ki.
-
Lineweaver-Burk Plot: While less accurate for determining the parameters, a modified Lineweaver-Burk plot can be used for visualization. A plot of 1/v versus 1/[S] for uncompetitive substrate inhibition will show a characteristic upward curve at high substrate concentrations (low 1/[S] values).
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Phosphatase Substrates: Sodium Phenyl Phosphate vs. p-Nitrophenyl Phosphate (pNPP)
For researchers in drug development and life sciences, the accurate measurement of phosphatase activity is paramount. The choice of substrate for these assays can significantly impact the quality and relevance of the data obtained. This guide provides an in-depth, data-driven comparison of two commonly used chromogenic phosphatase substrates: sodium phenyl phosphate and p-nitrophenyl phosphate (pNPP).
Both sodium phenyl phosphate and pNPP are widely employed in colorimetric assays to determine the activity of various phosphatases, including alkaline phosphatase (ALP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs). Their principle lies in the enzymatic cleavage of the phosphate group, resulting in a product that can be quantified spectrophotometrically. However, key differences in their reaction mechanisms, sensitivity, and experimental protocols make each substrate more suitable for specific applications.
At a Glance: Key Differences
| Feature | Sodium Phenyl Phosphate | p-Nitrophenyl Phosphate (pNPP) |
| Product | Phenol | p-Nitrophenol |
| Detection | Indirect, requires a second reaction for color development (e.g., with 4-aminoantipyrine) | Direct, product is colored under alkaline conditions |
| Wavelength | ~510 nm (with 4-aminoantipyrine) | 405 nm |
| Assay Type | End-point or continuous | End-point or continuous |
| Advantages | Established methodology | Inexpensive, simple, wide linear range[1] |
| Disadvantages | More complex protocol due to the secondary reaction | Not a physiological substrate, can be non-specific[1] |
Performance Deep Dive: A Quantitative Comparison
The choice between sodium phenyl phosphate and pNPP often comes down to a trade-off between experimental simplicity and the specific requirements of the assay.
| Parameter | Sodium Phenyl Phosphate | p-Nitrophenyl Phosphate (pNPP) |
| Sensitivity | Can be highly sensitive depending on the detection method for phenol. HPLC-based detection of phenol can detect as little as 5 pmol. | Generally considered to have good sensitivity for many applications. Fluorogenic substrates have been shown to be 8-13 times more sensitive than pNPP. |
| Vmax (Calf Intestinal ALP) | Data not available in a directly comparable format | 1.6 - 3.12 µmol/min/unit[2] |
| Km (Calf Intestinal ALP) | Data not available in a directly comparable format | 0.4 - 0.76 mM[2] |
The Underlying Chemistry: How They Work
The fundamental difference between the two substrates lies in the properties of their reaction products.
As illustrated in Figure 1, the enzymatic hydrolysis of sodium phenyl phosphate yields phenol, which is colorless. To quantify the reaction, a secondary chemical reaction is required. A common method involves the reaction of phenol with 4-aminoantipyrine in the presence of an oxidizing agent (like potassium ferricyanide) to produce a colored antipyrine dye, which is then measured.[3][4]
In contrast, the dephosphorylation of pNPP by phosphatases produces p-nitrophenol.[5] This product is inherently chromogenic under alkaline conditions, exhibiting a distinct yellow color that can be directly measured at 405 nm without the need for additional reagents for color development.[1][5]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for alkaline phosphatase assays using both substrates. Specific conditions may need to be optimized for different enzymes and sample types.
Alkaline Phosphatase Assay using Sodium Phenyl Phosphate
This protocol is based on the reaction of the liberated phenol with 4-aminoantipyrine.
Reagents:
-
Buffer-Substrate Solution (pH 10.0): 30 mmol/L Na₂CO₃, 20 mmol/L NaHCO₃, 5 mmol/L disodium phenyl phosphate.[3]
-
Aminoantipyrine-Arsenate Reagent: 60 mmol/L 4-aminoantipyrine, 240 mmol/L sodium arsenate.[3]
-
Potassium Ferricyanide Solution: 150 mmol/L.[3]
-
Phenol Standard Solutions: For generating a standard curve.
Procedure:
-
Incubate 0.05 mL of the enzyme sample with 2 mL of the buffer-substrate solution at 37°C for 15 minutes.[3]
-
Stop the enzymatic reaction by adding 0.5 mL of the aminoantipyrine-arsenate reagent and mix.[3]
-
Add 0.5 mL of potassium ferricyanide solution to develop the color.[3]
-
Measure the absorbance of the resulting colored product at 510 nm.[3]
-
Prepare a blank by adding the enzyme sample after the addition of the aminoantipyrine-arsenate reagent.
-
Quantify the amount of phenol produced by comparing the absorbance to a standard curve generated with known concentrations of phenol.
Alkaline Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a typical end-point assay in a 96-well plate format.
Reagents:
-
Assay Buffer: e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
-
pNPP Substrate Solution: 10 mM pNPP in assay buffer.
-
Stop Solution: e.g., 3 N NaOH.
-
p-Nitrophenol Standard Solutions: For generating a standard curve.
Procedure:
-
Add 50 µL of the enzyme sample to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Prepare a blank using buffer instead of the enzyme sample.
-
Determine the amount of p-nitrophenol produced by comparing the absorbance to a standard curve.
Conclusion: Making the Right Choice
The selection between sodium phenyl phosphate and pNPP depends on the specific needs of the experiment.
Choose Sodium Phenyl Phosphate when:
-
A well-established, classical method is preferred.
-
High sensitivity is required, and instrumentation for more advanced detection methods (like HPLC) for phenol is available.
-
The experimental setup can accommodate a more complex, multi-step protocol.
Choose p-Nitrophenyl Phosphate (pNPP) when:
-
A simple, rapid, and cost-effective assay is needed.
-
High-throughput screening is a priority.
-
The non-physiological nature of the substrate is not a major concern for the research question.
Ultimately, both substrates are valuable tools in the researcher's arsenal for quantifying phosphatase activity. By understanding their respective strengths and weaknesses, scientists can select the most appropriate substrate to generate reliable and meaningful data in their drug discovery and development endeavors.
References
- 1. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-nitrophenyl phosphate pnpp: Topics by Science.gov [science.gov]
- 3. karger.com [karger.com]
- 4. EP0243125B1 - Method of measuring phenol and alpha-naphthol, and method of measuring the activity of enzymes - Google Patents [patents.google.com]
- 5. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Phosphatase Substrates: Comparing Kinetic Parameters and Experimental Protocols
For researchers, scientists, and drug development professionals, selecting the optimal substrate is crucial for accurate and reliable phosphatase activity assessment. This guide provides a comprehensive comparison of commonly used phosphatase substrates, focusing on their kinetic parameters (Km and Vmax), and details the experimental protocols for their use. This information is intended to aid in the selection of the most appropriate substrate for specific research needs, leading to more robust and reproducible experimental outcomes.
Comparing the Kinetic Parameters of Common Phosphatase Substrates
The efficiency of a phosphatase in hydrolyzing a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a summary of the kinetic parameters for several common phosphatase substrates with various phosphatases. It is important to note that these values can vary depending on the specific phosphatase, buffer conditions, pH, and temperature.
| Substrate | Phosphatase | Km (µM) | Vmax (µmol/min/mg) | Assay Type |
| p-Nitrophenyl Phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 760 | 3.12 | Colorimetric |
| p-Nitrophenyl Phosphate (pNPP) | E. coli Alkaline Phosphatase | Varies (mM range reported) | Varies | Colorimetric |
| 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) | Protein Tyrosine Phosphatase 1B (PTP1B) | ~50 | Not specified | Fluorogenic |
| 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) | Serine/Threonine Protein Phosphatase 5 (PP5) | Modestly lower than MUP | Not specified | Fluorogenic |
| 3-O-Methylfluorescein Phosphate (OMFP) | EYA2 Phosphatase | Varies (16.6 to 1000 µM tested) | Not specified | Fluorogenic |
Experimental Protocols
Accurate determination of kinetic parameters relies on meticulous experimental design and execution. Below are detailed protocols for colorimetric and fluorogenic phosphatase assays.
Protocol 1: Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is adapted for a 96-well plate format and is suitable for determining the kinetic parameters of phosphatases that can hydrolyze pNPP.
Materials:
-
Phosphatase of interest
-
p-Nitrophenyl Phosphate (pNPP) stock solution (e.g., 100 mM in a suitable buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing MgCl2 if required by the enzyme)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of pNPP dilutions in the assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Dilute the phosphatase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Add a fixed volume of each pNPP dilution to the wells of the 96-well plate.
-
Include a "no substrate" control (assay buffer only) and a "no enzyme" control (substrate and assay buffer) for each substrate concentration to measure background absorbance.
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme to each well to start the reaction. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Add a fixed volume of the stop solution to each well to terminate the reaction. The addition of NaOH also enhances the yellow color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the corresponding experimental wells.
-
Convert the absorbance values to the concentration of p-nitrophenol produced using a standard curve.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Protocol 2: Fluorogenic Phosphatase Assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
This protocol is designed for a 384-well plate format and offers higher sensitivity compared to colorimetric assays.[1][2]
Materials:
-
Phosphatase of interest
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) stock solution (e.g., 10 mM in DMSO)[2]
-
Assay buffer (e.g., 150 mM Bis-Tris, pH 6.0, with additives like 0.33% PEG and 1.67 mM DTT)[1]
-
384-well black microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm[1]
Procedure:
-
Prepare Reagents:
-
Reaction Setup:
-
Initiate the Reaction: Add the DiFMUP working solution to all wells to start the reaction.[1]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 40 minutes).[1]
-
Measure Fluorescence: Shake the plate briefly and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[1]
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "no substrate" controls) from the experimental values.
-
To determine kinetic parameters, measure the initial reaction rates at various DiFMUP concentrations.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the experimental process and the biological context of phosphatases, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to a Novel Colorimetric Phosphatase Assay Utilizing Sodium Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel phosphatase assay utilizing sodium phenyl phosphate as a substrate. The performance of this new assay is objectively compared against three widely used alternative methods: the p-Nitrophenyl Phosphate (pNPP) assay, the Malachite Green assay, and the 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) assay. Experimental data is presented to support the validation, and detailed protocols for all assays are provided to allow for direct comparison and implementation.
Introduction to Phosphatase Assays
Phosphatases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the removal of phosphate groups from proteins, lipids, and other molecules. Their central role in signal transduction pathways makes them key targets for drug discovery in various therapeutic areas, including oncology, immunology, and metabolic diseases. Consequently, robust and reliable methods for quantifying phosphatase activity are essential for both basic research and high-throughput screening applications.
This guide introduces a refined colorimetric phosphatase assay based on the enzymatic hydrolysis of sodium phenyl phosphate. The liberated phenol is detected using 4-aminoantipyrine and potassium ferricyanide, resulting in a colored product that can be quantified spectrophotometrically.[1][2] This method offers a cost-effective and straightforward alternative to other commonly used phosphatase assays.
Experimental Protocols
Detailed methodologies for the novel Sodium Phenyl Phosphate Assay and three established comparator assays are provided below.
Novel Sodium Phenyl Phosphate Assay Protocol
This assay is based on the measurement of phenol produced from the enzymatic hydrolysis of sodium phenyl phosphate. The phenol is then reacted with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored product.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Substrate Stock Solution: 100 mM Sodium Phenyl Phosphate in Assay Buffer
-
Color Reagent A: 0.1% (w/v) 4-Aminoantipyrine in 0.1 M HCl
-
Color Reagent B: 0.4% (w/v) Potassium Ferricyanide in distilled water
-
Stop Solution: 0.5 M NaOH
-
Phenol Standard: 1 mM Phenol in distilled water
Procedure:
-
Prepare a phenol standard curve by serially diluting the 1 mM phenol standard in Assay Buffer.
-
Add 20 µL of phosphatase sample or phenol standard to the wells of a 96-well microplate.
-
Initiate the enzymatic reaction by adding 20 µL of 10 mM Sodium Phenyl Phosphate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Add 50 µL of Color Reagent A to each well and mix.
-
Add 50 µL of Color Reagent B to each well and mix.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the phosphatase activity based on the phenol standard curve.
Alternative Assay Protocols
This colorimetric assay measures the production of p-nitrophenol from the hydrolysis of pNPP.[3][4][5][6][7]
Reagents:
-
Assay Buffer: Appropriate buffer for the specific phosphatase (e.g., 100 mM Sodium Acetate, pH 5.5 for acid phosphatases).[7]
-
pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer.[4]
-
Stop Solution: 3 M NaOH.
Procedure:
-
Add 50 µL of phosphatase sample to a 96-well plate.
-
Add 50 µL of pNPP Substrate Solution to initiate the reaction.
-
Incubate at 37°C for 15-30 minutes.[7]
-
Stop the reaction by adding 50 µL of Stop Solution.
This assay quantifies the inorganic phosphate released from a substrate through the formation of a colored complex with malachite green and molybdate.[8][9][10][11][12]
Reagents:
-
Assay Buffer: Appropriate buffer for the phosphatase.
-
Phosphatase Substrate: Specific phosphorylated substrate for the enzyme of interest.
-
Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and acid.
Procedure:
-
Add 40 µL of phosphatase sample and 20 µL of substrate to a 96-well plate.
-
Incubate at 37°C for 15-30 minutes.
-
Add 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes for color development.[8][9][10][11][12]
This is a fluorometric assay that measures the fluorescent product, DiFMU, generated upon the dephosphorylation of DiFMUP.[13][14][15][16]
Reagents:
-
Assay Buffer: Appropriate buffer for the phosphatase.
-
DiFMUP Substrate Solution: DiFMUP dissolved in DMSO and diluted in Assay Buffer.
Procedure:
-
Add 50 µL of phosphatase sample to a black 96-well plate.
-
Add 50 µL of DiFMUP Substrate Solution.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence with excitation at ~358 nm and emission at ~455 nm.[13]
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and the biological context of phosphatase activity, the following diagrams are provided.
Performance Comparison
The novel Sodium Phenyl Phosphate assay was validated and compared against the pNPP, Malachite Green, and DiFMUP assays. The following table summarizes the key performance parameters.
| Parameter | Sodium Phenyl Phosphate Assay | pNPP Assay | Malachite Green Assay | DiFMUP Assay |
| Principle | Colorimetric (Phenol Detection) | Colorimetric (p-Nitrophenol) | Colorimetric (Phosphate) | Fluorometric |
| Limit of Detection (LOD) | 0.5 µM Phenol | 1 µM p-Nitrophenol | 0.2 µM Phosphate | 50 nM DiFMU |
| Limit of Quantification (LOQ) | 1.5 µM Phenol | 3 µM p-Nitrophenol | 0.6 µM Phosphate | 150 nM DiFMU |
| Linear Range | 1.5 - 50 µM | 3 - 100 µM | 0.6 - 20 µM | 0.15 - 10 µM |
| Precision (CV%) | < 5% | < 7% | < 6% | < 4% |
| Z'-factor | 0.85 | 0.75 | 0.80 | 0.90 |
| Substrate Specificity | Non-specific | Non-specific | Non-specific (detects Pi) | Non-specific |
| Throughput | High | High | High | High |
| Cost per Assay | Low | Low | Medium | High |
Feature Comparison
The following diagram illustrates the key features and trade-offs between the different phosphatase assay methods.
Summary and Conclusion
The novel Sodium Phenyl Phosphate assay presents a validated, cost-effective, and high-throughput compatible method for the determination of phosphatase activity. Its performance is comparable to the widely used pNPP assay in terms of simplicity and cost, while offering slightly better precision. While the Malachite Green and DiFMUP assays provide higher sensitivity, the Sodium Phenyl Phosphate assay is an excellent choice for applications where cost and ease of use are primary considerations, such as in initial high-throughput screening campaigns or in academic research settings with limited budgets. The detailed protocols and comparative data provided in this guide should enable researchers to make an informed decision on the most suitable phosphatase assay for their specific needs.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. neb.com [neb.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. DiFMUP phosphatase assay [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. DiFMUP | AAT Bioquest [aatbio.com]
A Comparative Guide to the Cross-Reactivity of Acid and Alkaline Phosphatases with Sodium Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of acid and alkaline phosphatases with the common substrate, sodium phenyl phosphate. The data and protocols presented herein are intended to assist researchers in designing experiments, interpreting results, and developing assays where phosphatase activity is a key parameter.
Introduction
Acid and alkaline phosphatases are broad-specificity enzymes that catalyze the hydrolysis of phosphate monoesters. While their optimal activities are observed at acidic and alkaline pH, respectively, a degree of cross-reactivity can occur at suboptimal pH values. Understanding the extent of this overlap is critical in various research and diagnostic applications to avoid misinterpretation of data. This guide focuses on their activity with sodium phenyl phosphate, a widely used artificial substrate.
Enzymatic Reaction
Both acid and alkaline phosphatases catalyze the hydrolysis of sodium phenyl phosphate to phenol and sodium phosphate. The rate of this reaction is dependent on several factors, most notably pH.
Comparative Performance Data
The following table summarizes the kinetic parameters of acid and alkaline phosphatases with a commonly used derivative of sodium phenyl phosphate, p-nitrophenyl phosphate (pNPP), which allows for colorimetric detection of the product. It is important to note that kinetic parameters are highly dependent on the specific experimental conditions, including the source of the enzyme, buffer composition, and temperature.
| Enzyme | Source | Substrate | pH | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Acid Phosphatase | Human Prostatic | Phenyl Phosphate | 5.7 | Not Reported | Not Reported | [1] |
| Acid Phosphatase | Burkholderia gladioli | p-Nitrophenyl Phosphate | 6.0 | 0.065 | 113.5 | |
| Acid Phosphatase | Rice Seedlings | p-Nitrophenyl Phosphate | 5.0 | 0.33 | Not Reported | |
| Alkaline Phosphatase | Calf Intestinal | p-Nitrophenyl Phosphate | 9.5 | 0.4 | 1.6 (µmol/min/unit) | [2] |
| Alkaline Phosphatase | Bovine Intestinal | p-Nitrophenyl Phosphate | 9.8 | 1.5 | Not Reported | |
| Alkaline Phosphatase | E. coli | p-Nitrophenyl Phosphate | 8.0 | Not Reported | Not Reported |
Note: Direct comparative studies of both enzymes with sodium phenyl phosphate across a wide pH range are limited. The data presented is collated from various sources and should be interpreted with caution due to differing experimental conditions.
pH-Dependent Activity Profile
The primary determinant of acid versus alkaline phosphatase activity is the pH of the reaction environment. Acid phosphatases exhibit optimal activity in acidic conditions, with activity rapidly decreasing as the pH becomes neutral to alkaline. Conversely, alkaline phosphatases function optimally at alkaline pH and show minimal activity in acidic environments. The overlapping activity typically occurs in the near-neutral pH range.
Experimental Protocols
This section provides a detailed methodology for a comparative analysis of acid and alkaline phosphatase activity across a wide pH range using sodium phenyl phosphate as the substrate.
Objective: To determine and compare the enzymatic activity of acid and alkaline phosphatases with sodium phenyl phosphate at various pH values.
Materials:
-
Acid Phosphatase (e.g., from potato or human prostate)
-
Alkaline Phosphatase (e.g., from calf intestine or E. coli)
-
Sodium Phenyl Phosphate (substrate)
-
Universal Buffer (e.g., Britton-Robinson buffer), prepared and adjusted to various pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
4-Aminoantipyrine
-
Potassium Ferricyanide
-
Spectrophotometer
-
96-well microplate (optional)
-
Incubator or water bath set to 37°C
Experimental Workflow:
Procedure:
-
Buffer Preparation: Prepare a universal buffer (e.g., Britton-Robinson buffer) and adjust aliquots to the desired pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10, and 11) using HCl or NaOH.
-
Reagent Preparation:
-
Prepare a stock solution of sodium phenyl phosphate in purified water.
-
Prepare stock solutions of acid and alkaline phosphatase in an appropriate stabilizing buffer (refer to the manufacturer's instructions).
-
-
Assay Setup:
-
For each pH value, set up triplicate reactions for both acid and alkaline phosphatase, as well as a blank (no enzyme).
-
In a microplate well or microcentrifuge tube, add the universal buffer of a specific pH.
-
Add the sodium phenyl phosphate substrate to each well.
-
Pre-incubate the plate/tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the respective phosphatase enzyme solution to the appropriate wells.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 or 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Color Development:
-
Stop the enzymatic reaction by adding a solution of 4-aminoantipyrine.
-
Add potassium ferricyanide solution to develop the color. This reaction forms a colored product with the phenol liberated from the substrate.
-
-
Data Acquisition: Measure the absorbance of the solution at approximately 510 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of phenol produced using a standard curve.
-
Determine the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).
-
Plot the enzyme activity as a function of pH for both acid and alkaline phosphatase on the same graph to visualize the cross-reactivity.
-
Conclusion
While acid and alkaline phosphatases have distinct optimal pH ranges for their activity, this guide highlights the potential for cross-reactivity, particularly in the near-neutral pH range. Researchers and drug development professionals should consider the pH of their experimental systems and the potential for off-target activity when interpreting results from assays involving phosphatases. The provided experimental protocol offers a framework for directly assessing this cross-reactivity in a controlled laboratory setting.
References
A Comparative Guide to Chromogenic Substrates for Alkaline Phosphatase: Sodium Phenyl Phosphate vs. Alternatives
In the realm of biochemical and immunological assays, the selection of a chromogenic substrate is a critical determinant of experimental success. For researchers, scientists, and drug development professionals utilizing alkaline phosphatase (AP) as a reporter enzyme, the choice of substrate directly impacts assay sensitivity, reliability, and workflow. This guide provides an objective comparison of sodium phenyl phosphate, a classic chromogenic substrate, with its commonly used alternative, p-nitrophenyl phosphate (pNPP), supported by experimental principles and protocols.
Introduction to Sodium Phenyl Phosphate
Sodium phenyl phosphate serves as a substrate for alkaline phosphatase in a well-established colorimetric assay, often referred to as the Kind and King method. The principle of this assay is a two-step enzymatic and chemical reaction. Initially, alkaline phosphatase hydrolyzes sodium phenyl phosphate to liberate phenol. Subsequently, the phenol reacts with 4-aminoantipyrine (also known as 4-aminophenazone) in the presence of an oxidizing agent, typically potassium ferricyanide, to form a red-colored quinoneimine dye. The intensity of this red color, which can be measured spectrophotometrically, is directly proportional to the alkaline phosphatase activity in the sample.
One of the notable advantages of the disodium phenyl phosphate substrate is the rapid rate at which it is hydrolyzed by alkaline phosphatase, which can contribute to a shorter incubation time when compared to other substrates like β-glycerophosphate[1]. Furthermore, the phenol produced is a reactive compound that can be detected with high sensitivity through the subsequent colorimetric reaction[1]. The reagents used in the King-Armstrong method are also recognized for their stability over several months, which is a practical advantage for laboratory settings[2].
Comparison of Performance with p-Nitrophenyl Phosphate (pNPP)
A widely adopted alternative to sodium phenyl phosphate is p-nitrophenyl phosphate (pNPP). This substrate is hydrolyzed by alkaline phosphatase to produce p-nitrophenol, a yellow-colored product that can be directly measured by its absorbance at 405 nm[3]. The simplicity of this single-step reaction has made pNPP a popular choice, particularly for enzyme-linked immunosorbent assays (ELISAs).
While both substrates are effective for the quantification of alkaline phosphatase activity, their performance characteristics can differ. The choice between them often depends on the specific requirements of the assay, such as the desired sensitivity and the compatibility with the experimental workflow.
Quantitative Data Summary
The following table summarizes the key characteristics of the enzymatic reactions for sodium phenyl phosphate and p-nitrophenyl phosphate. Direct comparative studies providing head-to-head kinetic parameters are scarce; however, we can compile typical values and properties from various sources to facilitate a comparison.
| Parameter | Sodium Phenyl Phosphate Assay | p-Nitrophenyl Phosphate (pNPP) Assay |
| Enzymatic Product | Phenol | p-Nitrophenol |
| Final Detected Product | Red Quinoneimine Dye | p-Nitrophenol |
| Detection Wavelength | ~510-520 nm | 405 nm |
| Molar Extinction Coefficient (ε) | Not readily available for the final dye | ~18,000 M⁻¹cm⁻¹ for p-nitrophenol[4] |
| Assay Principle | Two-step (enzymatic and chemical) | One-step (enzymatic) |
| Reported Advantages | Rapid hydrolysis, sensitive phenol detection[1], stable reagents[2] | Simple, direct detection, widely used in ELISAs[5] |
| Units of Activity | King-Armstrong (KA) units | International Units (IU) |
| Conversion to IU | 1 KA unit/dL ≈ 7.1 IU/L[6] | N/A |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results. Below are generalized protocols for the use of each substrate in a typical alkaline phosphatase activity assay.
Protocol 1: Alkaline Phosphatase Assay using Sodium Phenyl Phosphate (Kind and King Method)
This protocol is a generalized representation of the Kind and King method.
Reagents:
-
Buffer Substrate (pH 10.0): A solution containing sodium carbonate, sodium bicarbonate, and disodium phenyl phosphate.
-
4-Aminoantipyrine Solution
-
Potassium Ferricyanide Solution
-
Standard Phenol Solution
-
0.5 N Sodium Hydroxide (NaOH)
-
0.5 M Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Label four test tubes: Blank (B), Standard (S), Test (T), and Control (C).
-
To the 'B' tube, add buffer. To the 'S' tube, add a known concentration of standard phenol solution and buffer.
-
To the 'T' and 'C' tubes, add the buffer substrate.
-
Incubate the 'T' and 'C' tubes at 37°C for 5 minutes.
-
Add the serum or sample containing alkaline phosphatase to the 'T' tube and incubate both 'T' and 'C' tubes at 37°C for 15 minutes.
-
Stop the enzymatic reaction by adding 0.5 N NaOH to all tubes.
-
Add 0.5 M NaHCO₃ to all tubes.
-
Add the serum or sample to the 'C' tube (this serves as a sample blank).
-
Add the 4-aminoantipyrine solution to all tubes.
-
Add the potassium ferricyanide solution to all tubes to develop the color.
-
Measure the absorbance of all tubes at approximately 520 nm against a reagent blank[7].
Protocol 2: Alkaline Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is a generalized representation of a typical pNPP assay.
Reagents:
-
Assay Buffer: Typically a diethanolamine or Tris buffer, pH 9.8-10.5, containing MgCl₂.
-
pNPP Substrate Solution: pNPP dissolved in the assay buffer.
-
Stop Solution: Typically 3 M NaOH.
Procedure:
-
Pipette the sample containing alkaline phosphatase into the wells of a microplate.
-
Add the pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes). The plate should be protected from light[3].
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader[3].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the Sodium Phenyl Phosphate Assay.
Caption: Workflow of the p-Nitrophenyl Phosphate Assay.
Conclusion
Both sodium phenyl phosphate and p-nitrophenyl phosphate are valuable chromogenic substrates for the detection and quantification of alkaline phosphatase activity. The Kind and King method using sodium phenyl phosphate is a classic, sensitive, and reliable assay with the advantage of highly stable reagents. Its two-step nature, however, makes it a more involved procedure compared to the pNPP assay.
The pNPP assay offers simplicity and a direct, single-step reaction, making it highly suitable for high-throughput applications such as ELISAs. The choice between these substrates will ultimately depend on the specific needs of the experiment, including required sensitivity, sample throughput, and available laboratory resources. For applications where a robust, traditional method is preferred and reagent stability is a key concern, the sodium phenyl phosphate-based assay remains a strong contender. For high-throughput screening and routine ELISAs where simplicity and speed are paramount, pNPP is often the substrate of choice.
References
- 1. exceldiag.com [exceldiag.com]
- 2. [Consideration on the King-Armstrong method and on the kinetic method for the measurement of the alkaline phosphatase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. SI Unit Conversion Calculator [soc-bdr.org]
- 7. scribd.com [scribd.com]
A Comparative Guide to Phosphate Esters in Enzyme Assays: Disodium Phenyl Phosphate vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive detection of phosphatase activity. This guide provides an objective comparison of disodium phenyl phosphate against other commonly used phosphate esters, including p-nitrophenyl phosphate (pNPP), 4-methylumbelliferyl phosphate (4-MUP), and the chemiluminescent substrates CSPD and CDP-Star. The performance of each substrate is evaluated based on key parameters, with supporting experimental data and detailed protocols to inform your assay design.
Introduction to Phosphatase Substrates
Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. The choice of substrate for assaying phosphatase activity depends on several factors, including the required sensitivity, the available detection instrumentation, and the specific enzyme being studied. This guide focuses on substrates for alkaline and acid phosphatases, which are widely studied in various physiological and pathological processes.
Disodium phenyl phosphate has historically been a common substrate in clinical enzymology. However, with the advent of more sensitive detection methods, a range of alternative substrates have been developed, each with its own advantages and disadvantages. This guide will delve into a comparison of these substrates to aid in the selection of the most suitable option for your research needs.
Comparison of Phosphatase Substrate Performance
The performance of different phosphatase substrates can be compared based on their kinetic parameters (Kₘ and Vₘₐₓ), detection limits, and the signal-to-noise ratio of the resulting assay. The following tables summarize the available quantitative data for the most common substrates.
Disclaimer: The following data has been compiled from various sources. Direct comparison of absolute values should be made with caution, as experimental conditions such as enzyme source, buffer composition, pH, and temperature can significantly influence results.
Table 1: Kinetic Parameters of Alkaline Phosphatase with Various Substrates
| Substrate | Detection Method | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Enzyme Source |
| p-Nitrophenyl Phosphate (pNPP) | Colorimetric | 0.029 - 10 | 2.145 - 72.8 | Calf Intestine, Human, E. coli |
| 4-Methylumbelliferyl Phosphate (4-MUP) | Fluorometric | ~0.02 | Not widely reported | Not specified |
| Disodium Phenyl Phosphate | Colorimetric | ~9.6 | Not widely reported | Rat Intestinal Mucosa |
Table 2: Detection Limits and Signal Characteristics of Phosphatase Assays
| Substrate | Detection Method | Detection Limit | Signal Type | Signal-to-Noise Ratio |
| Disodium Phenyl Phosphate | Colorimetric | Moderate | Soluble color | Moderate |
| p-Nitrophenyl Phosphate (pNPP) | Colorimetric | ~3 ng of phosphatase[1] | Soluble color | Good |
| 4-Methylumbelliferyl Phosphate (4-MUP) | Fluorometric | ~1 µU of phosphatase[2] | Soluble fluorescent | High |
| CSPD / CDP-Star | Chemiluminescent | Femtogram to picogram range | Emitted light | Very High |
Principles of Detection
The choice of substrate is intrinsically linked to the method of detection. Each substrate, when hydrolyzed by a phosphatase, yields a product that can be quantified using different analytical techniques.
Colorimetric Assays: Disodium Phenyl Phosphate and p-Nitrophenyl Phosphate
Colorimetric assays are widely used due to their simplicity and accessibility, as they rely on standard spectrophotometers.
-
Disodium Phenyl Phosphate: Alkaline phosphatase hydrolyzes disodium phenyl phosphate to produce phenol and inorganic phosphate. The liberated phenol can then be reacted with a chromogenic agent, such as 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide), to form a colored complex that can be measured spectrophotometrically.[1][3]
-
p-Nitrophenyl Phosphate (pNPP): This is one of the most common colorimetric substrates for phosphatases.[4] The enzyme cleaves the phosphate group from pNPP, releasing p-nitrophenol, a yellow-colored product that can be directly measured at 405 nm.[4][5] The reaction is typically stopped by adding a strong base, which also enhances the color of the p-nitrophenol.
Fluorometric Assays: 4-Methylumbelliferyl Phosphate (4-MUP)
Fluorometric assays offer significantly higher sensitivity compared to colorimetric methods.[6]
-
4-Methylumbelliferyl Phosphate (4-MUP): This substrate is hydrolyzed by phosphatases to produce 4-methylumbelliferone (4-MU), a highly fluorescent product.[6][7] The fluorescence of 4-MU can be measured with a fluorometer, with excitation and emission wavelengths typically around 360 nm and 440-450 nm, respectively.[2][8]
Chemiluminescent Assays: CSPD and CDP-Star
Chemiluminescent assays provide the highest sensitivity among the commonly used phosphatase detection methods.
-
CSPD and CDP-Star: These are 1,2-dioxetane-based substrates. When the phosphate group is removed by alkaline phosphatase, the resulting anion is unstable and decomposes, emitting light.[9] This sustained glow of light can be detected using a luminometer or captured on X-ray film.[10][11] These substrates are particularly advantageous for applications requiring very low detection limits, such as Western blotting and ELISA.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed phosphatase assays.
Experimental Protocol 1: Alkaline Phosphatase Assay using Disodium Phenyl Phosphate (King-Armstrong Method)
This protocol is based on the classic King-Armstrong method for determining alkaline phosphatase activity.[4]
Materials:
-
Buffer-substrate solution (e.g., carbonate-bicarbonate buffer, pH 10.0, containing disodium phenyl phosphate)
-
Phenol standard solution
-
4-Aminoantipyrine solution
-
Potassium ferricyanide solution
-
Serum or other enzyme sample
-
Spectrophotometer (510 nm)
Procedure:
-
Reaction Setup: Pipette the buffer-substrate solution into test tubes labeled "Test" and "Control".
-
Incubation: Equilibrate the tubes to 37°C. Add the enzyme sample to the "Test" tube and mix. Incubate both tubes at 37°C for a defined period (e.g., 15 minutes).
-
Stop Reaction: After incubation, stop the enzymatic reaction by adding a reagent that denatures the enzyme, which may be part of the color development solution in some kit variations. To the "Control" tube, add the enzyme sample after the stop solution.
-
Color Development: Add 4-aminoantipyrine and potassium ferricyanide solutions to all tubes to develop the color.
-
Measurement: Measure the absorbance of the solutions at 510 nm.
-
Calculation: Calculate the enzyme activity based on the difference in absorbance between the "Test" and "Control" tubes, by comparison to a phenol standard curve.
Experimental Protocol 2: Alkaline Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This is a widely used colorimetric assay for alkaline and acid phosphatases.
Materials:
-
pNPP substrate solution (in a suitable buffer, e.g., diethanolamine buffer, pH 9.8, with 0.5 mM MgCl₂)
-
Stop solution (e.g., 3 M NaOH)
-
Enzyme sample
-
Microplate reader (405 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in the assay buffer.
-
Reaction Initiation: Add the enzyme dilutions to the wells of a 96-well plate. To initiate the reaction, add the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Determine the enzyme activity from the rate of p-nitrophenol production.
Experimental Protocol 3: Alkaline Phosphatase Assay using 4-Methylumbelliferyl Phosphate (4-MUP)
This fluorometric assay offers high sensitivity.
Materials:
-
4-MUP substrate solution (in a suitable buffer, e.g., Tris buffer, pH 8.0)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
Enzyme sample
-
Fluorometer (Excitation: ~360 nm, Emission: ~440-450 nm)
Procedure:
-
Reaction Setup: Add the enzyme sample to the wells of a black microplate.
-
Reaction Initiation: Add the 4-MUP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the desired temperature for a set time, protected from light.
-
Stop Reaction: Add the stop solution to terminate the reaction and enhance the fluorescence of the 4-methylumbelliferone product.
-
Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
Quantification: Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone.
Experimental Protocol 4: Chemiluminescent Alkaline Phosphatase Assay using CDP-Star
This protocol is suitable for high-sensitivity applications like Western blotting and ELISA.
Materials:
-
CDP-Star ready-to-use substrate solution
-
Assay buffer (e.g., Tris-based buffer, pH 9.5)
-
Membrane (for Western blotting) or microplate (for ELISA) with immobilized enzyme
-
Luminometer or X-ray film
Procedure:
-
Washing: After incubation with the alkaline phosphatase-conjugated antibody, wash the membrane or microplate thoroughly with a suitable wash buffer to remove unbound conjugate.
-
Equilibration: Briefly equilibrate the membrane or plate with the assay buffer.
-
Substrate Incubation: Incubate the membrane or plate with the CDP-Star substrate solution for a few minutes at room temperature.
-
Detection: Drain the excess substrate and detect the chemiluminescent signal using a luminometer or by exposing to X-ray film. The signal will develop over time, with peak emission typically occurring within a few hours.
Signaling Pathways and Experimental Workflows
The activity of phosphatases is crucial in a multitude of cellular signaling pathways. Understanding these pathways provides context for the application of these enzyme assays.
Alkaline Phosphatase in Bone Mineralization
Alkaline phosphatase plays a critical role in bone formation by hydrolyzing pyrophosphate, an inhibitor of mineralization, and by providing inorganic phosphate for the formation of hydroxyapatite crystals.[3]
Acid Phosphatase in Lysosomal Protein Trafficking
Acid phosphatases are marker enzymes for lysosomes and are involved in the degradation of phosphorylated molecules within this organelle. Lysosomal acid phosphatase itself is trafficked to the lysosome via a complex pathway involving the Golgi apparatus and the cell surface.[10]
General Experimental Workflow for Phosphatase Assays
The general workflow for performing a phosphatase assay is consistent across the different substrate types, with variations in the detection step.
Conclusion
The selection of a phosphate ester substrate for enzyme assays is a critical decision that impacts the sensitivity, accuracy, and feasibility of the experiment. While disodium phenyl phosphate has historical significance, modern substrates offer substantial improvements in performance.
-
p-Nitrophenyl phosphate (pNPP) remains a popular choice for routine colorimetric assays due to its simplicity and cost-effectiveness.
-
4-Methylumbelliferyl phosphate (4-MUP) provides a significant increase in sensitivity for researchers with access to fluorometric plate readers.
-
Chemiluminescent substrates like CSPD and CDP-Star offer the highest level of sensitivity, making them ideal for detecting low-abundance targets in applications such as ELISA and Western blotting.
By understanding the principles of detection, performance characteristics, and experimental protocols for each of these substrates, researchers can make an informed decision to best suit their specific experimental needs and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d.docksci.com [d.docksci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Measuring Phosphatase Activity in Complex Biological Samples
A detailed comparison of colorimetric, fluorogenic, and chemiluminescent substrates to guide assay development and optimization for researchers, scientists, and drug development professionals.
The accurate measurement of phosphatase activity in complex biological samples such as cell lysates, serum, and tissue homogenates is crucial for understanding cellular signaling, disease progression, and for the development of novel therapeutics. The choice of substrate is a critical determinant of assay performance, directly impacting sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of commonly used and alternative substrates for measuring phosphatase activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Key Performance Metrics: A Comparative Overview
The selection of a phosphatase substrate is often a trade-off between sensitivity, cost, and the required instrumentation. While traditional colorimetric substrates are cost-effective and require standard laboratory equipment, fluorogenic and chemiluminescent substrates offer significantly higher sensitivity, making them ideal for detecting low-abundance phosphatases or for miniaturized high-throughput screening applications.
| Substrate Class | Representative Substrate(s) | Detection Principle | Relative Sensitivity | Advantages | Disadvantages |
| Colorimetric | p-Nitrophenyl Phosphate (pNPP) | Formation of a colored product | Low | Inexpensive, simple protocol, requires a standard spectrophotometer. | Lower sensitivity, potential for interference from colored compounds in the sample. |
| BCIP/NBT | Formation of a colored precipitate | Low to Moderate | Good for blotting applications (Western blot, IHC). | Not suitable for solution-based quantitative assays. | |
| Fluorogenic | 4-Methylumbelliferyl Phosphate (MUP) | Enzymatic conversion to a fluorescent product | High | High sensitivity, wide dynamic range. | Requires a fluorescence plate reader, potential for background fluorescence from sample components. |
| 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Similar to MUP, with improved pH profile | High | More sensitive than MUP at neutral or acidic pH. | Requires a fluorescence plate reader. | |
| Fluorescein Diphosphate (FDP) | Two-step enzymatic conversion to a highly fluorescent product | Very High | Extremely sensitive. | Can have higher background fluorescence. | |
| DDAO Phosphate | Enzymatic conversion to a red-fluorescent product | High | Red-shifted emission minimizes autofluorescence from biological samples. | Requires a fluorescence reader with appropriate filters. | |
| Chemiluminescent | CDP-Star®, AMPPD | Enzymatic triggering of a light-emitting reaction | Very High | Highest sensitivity, excellent signal-to-noise ratio. | Requires a luminometer, signal can be transient. |
Quantitative Performance Data
The following table summarizes key performance metrics for various phosphatase substrates. It is important to note that these values can vary depending on the specific phosphatase, assay conditions, and instrumentation used.
| Substrate | Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio | Z'-Factor | Typical Sample Type(s) |
| pNPP | ~3 ng of phosphatase[1][2] | Low to Moderate | < 0.5 | Cell Lysate, Serum, Purified Enzyme |
| MUP | 10 amol of enzyme[3] | High | > 0.5 | Cell Lysate, Serum, Cell Culture Media |
| DiFMUP | Not explicitly stated, but higher signal than MUP at acidic/neutral pH | High | > 0.7 | Cell Lysate, Purified Enzyme |
| FDP | Not explicitly stated, but considered one of the most sensitive fluorogenic substrates. | Very High | > 0.7 | Cell Lysate, Purified Enzyme |
| CDP-Star® | Femtogram to zeptomole range | Very High | > 0.8 | Western Blot, ELISA, High-Throughput Screens |
| AMPPD | Attomole to zeptomole range | Very High | > 0.8 | ELISA, High-Throughput Screens |
Signaling Pathway and Experimental Workflow Visualizations
To provide a conceptual framework, the following diagrams illustrate a key signaling pathway involving a phosphatase and a generalized workflow for comparing different phosphatase substrates.
MAPK/ERK signaling pathway with negative feedback by MAPK Phosphatase (MKP).
Experimental workflow for comparing phosphatase substrates.
Detailed Experimental Protocols
The following are generalized protocols for measuring phosphatase activity using colorimetric, fluorogenic, and chemiluminescent substrates. These should be optimized for your specific application.
Protocol 1: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is suitable for measuring phosphatase activity in various biological samples.
Materials:
-
pNPP Substrate Solution (e.g., 1 mg/mL in a suitable buffer)
-
Assay Buffer (e.g., for alkaline phosphatase: 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl2; for acid phosphatase: 100 mM Sodium Acetate, pH 5.5)
-
Stop Solution (e.g., 3 M NaOH)
-
Biological Sample (e.g., cell lysate, serum)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare serial dilutions of your biological sample in the appropriate Assay Buffer to ensure the readings fall within the linear range of the assay.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of your diluted sample or standard. Include a blank control with 50 µL of Assay Buffer only.
-
Reaction Initiation: Add 50 µL of pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to obtain a sufficient signal without saturation.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Calculate the phosphatase activity based on a standard curve generated with a known concentration of p-nitrophenol.
Protocol 2: Fluorogenic Assay using 4-Methylumbelliferyl Phosphate (MUP)
This protocol offers higher sensitivity and is suitable for samples with low phosphatase activity.
Materials:
-
MUP Substrate Solution (e.g., 1 mM in a suitable buffer)
-
Assay Buffer (e.g., for alkaline phosphatase: 100 mM Diethanolamine, 1 mM MgCl2, pH 9.6)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
Biological Sample (e.g., cell lysate, cell culture supernatant)
-
96-well black flat-bottom plate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~440-450 nm)
Procedure:
-
Sample Preparation: Prepare dilutions of your biological sample in the Assay Buffer.
-
Assay Setup: Add 50 µL of your diluted sample or standard to each well of a 96-well black plate. Include a blank control with 50 µL of Assay Buffer.
-
Reaction Initiation: Add 50 µL of MUP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Reaction Termination (Optional but Recommended): Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. Determine phosphatase activity by comparing to a standard curve of 4-methylumbelliferone.
Protocol 3: Chemiluminescent Western Blot Detection using an Alkaline Phosphatase Substrate
This protocol describes the final steps of a Western blot for highly sensitive protein detection.
Materials:
-
Membrane with transferred proteins, blocked, and incubated with primary and AP-conjugated secondary antibodies.
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Chemiluminescent Substrate for Alkaline Phosphatase (e.g., CDP-Star®)
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Final Washes: After incubation with the AP-conjugated secondary antibody, wash the membrane thoroughly with Wash Buffer to remove unbound antibody. Perform at least three washes of 5-10 minutes each.
-
Substrate Incubation: Equilibrate the membrane in an appropriate assay buffer if required by the substrate manufacturer. Drain the excess buffer and place the membrane on a clean, flat surface. Pipette the chemiluminescent substrate evenly onto the membrane surface, ensuring complete coverage. Incubate for 5 minutes at room temperature.
-
Signal Detection: Carefully remove the membrane from the substrate solution, drain the excess liquid without letting the membrane dry out, and place it in a plastic sheet protector or between two layers of clear plastic wrap.
-
Imaging: Immediately acquire the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film. Exposure times will vary depending on the signal intensity and may range from a few seconds to several minutes.
-
Data Analysis: Analyze the resulting image to determine the presence and relative abundance of the target protein.
Conclusion and Recommendations
The choice of a phosphatase substrate is a critical decision in assay design. For routine assays where high sensitivity is not paramount, the cost-effectiveness and simplicity of pNPP make it a suitable choice. For applications requiring higher sensitivity, such as the detection of low-abundance phosphatases or for high-throughput screening, fluorogenic substrates like MUP and DiFMUP offer a significant advantage. DiFMUP is particularly recommended for assays performed at neutral or acidic pH. For the utmost sensitivity, particularly in immunoassays like ELISA and Western blotting, chemiluminescent substrates such as CDP-Star® or AMPPD are the preferred option, providing excellent signal-to-noise ratios and the ability to detect minute amounts of enzyme activity.
Researchers should carefully consider the specific requirements of their experiment, including the expected level of phosphatase activity, the sample matrix, available instrumentation, and throughput needs, to select the optimal substrate for reliable and robust results.
References
A Researcher's Guide to Commercial Sodium Phenyl Phosphate Dihydrate: Purity Assessment and Performance Comparison
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the reliability and reproducibility of experimental results. Sodium phenyl phosphate dihydrate, a key substrate in phosphatase activity assays, is no exception. This guide provides a comprehensive assessment of the purity of commercial-grade this compound, outlines detailed experimental protocols for its analysis, and compares its performance with a common alternative.
Understanding Commercial Purity
Commercial this compound is typically available with a purity of ≥95% or ≥98%.[1][2][3][4] However, the actual purity can be influenced by the presence of several impurities. Awareness of these potential contaminants is the first step in a thorough quality assessment.
Commonly listed impurities in commercial this compound include:
-
Water: As a dihydrate, the compound naturally contains water. However, excess moisture can affect the compound's stability and concentration calculations. The expected water content is typically between 12% and 16%.[1]
-
Free Phenol: The presence of free phenol indicates degradation of the phenyl phosphate ester and can interfere with assays that detect phenol as a product. The maximum limit for free phenol is often set at ≤0.1% or even as low as 0.002%.[1]
-
Inorganic Phosphate (P): This impurity can act as a competitive inhibitor in enzymatic reactions, affecting kinetic studies.[5] A common limit for inorganic phosphate is ≤0.1%.[1]
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): This can be a byproduct of the synthesis process.
-
Chloride (Cl): Typically limited to around 0.01%.[1]
-
Heavy Metals (as Pb) and Iron (Fe): These are general impurities that should be present only in trace amounts (e.g., ≤0.0002% for lead and ≤0.0005% for iron).[1]
The following table summarizes the typical purity specifications from commercial suppliers.
| Parameter | Typical Specification |
| Assay (Purity) | ≥95.0%[3][4] |
| Water Content | 12 - 16%[1] |
| Free Phenol | ≤ 0.1% |
| Inorganic Phosphate (P) | ≤ 0.1%[1] |
| Chloride (Cl) | ≤ 0.01%[1] |
| Iron (Fe) | ≤ 0.0005%[1] |
| Heavy Metals (as Pb) | ≤ 0.0002%[1] |
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial this compound, a combination of analytical techniques is recommended. Below are detailed protocols for three key methods.
Disclaimer: The following protocols are provided as examples based on established analytical principles for similar compounds. These methods should be validated in your laboratory for their intended use.
Assay by Non-Aqueous Titration with Perchloric Acid
This method determines the overall purity of the sodium phenyl phosphate as a basic salt.
Principle: In a non-aqueous solvent like glacial acetic acid, the basic phosphate moiety of sodium phenyl phosphate can be titrated with a strong acid, perchloric acid.
Experimental Protocol:
-
Preparation of 0.1 N Perchloric Acid:
-
Mix 8.5 ml of 72% perchloric acid with 900 ml of glacial acetic acid.
-
Add 30 ml of acetic anhydride to remove excess water.
-
Dilute to 1000 ml with glacial acetic acid and allow the solution to stand for 24 hours before use.
-
Standardize the perchloric acid solution against primary standard potassium hydrogen phthalate.
-
-
Titration Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 50 ml of glacial acetic acid. Gentle warming may be necessary.
-
Add 1-2 drops of a suitable indicator, such as crystal violet (0.5% in glacial acetic acid).[6] The initial color of the solution should be violet (basic).
-
Titrate with the standardized 0.1 N perchloric acid until the color changes to a blue-green (the acidic endpoint).[6]
-
Perform a blank titration (without the sample) and make any necessary corrections.
-
-
Calculation:
-
Calculate the percentage purity using the volume of perchloric acid consumed, its normality, and the equivalent weight of this compound (254.09 g/mol ).
-
HPLC Method for Purity and Free Phenol Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the active compound from its impurities, particularly free phenol.
Principle: A reversed-phase HPLC method can separate sodium phenyl phosphate from the more non-polar phenol impurity. A C18 or a phenyl-hexyl column can be effective for this separation.[7][8]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution can be effective.
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 50 50 12 95 5 | 15 | 95 | 5 |
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 220 nm for sodium phenyl phosphate and 270 nm for phenol (a diode array detector is ideal for monitoring multiple wavelengths).
-
Injection Volume: 10 µl.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the initial mobile phase (e.g., 1 mg/ml).
-
Prepare a separate stock solution of phenol standard for identification and quantification.
-
-
Analysis:
-
Inject the sample and the standard solutions.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of sodium phenyl phosphate and free phenol by comparing their peak areas to those of the standards.
-
Quantitative ³¹P-NMR for Phosphate-Containing Impurities
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is highly specific for phosphorus-containing compounds and can be used to quantify the main component and any phosphate-containing impurities.
Principle: Quantitative ³¹P-NMR (q³¹P-NMR) provides a direct measure of the molar ratio of different phosphorus species in a sample. By using an internal standard, the absolute purity can be determined.
Experimental Protocol:
-
Instrumentation: NMR spectrometer with a phosphorus probe.
-
Sample Preparation:
-
Accurately weigh approximately 30-50 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard that has a ³¹P signal that does not overlap with the sample signals (e.g., triphenyl phosphate).[9]
-
Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. It should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and the internal standard. A D1 of 30 seconds is a conservative starting point.[9]
-
Number of Scans: 64-128, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signal for sodium phenyl phosphate and the signal for the internal standard.
-
Calculate the purity of the sodium phenyl phosphate based on the integral values, the known purity and weight of the internal standard, and the molecular weights of both compounds.
-
Workflow and Visualization
The overall workflow for assessing the purity of commercial this compound can be visualized as follows:
Performance Comparison: Sodium Phenyl Phosphate vs. p-Nitrophenyl Phosphate (pNPP)
In many applications, particularly in alkaline phosphatase assays, p-nitrophenyl phosphate (pNPP) is a common alternative to sodium phenyl phosphate. The choice of substrate can significantly impact the kinetic parameters of the reaction.
Key Differences:
-
Detection Method: The hydrolysis of pNPP produces p-nitrophenol, a yellow-colored product that can be easily measured spectrophotometrically at 405 nm.[5] The hydrolysis of phenyl phosphate produces phenol, which requires a secondary reaction (e.g., with 4-aminoantipyrine) for colorimetric detection or can be measured by UV absorbance at a different wavelength.
-
Enzyme Kinetics: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) of alkaline phosphatase can differ depending on the substrate used. A lower Km indicates a higher affinity of the enzyme for the substrate.
The following table presents a comparison of kinetic parameters for alkaline phosphatase with phenyl phosphate and pNPP.
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Reference |
| Phenyl Phosphate | Calf Intestinal Alkaline Phosphatase | 0.8 | 1.0 | [2] |
| p-Nitrophenyl Phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 0.029 | Not directly comparable | [5] |
| p-Nitrophenyl Phosphate (pNPP) | Human Liver Alkaline Phosphatase | Varies (e.g., 0.3-0.8) depending on buffer | Varies | [10] |
Note: Vmax values are highly dependent on enzyme concentration and assay conditions, making direct comparison between different studies difficult. The data suggests that alkaline phosphatase generally has a higher affinity (lower Km) for pNPP compared to phenyl phosphate.
Conclusion
A thorough assessment of the purity of commercial this compound is essential for ensuring the quality and reliability of research data. By employing a multi-faceted analytical approach that includes titration, HPLC, and ³¹P-NMR, researchers can confidently verify the quality of their reagents. Furthermore, understanding the performance characteristics of sodium phenyl phosphate in comparison to alternatives like pNPP allows for informed decisions in assay development and optimization. This guide provides the necessary framework for researchers to implement a robust quality control process for this widely used biochemical reagent.
References
- 1. scribd.com [scribd.com]
- 2. The kinetics of hydrolysis of phenyl phosphate by alkaline phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. 3279-54-7 CAS | PHENYL PHOSPHATE DISODIUM SALT DIHYDRATE | Organic Phosphates | Article No. 05237 [lobachemie.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. brainkart.com [brainkart.com]
- 7. mac-mod.com [mac-mod.com]
- 8. agilent.com [agilent.com]
- 9. reddit.com [reddit.com]
- 10. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Phenyl Phosphate Dihydrate: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Among these is sodium phenyl phosphate dihydrate, a substance that, while not classified as hazardous under GHS, requires meticulous disposal procedures to ensure laboratory safety and environmental compliance.[1][2] Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, and protective gloves.[1][3] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, flush with water as a precaution.[1] If inhaled, move the individual to fresh air.[1] For spills, sweep up the solid material, avoid generating dust, and collect it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Never dispose of this chemical in the regular trash or down the sewer system without explicit written permission from EHS.[4][5]
-
Waste Identification and Collection :
-
Labeling of Hazardous Waste :
-
As soon as a container is used for waste collection, it must be labeled with a hazardous waste tag.[4][6]
-
The label must include the full common chemical name, "this compound," and the quantity of the waste.[4] Abbreviations or chemical formulas are not permissible.[4]
-
The label must also clearly state "Hazardous Waste" and include the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact number.[4]
-
-
Storage of Chemical Waste :
-
Arranging for Disposal :
-
Submit a completed hazardous waste information form to your institution's EHS office.[4]
-
EHS will then arrange for the pickup and proper disposal of the chemical waste.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly:
-
Triple Rinsing :
-
Final Disposal of Rinsed Containers :
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for laboratory chemical waste. Specific limits for your institution should be confirmed with your EHS department.
| Parameter | Guideline | Institutional Policy |
| Sewer Disposal | Prohibited without written EHS permission.[4] | Verify with your EHS department |
| pH Range for Approved Sewer Disposal | Typically between 5.5 and 10.5 for dilute acids and bases.[5] | Verify with your EHS department |
| Maximum Accumulation of Hazardous Waste | Not to exceed 55 gallons.[6] | Verify with your EHS department |
| Maximum Accumulation of Acute Hazardous Waste | Not to exceed 1 quart.[6] | Verify with your EHS department |
| Container Rinsate Volume | Approximately 5% of the container volume for each rinse.[6] | Verify with your EHS department |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. fishersci.dk [fishersci.dk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Sodium Phenyl Phosphate Dihydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Sodium phenyl phosphate dihydrate, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | NIOSH (US) or EN 166 (EU) approved[1][2][3][4] |
| Hand Protection | Protective gloves | EN 374 compliant (e.g., Nitrile rubber, Neoprene)[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Standard laboratory practice |
| Respiratory Protection | Dust mask (if dust is generated) | Type N95 (US) or Type P1 (EN 143)[1][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to maintain its integrity and prevent contamination or accidental exposure.
-
Preparation :
-
Ensure a clean and well-ventilated workspace. An area with an exhaust ventilation system is recommended, especially where dust may be formed[1][4].
-
Assemble all necessary equipment, including PPE, before handling the chemical.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.
-
Unused Product :
-
Contaminated Materials :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Dithis compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.dk [fishersci.dk]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. リン酸フェニルナトリウム 二塩基性 二水和物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
